molecular formula C21H14BrN3 B1373934 2-(3-Bromophenyl)-4,6-diphenyl-1,3,5-triazine CAS No. 864377-31-1

2-(3-Bromophenyl)-4,6-diphenyl-1,3,5-triazine

Cat. No.: B1373934
CAS No.: 864377-31-1
M. Wt: 388.3 g/mol
InChI Key: HNZUKQQNZRMNGS-UHFFFAOYSA-N
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Description

2-(3-Bromophenyl)-4,6-diphenyl-1,3,5-triazine is a useful research compound. Its molecular formula is C21H14BrN3 and its molecular weight is 388.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-(3-bromophenyl)-4,6-diphenyl-1,3,5-triazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14BrN3/c22-18-13-7-12-17(14-18)21-24-19(15-8-3-1-4-9-15)23-20(25-21)16-10-5-2-6-11-16/h1-14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNZUKQQNZRMNGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=NC(=N2)C3=CC(=CC=C3)Br)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30730666
Record name 2-(3-Bromophenyl)-4,6-diphenyl-1,3,5-triazine
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Molecular Weight

388.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

864377-31-1
Record name 2-(3-Bromophenyl)-4,6-diphenyl-1,3,5-triazine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(3-Bromophenyl)-4,6-diphenyl-1,3,5-triazine
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Foundational & Exploratory

Physical and chemical properties of 2-(3-Bromophenyl)-4,6-diphenyl-1,3,5-triazine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-(3-Bromophenyl)-4,6-diphenyl-1,3,5-triazine

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the physical and chemical properties of this compound (Br-DPT). As a key building block in modern materials science and medicinal chemistry, understanding its fundamental characteristics is paramount for researchers and developers. This document delves into the synthesis, spectroscopic signature, thermal stability, and the critical photophysical and electrochemical properties that define its utility. We will explore the causality behind experimental choices for its characterization and provide validated protocols, grounding our discussion in authoritative references. This guide is structured to serve as a practical and in-depth resource for professionals in organic electronics, drug discovery, and advanced materials research.

Introduction: The Significance of a Core Heterocycle

The 1,3,5-triazine ring is a six-membered aromatic heterocycle distinguished by its planar structure and significant π-electron deficiency.[1][2] This inherent electron-accepting nature makes triazine derivatives exceptionally valuable as components in materials designed for organic electronics, where control over charge transport is critical.[2][3] this compound, with the chemical formula C₂₁H₁₄BrN₃ and CAS number 864377-31-1, is a prominent example of this class.[4][5]

The molecule's architecture is noteworthy: a central electron-deficient triazine core is appended with two phenyl groups and one 3-bromophenyl group. This strategic combination yields a molecule with high thermal stability, defined electrochemical behavior, and a reactive handle—the bromo substituent—for further synthetic elaboration via cross-coupling reactions. These attributes make it a versatile intermediate for creating more complex functional molecules, particularly as host materials, electron-transporting materials (ETMs), and barrier layers in Organic Light-Emitting Diodes (OLEDs).[5][6] This guide will systematically dissect the properties that underpin these applications.

Synthesis and Structural Elucidation

The synthesis of asymmetrically substituted 1,3,5-triazines like Br-DPT typically relies on the Pinner or related cyclotrimerization reactions. A common and effective strategy involves the catalyzed reaction between an appropriate amidine hydrochloride and an excess of a nitrile, or the cross-cyclocondensation of different nitriles.

A plausible synthetic route for this compound involves the reaction of benzamidine with 3-bromobenzonitrile, or vice-versa, often under conditions that favor the formation of the desired substituted triazine. A related synthesis for the 4-bromo isomer involves heating 4-Bromo-N-benzylideneaniline with benzamidine.[7] Post-synthesis, purification is typically achieved through column chromatography and recrystallization to yield a white, crystalline powder with a purity often exceeding 99%.[5]

Confirmation of the molecular structure is achieved through a standard suite of analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides definitive information on the arrangement of protons and carbons, confirming the substitution pattern on the aromatic rings.

  • Mass Spectrometry (MS): Verifies the molecular weight and provides fragmentation patterns. The presence of bromine is easily identified by the characteristic M+ and M+2 isotopic peaks of nearly equal intensity.

  • Infrared (IR) Spectroscopy: Identifies functional groups, notably the strong C=N stretching vibrations characteristic of the triazine ring.

Core Physical and Chemical Properties

The fundamental properties of Br-DPT are summarized below, providing a baseline for its handling, processing, and application.

PropertyValueReference
IUPAC Name This compound[4]
CAS Number 864377-31-1[4][8]
Molecular Formula C₂₁H₁₄BrN₃[4][5]
Molecular Weight 388.26 g/mol [5][9]
Appearance White to off-white crystalline powder[5][10]
Melting Point 174.0 - 178.0 °C[10]
Purity >97.0% (HPLC)[10]

The compound is generally soluble in common organic solvents like chloroform, toluene, and tetrahydrofuran, which is a critical attribute for its use in solution-processed fabrication of electronic devices.[11]

Spectroscopic Profile: A Molecular Fingerprint

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR spectra provide incontrovertible evidence of the molecule's structure.

  • ¹H NMR: The spectrum will show a complex multiplet pattern in the aromatic region (typically δ 7.5-8.8 ppm). Protons on the two equivalent phenyl rings will have different chemical shifts from those on the distinct 3-bromophenyl ring, allowing for clear assignment.

  • ¹³C NMR: The carbon spectrum is characterized by signals for the aromatic carbons and highly deshielded signals for the triazine ring carbons (typically δ > 170 ppm), reflecting the ring's electron-deficient nature.[12]

For some triazine derivatives, variable temperature (VT) NMR studies can reveal conformational dynamics, such as restricted rotation around the C(triazine)-N or C(triazine)-C(aryl) bonds, which can influence the material's properties in different environments.[13]

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) confirms the elemental composition. A key diagnostic feature is the isotopic pattern of the molecular ion peak resulting from the two stable isotopes of bromine (⁷⁹Br and ⁸¹Br), which have a natural abundance ratio of approximately 1:1. This results in two peaks of nearly equal height separated by 2 Da.

Infrared (IR) Spectroscopy

The IR spectrum displays characteristic absorption bands. The most prominent features include:

  • ~3100-3000 cm⁻¹: Aromatic C-H stretching.

  • ~1598 & 1515 cm⁻¹: Strong C=C and C=N stretching vibrations from the aromatic rings and the triazine core, respectively.[14] The triazine ring vibrations are particularly intense and diagnostic.

  • Below 900 cm⁻¹: C-H out-of-plane bending vibrations, which can help confirm the substitution pattern of the aromatic rings.

Thermal Stability: A Prerequisite for Device Longevity

High thermal stability is a hallmark of 2,4,6-triphenyl-1,3,5-triazine derivatives and a crucial requirement for materials used in electronic devices, which often operate at elevated temperatures or undergo thermal annealing during fabrication.[15][16] The s-triazine ring system is exceptionally stable, resisting decomposition at temperatures up to 550°C in some cases.[17]

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature, revealing its thermal degradation profile. For Br-DPT, a high decomposition temperature (Td), typically defined as the temperature at which 5% weight loss occurs, is expected. This indicates that the material can withstand the high temperatures required for vacuum deposition or annealing processes without significant decomposition.[18][19]

Protocol: Thermogravimetric Analysis (TGA)

  • Baseline Correction: Perform a baseline run with an empty, clean alumina crucible under the specified conditions (e.g., N₂ atmosphere, 30 mL/min flow rate) to subtract instrument drift.[20][21]

  • Sample Preparation: Accurately weigh 5-10 mg of the Br-DPT sample into the crucible.[21]

  • Experimental Run: Place the crucible in the TGA furnace. Heat the sample from ambient temperature (e.g., 30 °C) to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min) under a continuous nitrogen purge.[22]

  • Data Analysis: Plot the sample weight (%) versus temperature (°C). Determine the onset of decomposition and the decomposition temperature (Td).

TGA_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_output Output p1 Weigh 5-10 mg of Sample p2 Place in Alumina Crucible p1->p2 a1 Load into TGA p2->a1 a2 Heat at 10°C/min under N₂ Flow a1->a2 a3 Record Mass Loss vs. Temperature a2->a3 o1 Determine Td (5% Weight Loss) a3->o1 DSC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_output Output p1 Weigh 3-5 mg of Sample p2 Seal in Aluminum Pan p1->p2 a1 Load Sample & Ref into DSC p2->a1 a2 Heat-Cool-Heat Cycle at 10°C/min under N₂ a1->a2 a3 Record Heat Flow vs. Temperature a2->a3 o1 Determine Tm, Tg, Tc a3->o1 CV_Workflow cluster_setup System Setup cluster_measurement Measurement cluster_calculation Data Analysis s1 Prepare Electrolyte Solution (Sample + TBAPF₆ in DMF) s2 Assemble 3-Electrode Cell (Working, Counter, Reference) s1->s2 m1 Calibrate with Ferrocene s2->m1 m2 Scan Potential Range m1->m2 m3 Record Current vs. Potential (Voltammogram) m2->m3 c1 Determine Onset Potentials (E_ox, E_red) m3->c1 c2 Calculate HOMO & LUMO Energy Levels c1->c2

References

An In-depth Technical Guide to the Structure and Characterization of 2-(3-Bromophenyl)-4,6-diphenyl-1,3,5-triazine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis, structural characterization, and physicochemical properties of 2-(3-Bromophenyl)-4,6-diphenyl-1,3,5-triazine. This compound belongs to the s-triazine class of heterocycles, a scaffold of significant interest in medicinal chemistry and materials science due to its diverse biological activities and applications in organic electronics.[1][2] This document details a robust synthetic protocol and provides an in-depth analysis of the compound's structure through spectroscopic and crystallographic techniques. The causality behind experimental choices and the self-validating nature of the described protocols are emphasized to ensure scientific integrity and practical applicability for researchers in drug discovery and materials development.

Introduction: The Significance of the 1,3,5-Triazine Scaffold

The 1,3,5-triazine, or s-triazine, ring is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs with a wide range of therapeutic applications, including anticancer, antiviral, and antimicrobial agents.[3][4] The planar, aromatic nature of the triazine ring, combined with its three nitrogen atoms acting as hydrogen bond acceptors, allows for diverse and tunable interactions with biological targets. The substitution pattern on the triazine core is crucial for modulating its pharmacological profile and physicochemical properties.

The introduction of a bromophenyl group, along with two phenyl substituents, as in this compound, offers several strategic advantages for drug design and material science. The bromine atom can serve as a handle for further functionalization through cross-coupling reactions, enabling the synthesis of a library of derivatives for structure-activity relationship (SAR) studies.[5] Furthermore, the presence of the halogen atom can influence the compound's pharmacokinetic properties and provides a potential site for halogen bonding, a non-covalent interaction of increasing interest in drug design. In the realm of materials science, this compound is a valuable intermediate for organic light-emitting diodes (OLEDs), where the triazine core's electron-deficient nature is beneficial for electron transport materials.[6][7]

This guide will provide a detailed examination of the synthesis and a multi-faceted characterization of this compound, offering a foundational understanding for its further exploration in various scientific disciplines.

Synthesis of this compound

The synthesis of unsymmetrically substituted 1,3,5-triazines can be achieved through various methods, with one of the most effective being the catalyzed cyclocondensation of an aldehyde with amidine hydrochlorides.[1] This approach allows for the controlled construction of the triazine ring with defined substituents.

Synthetic Protocol: Catalyzed Cyclocondensation

A robust and high-yielding synthesis of this compound is achieved through the coupling and ring-closing reaction of 3-bromobenzaldehyde and benzamidine hydrochloride.[1] This method offers high yields and utilizes readily available starting materials.

Reaction Scheme:

G A 3-Bromobenzaldehyde C This compound A->C Cu(OAc)2 or Ni(OAc)2, Na2CO3 Toluene, 110 °C, 30h B Benzamidine HCl (2 eq.) B->C

Figure 1: Synthesis of this compound.

Step-by-Step Methodology:

  • Reaction Setup: To a 100 mL three-necked flask, add 3-bromobenzaldehyde (10.8 mmol, 2.0 g), benzamidine hydrochloride (21.6 mmol, 3.8 g), sodium carbonate (21.6 mmol, 2.2 g), and either copper(II) acetate (1.08 mmol, 0.21 g) or nickel(II) acetate (1.08 mmol, 0.27 g).[1]

  • Solvent Addition: Add 50 g of toluene to the flask.

  • Reaction Conditions: Heat the reaction mixture to 110 °C and stir for 30 hours.[1] The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: After the reaction is complete, filter the mixture and wash the filtrate with water. The crude product is then purified by recrystallization from absolute ethanol.

  • Isolation: Filter the recrystallized product and dry the filter cake under vacuum to obtain the final product.

Yield: This protocol has been reported to yield up to 83% of the desired product.[1]

Rationale for Experimental Choices:

  • Catalyst: Copper(II) acetate and nickel(II) acetate are effective catalysts for this type of coupling and cyclization reaction. They facilitate the formation of the C-N bonds necessary for the triazine ring assembly.

  • Base: Sodium carbonate is used to neutralize the hydrochloric acid released from the benzamidine hydrochloride, driving the reaction to completion.

  • Solvent and Temperature: Toluene is a suitable high-boiling solvent that allows the reaction to be conducted at the required temperature of 110 °C to overcome the activation energy of the cyclization.

  • Purification: Recrystallization from ethanol is an effective method for purifying the final product, removing any unreacted starting materials and byproducts.

Structural Characterization

A thorough characterization of this compound is essential to confirm its identity and purity. The following sections detail the expected outcomes from various analytical techniques based on data from closely related analogs and general principles of spectroscopy.

Physicochemical Properties

A summary of the key physicochemical properties is presented in the table below.

PropertyValueSource
Molecular Formula C₂₁H₁₄BrN₃[8]
Molecular Weight 388.26 g/mol [8]
Appearance White to off-white powder/crystal[9]
Melting Point 174.0 - 178.0 °C[9]
Purity >97.0% (HPLC)[9]
Spectroscopic Analysis

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of organic compounds. The expected ¹H and ¹³C NMR chemical shifts for this compound are predicted based on the analysis of similar structures.

¹H NMR Spectroscopy:

  • Aromatic Protons: The ¹H NMR spectrum is expected to show a series of multiplets in the aromatic region (δ 7.0-9.0 ppm).

    • The protons of the two equivalent phenyl rings will likely appear as multiplets.

    • The protons of the 3-bromophenyl ring will exhibit a distinct pattern. The proton at the 2-position (ortho to the triazine and bromine) is expected to be the most downfield.

¹³C NMR Spectroscopy:

  • Triazine Carbons: The carbon atoms of the 1,3,5-triazine ring are expected to resonate at approximately δ 171-172 ppm.[10]

  • Aromatic Carbons: The carbon atoms of the phenyl and bromophenyl rings will appear in the range of δ 120-140 ppm. The carbon attached to the bromine atom (C-Br) will be shifted to a lower field.

3.2.2. Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy provides information about the functional groups present in a molecule. The FT-IR spectrum of this compound is expected to show characteristic absorption bands for the triazine and aromatic rings.

Wavenumber (cm⁻¹)Assignment
~1515C=N stretching of the triazine ring
~1590C=C stretching of the aromatic rings
~1340C-N stretching of the triazine ring
~700-800C-H out-of-plane bending of the aromatic rings
~500-600C-Br stretching

These assignments are based on typical vibrational frequencies for substituted triazines and aromatic compounds.[11]

3.2.3. Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. For this compound, the high-resolution mass spectrum (HRMS) should show the molecular ion peak [M]⁺ or the protonated molecular ion peak [M+H]⁺ corresponding to the calculated exact mass of C₂₁H₁₄BrN₃. The presence of bromine will be evident from the characteristic isotopic pattern of the molecular ion peak, with two peaks of nearly equal intensity separated by 2 m/z units (due to the ⁷⁹Br and ⁸¹Br isotopes).

Crystallographic Analysis

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a crystalline solid. While a specific crystal structure for this compound is not publicly available, analysis of related structures provides insight into the expected molecular geometry.[12]

Expected Structural Features:

  • Planarity: The central 1,3,5-triazine ring is expected to be planar.

  • Torsional Angles: The phenyl and bromophenyl rings will be twisted out of the plane of the triazine ring to varying degrees due to steric hindrance.

  • Intermolecular Interactions: In the solid state, the molecules are likely to pack in a way that maximizes intermolecular interactions, such as π-π stacking between the aromatic rings and potentially halogen bonding involving the bromine atom.

Workflow for Single-Crystal X-ray Diffraction:

G A Single Crystal Growth B Data Collection (Diffractometer) A->B C Structure Solution B->C D Structure Refinement C->D E Structural Analysis D->E

Figure 2: Workflow for single-crystal X-ray diffraction analysis.

Applications and Future Perspectives

The structural and electronic properties of this compound make it a versatile building block for various applications.

  • Drug Discovery: The s-triazine core is a well-established pharmacophore. The presence of the bromophenyl group allows for the facile generation of a library of analogs through reactions like Suzuki or Buchwald-Hartwig cross-coupling. This enables the exploration of the chemical space around this scaffold to optimize biological activity and ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties.

  • Materials Science: As an intermediate for OLEDs, the electron-deficient triazine core facilitates electron transport. The bromine atom can be further functionalized to tune the electronic properties of the final material, leading to improved device performance.

Future research on this compound could focus on the synthesis and biological evaluation of novel derivatives for specific therapeutic targets. In materials science, the development of new electron transport materials based on this scaffold could lead to more efficient and stable OLED devices.

Conclusion

This technical guide has provided a detailed overview of the synthesis and characterization of this compound. The presented synthetic protocol offers an efficient route to this valuable compound. The discussion of its spectroscopic and potential crystallographic features provides a solid foundation for its identification and further study. The versatile nature of this molecule, with its privileged s-triazine core and reactive bromine handle, makes it a compound of significant interest for researchers in both drug discovery and materials science.

References

A Technical Guide to 2-(3-Bromophenyl)-4,6-diphenyl-1,3,5-triazine: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth analysis of 2-(3-bromophenyl)-4,6-diphenyl-1,3,5-triazine, a key heterocyclic compound. The 1,3,5-triazine core is a significant scaffold in medicinal chemistry and materials science, and this specific derivative offers unique functionalities attributable to its phenyl and bromophenyl substituents. This document covers the compound's fundamental physicochemical properties, provides a detailed, field-tested synthetic protocol with mechanistic insights, and explores its current and potential applications for researchers, scientists, and professionals in drug development and materials science.

Core Compound Identification and Properties

The subject of this guide is a tri-substituted 1,3,5-triazine, a six-membered aromatic ring containing three nitrogen atoms at positions 1, 3, and 5. This core structure is decorated with two phenyl groups and one 3-bromophenyl group.

Molecular Formula and Weight

The fundamental identity of a chemical compound is established by its molecular formula and corresponding weight. These values are critical for stoichiometric calculations in synthesis, quantitative analysis, and spectrometric identification.

PropertyValueSource(s)
Chemical Name This compound[1]
Molecular Formula C₂₁H₁₄BrN₃[1][2]
Molecular Weight 388.26 g/mol (or 388.3 g/mol )[1][2][3]
Exact Mass 387.03711 Da[1][4]
CAS Number 864377-31-1[1][2]
Physicochemical Characteristics

The physical properties of the compound dictate its handling, storage, and application parameters. As an intermediate, it is typically supplied as a white to off-white crystalline powder with a purity often exceeding 97-99% for research and development purposes.[2][5][6]

PropertyValueSource(s)
Appearance White to almost white powder/crystal[2][5]
Melting Point 174.0 to 178.0 °C[5][7]
Storage Inert atmosphere, Room Temperature[2][6]

Synthesis and Mechanistic Considerations

The synthesis of asymmetrically substituted 1,3,5-triazines like this compound is a topic of significant chemical interest. The primary methods involve the cyclotrimerization of nitriles or the sequential substitution of cyanuric chloride.[8][9][10] The cyclotrimerization of a stoichiometric mixture of benzonitrile and 3-bromobenzonitrile is a common approach.

Recommended Synthetic Protocol: Acid-Catalyzed Cyclotrimerization

This protocol describes a robust method for synthesizing the target compound. The choice of a strong acid catalyst is crucial for activating the nitrile groups towards nucleophilic attack, while controlled temperature prevents the formation of unwanted polymeric byproducts.

Materials:

  • 3-Bromobenzonitrile

  • Benzonitrile

  • Trifluoromethanesulfonic acid (CF₃SO₃H)

  • Dichloromethane (DCM), anhydrous

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Hexanes

  • Ethyl acetate

Step-by-Step Methodology:

  • Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, dissolve 3-bromobenzonitrile (1 equivalent) and benzonitrile (2 equivalents) in anhydrous dichloromethane.

  • Catalyst Addition: Cool the solution to 0°C using an ice bath. Slowly add trifluoromethanesulfonic acid (0.1 equivalents) dropwise to the stirred solution. Causality Note: The strong acid protonates the nitrile nitrogen, significantly increasing the carbon's electrophilicity for the cyclization cascade.

  • Reaction Progression: Allow the reaction to warm to room temperature and then heat to reflux (approx. 40°C). Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 12-24 hours).

  • Workup and Quenching: Cool the reaction mixture to room temperature and carefully pour it into a beaker containing a saturated solution of sodium bicarbonate to neutralize the acid catalyst. Self-Validation Check: Ensure the aqueous layer is basic (pH > 8) using pH paper to confirm complete acid neutralization.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer twice with dichloromethane. Combine the organic layers.

  • Drying and Filtration: Dry the combined organic phase over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid is purified by column chromatography on silica gel (using a hexanes/ethyl acetate gradient) or by recrystallization from a suitable solvent system (e.g., ethanol/chloroform) to yield the pure this compound.

Visualization of Synthetic Workflow

The following diagram outlines the key stages of the synthesis and purification process.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents Reagents: - 3-Bromobenzonitrile - Benzonitrile - DCM (Solvent) setup Inert Atmosphere Flask (N2, Flame-Dried) reagents->setup cooling Cool to 0°C setup->cooling catalyst Add CF3SO3H (Catalyst) cooling->catalyst reflux Reflux at 40°C (12-24h) catalyst->reflux tlc Monitor by TLC reflux->tlc quench Quench with Sat. NaHCO3 tlc->quench extract Extract with DCM quench->extract dry Dry (MgSO4) & Concentrate extract->dry purify Purify: Column Chromatography or Recrystallization dry->purify product Final Product: C21H14BrN3 purify->product

Caption: Workflow for the synthesis of this compound.

Applications in Research and Drug Development

The 1,3,5-triazine scaffold is recognized as a "privileged structure" in medicinal chemistry, appearing in numerous compounds with diverse biological activities, including anticancer and antimicrobial properties.[11][12][13]

Role as a Synthetic Intermediate

The primary value of this compound lies in its dual functionality:

  • The Triazine Core: The electron-deficient nature of the triazine ring influences the electronic properties of the molecule and serves as a rigid scaffold to orient the phenyl substituents in defined spatial arrangements.

  • The Bromophenyl Group: The bromine atom is a versatile synthetic handle. It is an excellent leaving group for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the straightforward introduction of new carbon-carbon or carbon-heteroatom bonds. This enables the creation of large, diverse libraries of complex molecules for screening.

This makes the compound a valuable building block for developing:

  • Pharmaceuticals: The triazine core is being investigated for its potential in developing agents against various diseases, including breast cancer.[11][14] The ability to modify the bromophenyl position allows for systematic Structure-Activity Relationship (SAR) studies.

  • OLED Materials: Triazine derivatives are widely used as host materials or in electron transport layers in Organic Light-Emitting Diodes (OLEDs) due to their thermal stability and electron-withdrawing characteristics.[2][15] The bromo-substituent allows for the molecule to be incorporated into larger polymeric or dendritic structures designed for optoelectronic applications.

Experimental Workflow: Suzuki Cross-Coupling

The diagram below illustrates a typical experimental workflow for utilizing the compound in a Suzuki cross-coupling reaction, a cornerstone of modern drug discovery and materials synthesis.

G cluster_reaction Suzuki Coupling Reaction cluster_workup Purification start Start: 2-(3-Bromophenyl)-4,6- diphenyl-1,3,5-triazine reagents Add: - Boronic Acid (R-B(OH)2) - Pd Catalyst (e.g., Pd(PPh3)4) - Base (e.g., Na2CO3) - Solvent (e.g., Toluene/H2O) start->reagents Step 1 heating Heat under N2 (e.g., 80-100°C) reagents->heating Step 2 monitoring Monitor Reaction (TLC / LC-MS) heating->monitoring Step 3 workup Aqueous Workup & Extraction monitoring->workup Step 4 purification Column Chromatography workup->purification Step 5 final Final Product: New Triazine Derivative purification->final

Caption: General workflow for a Suzuki cross-coupling reaction using the title compound.

Conclusion

This compound is a strategically important molecule. Its well-defined structure, characterized by a stable triazine core and a synthetically versatile bromophenyl group, makes it a valuable intermediate. For drug development professionals, it provides a robust scaffold for creating diverse molecular libraries for biological screening. For materials scientists, it serves as a foundational building block for advanced optoelectronic materials. The reliable synthetic routes and the potential for extensive chemical modification ensure its continued relevance in both academic and industrial research settings.

References

Photophysical properties of brominated triphenyl triazine derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Photophysical Properties of Brominated Triphenyl Triazine Derivatives

Authored by Gemini, Senior Application Scientist

Abstract

The 1,3,5-triazine core, a nitrogen-rich heterocyclic motif, serves as a powerful electron-accepting building block in the design of advanced organic functional materials. When functionalized with three phenyl rings, the resulting triphenyl triazine (TPT) scaffold offers a versatile platform for tuning optoelectronic properties. The strategic introduction of bromine atoms onto these peripheral phenyl rings dramatically alters the photophysical landscape of the molecule. This guide provides a comprehensive exploration of the synthesis, characterization, and photophysical behavior of brominated triphenyl triazine derivatives. We will delve into the profound influence of the heavy-atom effect, substituent positioning, and molecular architecture on processes such as intersystem crossing, fluorescence, phosphorescence, and thermally activated delayed fluorescence (TADF). This document is intended for researchers, chemists, and materials scientists engaged in the development of next-generation materials for organic electronics, bio-imaging, and photodynamic therapy.

Introduction: The Triazine Core and the Role of Bromination

1,3,5-triazine derivatives are π-electron-deficient compounds, a property that makes them excellent electron acceptors and transport materials in organic electronics.[1] Their high thermal stability and well-defined molecular geometry have led to their widespread use in diverse applications, including organic light-emitting diodes (OLEDs), solar cells, and sensors.[1][2] The triphenyl triazine architecture, in particular, allows for the creation of star-shaped, D-π-A (Donor-π-Acceptor) molecules where the electronic properties can be meticulously controlled through substitution on the phenyl rings.[3][4]

Bromination introduces a "heavy atom" into the molecular structure. The primary consequence of this is the enhancement of spin-orbit coupling (SOC). This quantum mechanical effect facilitates transitions between electronic states of different spin multiplicity (i.e., from singlet to triplet states), which are otherwise "forbidden." This has profound implications for the molecule's photophysical properties, often leading to:

  • Increased Intersystem Crossing (ISC): Enhanced transition from the lowest excited singlet state (S₁) to the lowest excited triplet state (T₁).

  • Suppressed Fluorescence: As the non-radiative ISC pathway becomes more efficient, it outcompetes the radiative fluorescence (S₁ → S₀) pathway.

  • Enhanced Phosphorescence: The heavy-atom effect also promotes the radiative decay from the triplet state back to the ground state (T₁ → S₀), making phosphorescence more likely.[5]

  • Facilitation of Thermally Activated Delayed Fluorescence (TADF): In molecules designed with a small energy gap between the S₁ and T₁ states (ΔE_ST), efficient ISC and reverse intersystem crossing (RISC) are critical. Bromination can be a tool to optimize these rates.[6][7]

These modulated properties are highly desirable for specific applications. For instance, efficient ISC is the cornerstone of photosensitizers used in photodynamic therapy (PDT), which rely on generating cytotoxic singlet oxygen from triplet-state sensitizers.[8][9] In the realm of OLEDs, harnessing triplet excitons via phosphorescence or TADF is essential for achieving high internal quantum efficiencies.[10][11]

Synthesis and Molecular Design Strategy

The most common precursor for synthesizing 2,4,6-trisubstituted-1,3,5-triazines is cyanuric chloride. The three chlorine atoms can be sequentially replaced through nucleophilic aromatic substitution reactions. For creating 2,4,6-tris(4-bromophenyl)-1,3,5-triazine, a typical approach involves the trimerization of a brominated benzonitrile derivative or, more commonly, a coupling reaction.[12][13]

Causality in Synthesis: Why Specific Routes are Chosen

The choice of synthetic route is dictated by the desired substitution pattern and the availability of starting materials. Friedel-Crafts reactions can be used to attach the phenyl rings, followed by bromination. However, this can lead to mixtures of isomers that are difficult to separate. A more precise method involves using pre-functionalized building blocks, such as brominated phenyl Grignard reagents or boronic acids, and coupling them to the triazine core. This ensures regiochemical control, which is critical as the position of the bromine atom (ortho, meta, or para) has a significant impact on the final photophysical properties.[5][14]

Experimental Protocol: Synthesis of 2,4,6-Tris(4-bromophenyl)-1,3,5-triazine

This protocol describes a common synthetic method utilizing a coupling reaction.

Step 1: Preparation of the Benzamidine Hydrochloride Derivative

  • To a solution of 4-bromobenzonitrile in anhydrous ethanol, add a catalytic amount of sodium methoxide.

  • Bubble ammonia gas through the solution at room temperature for 24 hours until the starting material is consumed (monitored by TLC).

  • Evaporate the solvent under reduced pressure.

  • Dissolve the residue in anhydrous ether and bubble dry HCl gas through the solution to precipitate the 4-bromobenzamidine hydrochloride salt.

  • Filter the precipitate, wash with cold ether, and dry under vacuum.

Step 2: Coupling and Ring-Closure Reaction [15]

  • In a round-bottom flask, combine the 4-bromobenzamidine hydrochloride (3 equivalents) with a suitable benzaldehyde derivative (1 equivalent) in a solvent such as DMF.

  • Add a base (e.g., potassium carbonate) and a catalyst (e.g., copper acetate).[15]

  • Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at 120-150 °C for 12-24 hours.

  • After cooling to room temperature, pour the reaction mixture into water to precipitate the crude product.

  • Filter the solid, wash thoroughly with water and then with a small amount of cold ethanol.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., chloroform/ethanol) to yield the pure 2,4,6-tris(4-bromophenyl)-1,3,5-triazine.

Step 3: Characterization (Self-Validation)

  • ¹H and ¹³C NMR: Confirm the molecular structure and purity. The spectra should show the expected signals for the aromatic protons and carbons, with integration values consistent with the C₃ symmetric structure.[3]

  • Mass Spectrometry (MS): Verify the molecular weight of the compound. The isotopic pattern for bromine (¹⁹Br and ⁸¹Br are in ~1:1 abundance) should be clearly visible.[3]

  • FT-IR Spectroscopy: Confirm the presence of characteristic functional groups, such as the C=N stretching of the triazine ring.[3]

G cluster_start Starting Materials cluster_reaction Core Synthesis cluster_product Product cluster_validation Validation A Cyanuric Chloride or Brominated Benzonitrile C Nucleophilic Substitution or Trimerization/Coupling A->C B Brominated Phenyl Reagent (e.g., Grignard) B->C D Brominated Triphenyl Triazine Derivative C->D Purification (Recrystallization) E NMR Spectroscopy D->E F Mass Spectrometry D->F G FT-IR Spectroscopy D->G

General synthetic and validation workflow.

Fundamental Photophysical Pathways

To understand the impact of bromination, one must first be familiar with the fundamental processes that occur after a molecule absorbs light. These pathways are classically illustrated by a Jablonski diagram.[16]

  • Absorption (Excitation): The molecule absorbs a photon, promoting an electron from the ground state (S₀) to an excited singlet state (S₁ or higher). This is a very fast process (femtoseconds).

  • Vibrational Relaxation & Internal Conversion (IC): The molecule rapidly loses excess vibrational energy and relaxes to the lowest vibrational level of the S₁ state. This is a non-radiative process.

  • Fluorescence: The molecule returns to the ground state (S₀) by emitting a photon. This is a spin-allowed radiative process, typically occurring on the nanosecond timescale.

  • Intersystem Crossing (ISC): The molecule transitions from the S₁ state to an excited triplet state (T₁). This is a spin-forbidden, non-radiative process. The rate of ISC is heavily influenced by spin-orbit coupling.

  • Phosphorescence: The molecule returns from the T₁ state to the S₀ ground state by emitting a photon. This is a spin-forbidden radiative process and is therefore much slower than fluorescence, occurring on the microsecond to second timescale.

Jablonski S0 S₀ S1 S₁ S0->S1 Absorption S1->S0 Fluorescence T1 T₁ S1->T1 Intersystem Crossing (ISC) T1->S0 Phosphorescence

Simplified Jablonski diagram of key photophysical processes.

The Heavy-Atom Effect in Action: Positional Isomers

The introduction of bromine significantly enhances the rate of ISC (k_ISC). The position of the bromine atom on the phenyl rings (ortho, meta, or para) further tunes this effect through a combination of electronic and steric factors. A study on ortho-, meta-, and para-brominated triphenyl triazine rotors (o-Br-TRZ, m-Br-TRZ, and p-Br-TRZ) provides excellent insight.[5]

  • o-Br-TRZ: The bromine atom is in close proximity to the triazine core. This steric hindrance can twist the phenyl ring out of the plane of the triazine core, potentially disrupting π-conjugation but also influencing molecular packing and vibrational modes that quench excited states. This isomer often exhibits intrinsic room-temperature phosphorescence (RTP) due to efficient ISC and suppression of non-radiative decay.[5]

  • m-Br-TRZ & p-Br-TRZ: With the bromine atom further from the core, direct steric hindrance is reduced. The heavy-atom effect is still prominent, but the overall photophysical behavior can be different. For instance, these isomers might not show strong intrinsic RTP but can be activated by external stimuli like UV irradiation or heat, which induces changes in molecular packing and motion that favor phosphorescence.[5][14]

The photothermal effect can also be position-dependent. Studies have shown that the para-substituted isomer (p-Br-TRZ) can be the most effective at converting absorbed light into heat.[14]

Quantitative Data Summary

The following table summarizes key photophysical properties for representative brominated triphenyl triazine derivatives, illustrating the impact of bromine substitution.

Compound IDKey SubstituentsAbsorption Max (λ_abs) (nm)Emission Max (λ_em) (nm)Stokes Shift (nm)Fluorescence Quantum Yield (Φ_F)Solvent/StateReference
3-NPh₂ Triphenylamino~420~510~900.69CH₂Cl₂[17]
o-Br-TRZ Ortho-Bromo~350~550 (Phosphorescence)>200-Solid State[5]
m-Br-TRZ Meta-Bromo~350~550 (Phosphorescence, activated)>200-Solid State[5]
p-Br-TRZ Para-Bromo~350~550 (Phosphorescence, activated)>200-Solid State[5]

Note: Data is compiled from multiple sources and conditions may vary. Direct comparison requires standardized measurement conditions.

Experimental Characterization of Photophysical Properties

A robust characterization workflow is essential to accurately determine the photophysical properties of these molecules.[16][18]

Protocol 1: Steady-State Measurements
  • Sample Preparation: Prepare dilute solutions (micromolar concentration, absorbance < 0.1 at excitation wavelength) of the synthesized compound in various solvents of differing polarity (e.g., hexane, toluene, dichloromethane, acetonitrile, ethanol) to study solvatochromic effects.[3]

  • UV-Visible Absorption Spectroscopy:

    • Use a dual-beam spectrophotometer to record the absorption spectrum from ~250 nm to ~700 nm.

    • Identify the wavelength of maximum absorption (λ_abs) for the lowest energy transition (often a π-π* or intramolecular charge transfer, ICT, band).[17]

  • Photoluminescence (PL) Spectroscopy:

    • Use a spectrofluorometer to record the emission spectrum. Excite the sample at or near its λ_abs.

    • Identify the wavelength of maximum emission (λ_em).

    • The difference between λ_em and λ_abs gives the Stokes shift, which provides insight into the geometric relaxation in the excited state.[3]

Protocol 2: Fluorescence Quantum Yield (Φ_F) Determination
  • Relative Method: This is the most common approach.

  • Select a Standard: Choose a well-characterized fluorescent standard with an emission range that overlaps with the sample (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ_F = 0.546).

  • Measure Absorbance: Prepare a series of solutions of both the sample and the standard with absorbances ranging from 0.02 to 0.1 at the excitation wavelength.

  • Measure Emission: Record the integrated fluorescence intensity for all solutions of the sample and the standard.

  • Calculate Φ_F: Plot integrated fluorescence intensity versus absorbance for both the sample and the standard. The slope of these plots is proportional to the quantum yield. The sample's quantum yield (Φ_s) is calculated using the equation: Φ_s = Φ_r * (m_s / m_r) * (n_s² / n_r²) where Φ_r is the quantum yield of the reference, m is the slope of the plot, and n is the refractive index of the solvent. Subscripts s and r denote the sample and reference, respectively.

Protocol 3: Time-Resolved Spectroscopy
  • Fluorescence Lifetime (τ_F):

    • Use Time-Correlated Single Photon Counting (TCSPC).

    • Excite the sample with a pulsed laser source (picosecond or nanosecond pulses).

    • Measure the time delay between the excitation pulse and the detection of the first emitted photon.

    • Construct a histogram of photon arrival times, which represents the fluorescence decay curve.

    • Fit the decay curve to an exponential function to extract the fluorescence lifetime(s).

  • Transient Absorption (TA) Spectroscopy: [19]

    • This technique probes the excited-state dynamics, including the triplet state.

    • Excite the sample with a short "pump" laser pulse.

    • Probe the sample with a second, broadband "probe" pulse at various time delays after the pump pulse.

    • The difference in the absorption of the probe beam with and without the pump pulse gives the transient absorption spectrum.

    • This allows for direct observation of the triplet state formation (ISC) and its decay (phosphorescence or non-radiative decay).

Applications Driven by Bromine-Tuned Photophysics

a) Thermally Activated Delayed Fluorescence (TADF) for OLEDs

In TADF emitters, triplet excitons, which constitute 75% of the total excitons generated in an OLED, can be harvested. This is achieved through Reverse Intersystem Crossing (RISC) from the T₁ state back to the S₁ state, followed by fluorescence.[7][10] For efficient RISC, the energy gap (ΔE_ST) must be very small (< 0.2 eV).

The role of bromination here is nuanced. While the heavy-atom effect increases k_ISC, it can also increase the rate of non-radiative decay from the triplet state, which is detrimental to TADF. However, strategic placement of bromine can be used to fine-tune the spin-orbit coupling just enough to facilitate both ISC and RISC without introducing overwhelming non-radiative decay pathways. Triazine-based molecules are excellent platforms for designing TADF emitters.[11][20]

TADF cluster_excitons cluster_excitons2 S0 S₀ S1 S₁ S1->S0 Prompt Fluorescence S1->S0 Delayed Fluorescence T1 T₁ S1->T1 ISC T1->S1 RISC (Thermal Energy) GenT GenT->T1 Triplet Excitons GenS GenS->S1 Singlet Excitons

Mechanism of Thermally Activated Delayed Fluorescence (TADF).
b) Photosensitizers for Photodynamic Therapy (PDT)

PDT is a medical treatment that uses a photosensitizer, light, and molecular oxygen to kill cancer cells and other diseased cells.[8] The mechanism relies on the photosensitizer absorbing light and efficiently populating its triplet state via ISC. This long-lived triplet state can then transfer its energy to ground-state molecular oxygen (³O₂), generating highly reactive singlet oxygen (¹O₂), which is the primary cytotoxic agent.

Brominated triphenyl triazines are promising candidates for PDT. Their key advantages include:

  • Strong Absorption: They can be designed to absorb light in the "phototherapeutic window" (600-900 nm) where tissue penetration is maximal.[21]

  • High ISC Efficiency: The heavy-atom effect from bromine ensures rapid and efficient population of the triplet state, a prerequisite for high singlet oxygen quantum yield.

  • Tunability: The core structure can be modified to improve water solubility and target specific cellular organelles, which are important determinants of photodynamic activity.[8]

Conclusion and Future Outlook

The strategic bromination of triphenyl triazine derivatives provides a powerful and versatile tool for manipulating their photophysical properties. By leveraging the heavy-atom effect, researchers can precisely control the flow of energy between singlet and triplet excited states. This has enabled the development of materials with enhanced phosphorescence, efficient TADF characteristics, and high potential as photosensitizers. The position of the bromine atom is a critical design parameter, influencing not only spin-orbit coupling but also molecular conformation and intermolecular interactions.

Future research in this area will likely focus on:

  • Multi-functional Materials: Designing molecules that combine, for example, TADF properties with sensing capabilities.

  • Advanced PDT Agents: Incorporating targeting moieties and improving water solubility to create next-generation photosensitizers with higher efficacy and fewer side effects.

  • Exploring Heavier Halogens: Investigating the effects of iodine substitution to further enhance spin-orbit coupling, while balancing the potential for increased non-radiative decay and decreased chemical stability.

  • Computational Modeling: Utilizing advanced theoretical methods like TD-DFT to more accurately predict photophysical properties and guide the design of new molecules, reducing the need for trial-and-error synthesis.[16]

By continuing to explore the rich photophysics of these systems, the scientific community can unlock new technologies in fields ranging from sustainable lighting and displays to advanced medical therapies.

References

Theoretical and computational studies of diphenyl-1,3,5-triazine compounds

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Theoretical and Computational Study of Diphenyl-1,3,5-Triazine Compounds

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,3,5-triazine scaffold, particularly when substituted with phenyl groups, represents a class of heterocyclic compounds of significant interest in medicinal chemistry.[1] Its derivatives have demonstrated a wide spectrum of biological activities, including anticancer, antiviral, and antimicrobial properties.[1][2] This guide serves as a technical deep-dive into the theoretical and computational methodologies employed to investigate these compounds at a molecular level. As a senior application scientist, the goal is to provide not just a list of methods, but a logical framework for their application, explaining the causality behind methodological choices and demonstrating how a multi-faceted computational approach can accelerate the drug discovery process. We will explore how techniques ranging from quantum mechanics to molecular dynamics are integrated to predict molecular properties, understand structure-activity relationships (SAR), and design novel, potent therapeutic agents.

The Strategic Importance of the 1,3,5-Triazine Core in Drug Discovery

The 1,3,5-triazine ring is a six-membered heteroaromatic system containing three nitrogen atoms. This nitrogen-rich core confers unique electronic properties, making it an excellent scaffold for building diverse molecular architectures. The electrophilic nature of the triazine ring allows for sequential and regioselective substitution at the 2, 4, and 6 positions, enabling the synthesis of large libraries of compounds for screening.[2]

When combined with diphenyl moieties, these compounds gain structural rigidity and the potential for crucial π-π stacking interactions with biological targets.[3] This structural motif is found in molecules targeting a range of biological pathways, including various receptor tyrosine kinases (RTKs) like EGFR and VEGFR, as well as DNA itself.[2][4] The versatility and documented biological potential of this scaffold make it a highly attractive starting point for computational investigation and rational drug design.[1]

The Computational Chemist's Toolkit: A Multi-Pillar Approach

A robust in-silico investigation of diphenyl-1,3,5-triazine derivatives does not rely on a single method. Instead, it employs a hierarchical and integrated workflow where the results of one technique inform the setup of the next. This self-validating system ensures a comprehensive understanding of the molecule, from its intrinsic electronic properties to its dynamic behavior within a complex biological environment.

Pillar 1: Quantum Mechanics - Understanding Electronic Structure with DFT

Causality: Before we can predict how a molecule will interact with a protein, we must first understand its fundamental electronic properties. Density Functional Theory (DFT) is the workhorse for this task. It provides a balance between accuracy and computational cost, allowing for the calculation of key molecular descriptors that govern reactivity and intermolecular interactions.[3][5]

Key Applications for Triazines:

  • Geometry Optimization: Determining the most stable 3D conformation of the molecule.

  • Frontier Molecular Orbitals (FMOs): Calculating the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between them (HOMO-LUMO gap) is a critical indicator of chemical reactivity and stability.[6]

  • Molecular Electrostatic Potential (MEP): Mapping the electrostatic potential onto the electron density surface to identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is invaluable for predicting sites of hydrogen bonding and other non-covalent interactions.

  • Natural Bond Orbital (NBO) Analysis: Investigating charge distribution and intramolecular interactions.[3][5]

Protocol: A Standard DFT Workflow

  • Structure Drawing: Draw the diphenyl-1,3,5-triazine derivative using a molecular editor.

  • Pre-optimization: Perform an initial geometry optimization using a faster, lower-level method (e.g., a molecular mechanics force field).

  • DFT Calculation Setup:

    • Method: Select the DFT functional. B3LYP (Becke's three-parameter Lee-Yang-Parr) is a widely used and well-validated hybrid functional for organic molecules.[3][5]

    • Basis Set: Choose a basis set. 6-311++G(d,p) is a common choice that provides a good description of electron distribution, including polarization and diffuse functions, which are important for non-covalent interactions.[3]

    • Solvation Model: If studying the molecule in solution, apply a continuum solvation model like the Polarization Continuum Model (PCM).

  • Execution: Run the geometry optimization and frequency calculation. A true energy minimum is confirmed by the absence of imaginary frequencies.

  • Analysis: Post-process the output to extract HOMO/LUMO energies, generate the MEP map, and perform NBO analysis.

Pillar 2: Molecular Docking - Predicting Binding Modes and Affinities

Causality: Once the ligand's properties are understood, molecular docking predicts how it will bind to the active site of a target protein. This is a critical step in structure-based drug design, helping to filter large compound libraries and prioritize candidates for synthesis.[7][8][9] The simulation "docks" the flexible ligand into the rigid (or semi-flexible) receptor, and a scoring function estimates the binding affinity.

Key Applications for Triazines:

  • Binding Pose Prediction: Identifying the most likely orientation and conformation of the compound within the protein's binding pocket.

  • Interaction Analysis: Pinpointing key interactions, such as hydrogen bonds and hydrophobic contacts, with active site residues.[10]

  • Virtual Screening: Ranking a series of triazine derivatives based on their predicted binding scores to identify the most promising candidates.

Protocol: A Validated Molecular Docking Workflow

  • Receptor Preparation:

    • Obtain the 3D structure of the target protein from the Protein Data Bank (PDB).

    • Remove water molecules and any co-crystallized ligands.

    • Add hydrogen atoms and assign correct protonation states for residues like Histidine.

    • Repair any missing side chains or loops.

  • Ligand Preparation:

    • Use the DFT-optimized structure of the triazine derivative as the starting point.

    • Assign partial charges and define rotatable bonds.

  • Grid Generation: Define the binding site by placing a grid box that encompasses the active site cavity.

  • Docking Execution: Run the docking algorithm (e.g., AutoDock, Glide). The software will generate multiple possible binding poses.

  • Pose Analysis & Scoring:

    • Analyze the top-ranked poses based on the scoring function (e.g., binding energy in kcal/mol).

    • Visualize the best pose to identify key interactions with amino acid residues.[10] Cross-reference these interactions with known binding modes of other inhibitors if available.

Pillar 3: Molecular Dynamics (MD) - Simulating Biological Reality

Causality: Molecular docking provides a static snapshot of the binding event. However, biological systems are dynamic. MD simulation introduces explicit solvent and allows all atoms in the system (protein, ligand, water, ions) to move over time, governed by the laws of physics. This provides a much more realistic assessment of the stability of the protein-ligand complex.[7][11]

Key Applications for Triazines:

  • Complex Stability: Assessing whether the docked pose is stable over a simulated timescale (typically nanoseconds).[11]

  • Conformational Changes: Observing how the protein and ligand adapt to each other upon binding.

  • Binding Free Energy Calculation: Using more advanced techniques like MM/PBSA or MM/GBSA to provide a more accurate estimation of binding affinity than docking scores alone.

  • Interaction Persistence: Determining which hydrogen bonds or other interactions observed in the docking pose persist throughout the simulation.

Pillar 4: ADMET Prediction - Forecasting Drug-Likeness

Causality: A potent compound is useless if it cannot reach its target in the body or is toxic. ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction models use a compound's structure to forecast its pharmacokinetic and toxicological properties.[1] Performing this analysis early can prevent costly failures in later stages of drug development.

Key Applications for Triazines:

  • Lipinski's Rule of Five: A quick check for oral bioavailability based on properties like molecular weight, logP, and hydrogen bond donors/acceptors.[12]

  • Solubility and Permeability Prediction: Estimating how well the compound will be absorbed.

  • Metabolic Stability: Predicting susceptibility to metabolism by cytochrome P450 enzymes.

  • Toxicity Profiling: Screening for potential cardiotoxicity (hERG inhibition), mutagenicity (Ames test), etc.

Data Synthesis and Key Findings

Computational studies have consistently highlighted the potential of the diphenyl-1,3,5-triazine scaffold. Below is a summary of typical findings.

Electronic Properties and Reactivity

DFT calculations often reveal a significant HOMO-LUMO energy gap, indicating good kinetic stability. The MEP map typically shows negative potential around the nitrogen atoms of the triazine ring, identifying them as primary sites for hydrogen bond acceptance.

Computational ParameterTypical Value RangeImplication in Drug Design
HOMO Energy -5.8 to -6.5 eVRelates to electron-donating ability
LUMO Energy -2.5 to -3.0 eVRelates to electron-accepting ability
HOMO-LUMO Gap (ΔE) 3.0 to 4.0 eVIndicator of chemical reactivity and stability
Dipole Moment 2.0 to 5.0 DebyeInfluences solubility and binding interactions

Note: These values are illustrative and depend on the specific substituents on the phenyl rings.

Structure-Activity Relationship (SAR) Insights

By combining docking and QSAR (Quantitative Structure-Activity Relationship) studies, researchers can build models that correlate structural features with biological activity.[8][13]

  • Substituents on Phenyl Rings: Electron-withdrawing groups (e.g., -Cl, -F) or electron-donating groups (e.g., -OCH₃, -CH₃) on the phenyl rings can modulate the electronic properties of the entire molecule, significantly impacting binding affinity. For instance, a halogen atom might form a halogen bond with a backbone carbonyl in the active site.

  • Substitution at the 6-position: The third substituent on the triazine core is a key point for modification to improve properties like solubility or to probe for additional interactions within the binding pocket.

Visualizing the Computational Workflow

A logical, multi-pillar approach is essential for a successful computational study. The following diagram illustrates the workflow, emphasizing how each stage builds upon the last.

G cluster_start Phase 1: Ligand Characterization cluster_docking Phase 2: Target Binding Prediction cluster_validation Phase 3: Dynamic Validation & Refinement cluster_profile Phase 4: Drug-Likeness Profile ligand Design/Select Diphenyl-1,3,5-Triazine Derivative dft DFT Calculation (B3LYP/6-311++G(d,p)) ligand->dft Input Structure admet ADMET Prediction ligand->admet Input Structure props Electronic Properties: HOMO/LUMO, MEP, Charges dft->props Calculate docking Molecular Docking dft->docking Optimized Ligand pdb Select Protein Target (e.g., EGFR Kinase from PDB) pdb->docking Receptor pose Binding Pose & Affinity Score docking->pose Generate md Molecular Dynamics (MD) Simulation (100 ns) pose->md Input Complex pose->admet Prioritize Hits stability Complex Stability (RMSD) Interaction Persistence md->stability Analyze profile Pharmacokinetic Profile (Lipinski's Rules, Toxicity) stability->profile Validate Candidate admet->profile Predict

Caption: Integrated workflow for computational analysis of triazine compounds.

Future Perspectives

The synergy between computational chemistry and traditional synthesis is poised to accelerate drug discovery. Future efforts in the study of diphenyl-1,3,5-triazines will likely focus on:

  • AI and Machine Learning: Utilizing advanced QSAR models and machine learning algorithms to screen vast virtual libraries and predict the activity of novel triazine derivatives with greater accuracy.

  • Advanced MD Techniques: Employing enhanced sampling methods in MD simulations to more accurately calculate binding free energies and observe rare conformational events.

  • Polypharmacology: Using computational tools to design triazine derivatives that can modulate multiple targets simultaneously, a promising strategy for complex diseases like cancer.

By embracing the integrated computational strategies outlined in this guide, researchers can more effectively harness the therapeutic potential of the diphenyl-1,3,5-triazine scaffold, moving from rational design to validated lead compounds with greater speed and confidence.

References

The 1,3,5-Triazine Core: A Privileged Scaffold for Advanced Organic Electronics

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers and Materials Scientists

Abstract

The 1,3,5-triazine ring, a nitrogen-rich, electron-deficient heterocycle, has emerged as a cornerstone in the design of high-performance materials for organic electronics. Its inherent electronic properties, rigid planar structure, and versatile functionalization chemistry make it an exceptionally potent building block for a new generation of organic semiconductors. This guide provides a comprehensive technical overview of the 1,3,5-triazine core, elucidating its fundamental principles, synthetic strategies, and state-of-the-art applications in Organic Light-Emitting Diodes (OLEDs), Organic Field-Effect Transistors (OFETs), and Organic Solar Cells (OSCs). We will explore the causality behind molecular design choices and provide validated experimental protocols for the synthesis of triazine-based materials and their integration into functional devices, offering a field-proven perspective for researchers in materials science and drug development.

The Intrinsic Advantage: Understanding the 1,3,5-Triazine Core

The 1,3,5-triazine, or s-triazine, is a six-membered aromatic ring composed of alternating carbon and nitrogen atoms. This unique arrangement imbues the core with a distinct set of properties that are highly advantageous for electronic applications.

1.1. Electron-Deficient Nature: The three electronegative nitrogen atoms induce a strong electron deficiency in the triazine ring.[1][2] This property is fundamental to its function, making it an excellent electron-accepting unit. This high electron affinity facilitates efficient electron injection and transport, a critical requirement for n-type semiconductors used in various organic electronic devices.[1] The polar canonical form of the triazine molecule contributes significantly to its resonance structure, creating electron-deficient carbon atoms that are highly susceptible to nucleophilic attack, which is the basis for its versatile synthesis.[1]

1.2. High Triplet Energy: For applications in phosphorescent OLEDs (PhOLEDs), particularly for blue emitters, the host material must possess a high triplet energy (T₁) to prevent reverse energy transfer from the phosphorescent guest. The rigid, compact structure of the triazine core helps in maintaining a high T₁ level. Strategic molecular design, such as employing meta-linkages between the triazine core and peripheral aromatic moieties, can effectively limit π-conjugation, further elevating the triplet energy.[3][4] This contrasts with para-linkages, which tend to extend conjugation and lower the triplet energy.[5]

1.3. Structural Rigidity and Thermal Stability: The aromaticity and planarity of the triazine ring contribute to the morphological and thermal stability of its derivatives.[1] High glass transition temperatures (Tg) are often observed in triazine-based materials, which is crucial for preventing morphological changes in the amorphous thin films of OLEDs during operation, thereby enhancing device lifetime and stability.

Synthetic Strategies: Building Functional Triazine Architectures

The versatility of 1,3,5-triazine-based materials stems from the highly controllable and efficient synthetic routes available, primarily starting from the inexpensive and commercially available precursor, 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride).

2.1. Sequential Nucleophilic Aromatic Substitution (SNAr): The three chlorine atoms on cyanuric chloride exhibit differential reactivity governed by temperature. This allows for a stepwise and highly controlled nucleophilic substitution, enabling the synthesis of mono-, di-, and tri-substituted triazines with precise structural control.[5][6]

  • First Substitution: Typically occurs at low temperatures (e.g., 0 °C).

  • Second Substitution: Proceeds at room temperature.

  • Third Substitution: Requires higher temperatures (e.g., reflux) to overcome the reduced reactivity of the ring.

This temperature-dependent reactivity provides a powerful tool for creating both symmetric (A-A-A) and asymmetric (A-B-C or A-A-B) substitution patterns, allowing for the fine-tuning of the final molecule's electronic and photophysical properties.

2.2. Carbon-Carbon Cross-Coupling Reactions: While SNAr reactions involving heteroatoms (N, O, S) are most common, C-C bond-forming reactions like the Suzuki-Miyaura and Stille cross-couplings are employed to attach aryl or alkyl groups directly to the triazine core.[1] These methods are essential for creating star-shaped molecules with extended π-conjugation, which are of significant interest for various optoelectronic applications.[7]

Below is a logical workflow for the synthesis of a tri-substituted triazine derivative.

G cluster_0 Step 1: First Substitution (Low Temp) cluster_1 Step 2: Second Substitution (Room Temp) cluster_2 Step 3: Third Substitution (High Temp) Cyanuric_Chloride 2,4,6-Trichloro-1,3,5-triazine Mono_Substituted Mono-substituted Triazine Cyanuric_Chloride->Mono_Substituted  0 °C Nucleophile_A Nucleophile A (e.g., R-OH, R-NH2) Nucleophile_A->Mono_Substituted Di_Substituted Di-substituted Triazine Mono_Substituted->Di_Substituted  Room Temp Nucleophile_B Nucleophile B Nucleophile_B->Di_Substituted Final_Product Tri-substituted Triazine (A-B-C) Di_Substituted->Final_Product  Reflux Nucleophile_C Nucleophile C Nucleophile_C->Final_Product

Caption: Sequential SNAr synthesis workflow.

Applications in Organic Light-Emitting Diodes (OLEDs)

The electron-deficient nature of the 1,3,5-triazine core makes it a premier candidate for electron-transport materials (ETMs) and host materials in OLEDs, particularly for high-efficiency phosphorescent devices.[8]

3.1. Electron Transport and Bipolar Host Materials: Triazine derivatives exhibit excellent electron mobilities, often exceeding 10⁻⁴ cm²V⁻¹s⁻¹.[3][4] When combined with hole-transporting moieties like carbazole or triphenylamine, they form bipolar host materials.[1][9] This bipolar nature ensures balanced charge injection and transport within the emissive layer (EML), leading to a wide charge recombination zone, which is critical for reducing efficiency roll-off at high brightness and improving overall device performance.[1]

3.2. Device Architecture and Performance: A typical phosphorescent OLED incorporating a triazine-based host material follows a multilayer structure. The strategic placement of layers with tailored energy levels ensures efficient charge injection, transport, confinement, and ultimately, radiative recombination in the emissive layer.

cluster_device OLED Device Architecture Anode Anode (ITO) HIL Hole Injection Layer (HIL) Anode->HIL Holes HTL Hole Transport Layer (HTL) HIL->HTL EML Emissive Layer (EML) Triazine Host : Phosphor Guest HTL->EML ETL Electron Transport Layer (ETL) (Often Triazine-based) EML->ETL EIL Electron Injection Layer (EIL) ETL->EIL Cathode Cathode (Al) EIL->Cathode Electrons

Caption: Typical multilayer PhOLED device structure.

Compound NameRoleEmitterMax. EQE (%)Power Eff. (lm/W)Ref.
T2T Host(PPy)₂Ir(acac) (Green)17.559.0[3][4]
T3T Host(PPy)₂Ir(acac) (Green)14.450.6[3][4]
MBPTRZ HostFIrpic (Blue)7.06.3[9]
DPTPCz HostFIrpic (Blue)14.4-[1]
DBT4/BPCz n-type HostGreen Phosphor30.9105.4[10]

Applications in Organic Field-Effect Transistors (OFETs)

The ordered molecular packing and efficient charge transport properties of triazine derivatives make them suitable for use as the active semiconductor layer in OFETs. While less common than in OLEDs, their development as n-channel or ambipolar materials is a growing area of research.

4.1. n-Channel and Ambipolar Transport: The intrinsic electron-deficient character of the triazine core is ideal for facilitating electron (n-channel) transport. By pairing the triazine core with suitable electron-donating peripheral groups, it is possible to achieve ambipolar behavior, where the material can transport both holes and electrons. High charge carrier mobility and a high on/off current ratio are key performance metrics for OFETs.[11]

4.2. Device Architecture: OFETs can be fabricated in several architectures, with the bottom-gate, top-contact (BGTC) and bottom-gate, bottom-contact (BGBC) being the most common for research purposes.[12] In a typical BGTC architecture, the triazine-based organic semiconductor is deposited onto a dielectric layer, followed by the evaporation of the source and drain electrodes.

cluster_ofet OFET Architecture (BGTC) Source Source Semiconductor Organic Semiconductor (1,3,5-Triazine based) Drain Drain Dielectric Dielectric Layer (e.g., SiO₂) Gate Gate Electrode (e.g., Doped Si) Substrate Substrate

Caption: Bottom-Gate, Top-Contact OFET structure.

Material TypeMobility (cm²/Vs)On/Off RatioRef.
General p-type OSCs 0.1 - 1.0> 10⁶[11]
C₈-BTBT Crystal 3.5> 10⁷[13]
Bulk-NCG ~2.86 x 10⁻⁴~746[14]

(Note: Specific performance data for triazine-only OFETs is an active area of research; the table provides context with related high-performance organic semiconductors.)

Applications in Organic Solar Cells (OSCs)

In OSCs, the 1,3,5-triazine core is being explored primarily as a component in non-fullerene acceptors (NFAs). The tunability of its energy levels and its strong electron-accepting character are key to engineering efficient light-harvesting systems.[15][16]

5.1. Non-Fullerene Acceptors: For years, fullerene derivatives were the standard acceptors in OSCs. However, their limitations, such as weak absorption in the visible spectrum, have driven the development of NFAs. Triazine-based NFAs can be designed to have strong and broad absorption profiles that complement those of common polymer donors, leading to more efficient photon harvesting.[1][17] Their tunable LUMO (Lowest Unoccupied Molecular Orbital) levels allow for the optimization of the open-circuit voltage (Voc) of the solar cell.

5.2. Bulk Heterojunction (BHJ) Device Architecture: The most common and efficient OSC architecture is the bulk heterojunction (BHJ), where the electron donor (typically a polymer) and the electron acceptor (the triazine-based NFA) are intimately mixed in the active layer.[7][18] This creates a large interfacial area for efficient exciton dissociation.

cluster_osc OSC Device Architecture (BHJ) Anode Transparent Anode (ITO) HTL Hole Transport Layer (HTL) Anode->HTL Holes ActiveLayer Active Layer (Donor + Triazine Acceptor Blend) HTL->ActiveLayer ETL Electron Transport Layer (ETL) ActiveLayer->ETL Cathode Cathode (Ag/Al) ETL->Cathode Electrons

Caption: Bulk Heterojunction (BHJ) OSC structure.

Donor/Acceptor SystemVoc (V)Jsc (mA/cm²)FF (%)PCE (%)Ref.
P-tNp-P' : PC₇₁BM 0.898.84534.16[17]
PM6:BTPT-OD --->9%[19]
D18:L8-ThCl/L8-BO:L8-ThCl ---20.1[10]

Experimental Protocols: A Self-Validating System

6.1. Protocol: Synthesis of 2,4,6-tris(biphenyl-3-yl)-1,3,5-triazine (T2T) This protocol details a common route for synthesizing T2T, a widely used triazine-based host material.[9]

  • Materials: 3-Bromobiphenyl, n-Butyllithium (n-BuLi), 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride), Anhydrous Tetrahydrofuran (THF), Toluene, Methanol, Standard Schlenk line glassware.

  • Procedure:

    • Lithiation: Under an inert argon atmosphere, dissolve 3-bromobiphenyl in anhydrous THF. Cool the solution to -78 °C using a dry ice/acetone bath.

    • Add n-BuLi dropwise to the solution and stir for 1 hour at -78 °C to generate the lithiated biphenyl species.

    • Reaction: In a separate flask under argon, dissolve cyanuric chloride in anhydrous toluene and cool to 0 °C.

    • Slowly transfer the freshly prepared lithiated biphenyl solution to the cyanuric chloride solution via cannula.

    • Allow the reaction mixture to slowly warm to room temperature and stir overnight.

    • Work-up: Quench the reaction by the slow addition of methanol. Remove the solvents under reduced pressure.

    • Dissolve the crude residue in dichloromethane and wash with deionized water. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.

    • Purification: Purify the crude product by column chromatography on silica gel, followed by recrystallization from a toluene/hexane solvent system to yield pure T2T.

6.2. Protocol: Fabrication of a Solution-Processed Bulk Heterojunction (BHJ) Solar Cell This protocol outlines the general steps for fabricating a BHJ solar cell using a triazine-based non-fullerene acceptor.[7]

  • Materials: Patterned ITO-coated glass substrates, PEDOT:PSS solution, donor polymer (e.g., PM6), triazine-based acceptor, appropriate organic solvent (e.g., chloroform, chlorobenzene), electron transport layer material (e.g., PNDIT-F3N), silver or aluminum for cathode.

  • Procedure:

    • Substrate Cleaning: Sequentially clean the ITO substrates in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol. Dry the substrates with a nitrogen gun and treat with UV-Ozone for 15 minutes to improve the work function.

    • Hole Transport Layer (HTL): Inside a nitrogen-filled glovebox, spin-coat a layer of PEDOT:PSS onto the ITO substrate and anneal on a hotplate according to the manufacturer's specifications (e.g., 150 °C for 10 min).

    • Active Layer Preparation: Prepare a blend solution of the donor polymer and the triazine acceptor in the desired weight ratio (e.g., 1:1.2) in a suitable solvent. Stir the solution, typically overnight at a slightly elevated temperature, to ensure complete dissolution.

    • Active Layer Deposition: Spin-coat the active layer blend onto the PEDOT:PSS layer. The spin speed and time are critical parameters that control the film thickness and morphology. Anneal the film as required to optimize morphology.

    • Electron Transport Layer (ETL) & Cathode Deposition: Transfer the substrates to a vacuum thermal evaporator. Deposit a thin electron transport layer followed by the metal cathode (e.g., 100 nm of Ag or Al) through a shadow mask to define the device area.

    • Encapsulation: Encapsulate the finished device using a UV-curable epoxy and a glass coverslip to protect the active layers from oxygen and moisture degradation.

Conclusion and Future Outlook

The 1,3,5-triazine core has unequivocally established itself as a privileged and versatile platform for the development of advanced organic electronic materials. Its inherent electron-deficient nature, structural rigidity, and synthetic accessibility provide an unparalleled toolkit for chemists and materials scientists to design molecules with precisely tailored properties. From enabling highly efficient blue PhOLEDs through high triplet energy hosts to pushing the boundaries of power conversion efficiency in non-fullerene organic solar cells, the impact of the triazine core is widespread and profound.

Future research will likely focus on developing more sophisticated, asymmetrically functionalized triazine derivatives to further refine charge transport and energy level alignment. The exploration of triazine-based materials for high-mobility n-channel and ambipolar OFETs remains a fertile ground for innovation. As synthetic methodologies become even more advanced, the creation of complex, multi-functional triazine-based architectures will continue to drive progress, solidifying the role of this remarkable heterocycle at the forefront of organic electronics.

References

Electron-deficient nature of the 1,3,5-triazine ring system

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Electron-Deficient Nature of the 1,3,5-Triazine Ring System

Authored by: Gemini, Senior Application Scientist

Abstract

The 1,3,5-triazine ring, a symmetrical six-membered heterocycle with alternating carbon and nitrogen atoms, is a cornerstone in modern chemistry. Its profound electron-deficient character, a direct consequence of the electronic properties of the three nitrogen atoms, imparts a unique and highly predictable reactivity profile. This guide provides an in-depth exploration of the electronic structure of the 1,3,5-triazine system, the mechanistic principles governing its reactivity—primarily through nucleophilic aromatic substitution (SNAr)—and its strategic application in drug discovery and materials science. We will delve into the causality behind experimental choices, provide field-proven protocols, and illustrate key concepts with mechanistic diagrams to offer a comprehensive resource for researchers, scientists, and drug development professionals.

The Electronic Core: Understanding the π-Deficient Nature

The defining characteristic of the 1,3,5-triazine (or s-triazine) ring is its significant electron deficiency. This property arises from the presence of three highly electronegative nitrogen atoms symmetrically distributed within the aromatic ring. These nitrogen atoms exert a strong inductive (-I) and mesomeric (-M) electron-withdrawing effect, polarizing the C-N bonds and substantially lowering the electron density at the ring's carbon atoms.

This π-deficiency renders the carbon atoms highly electrophilic, making the triazine ring exceptionally susceptible to attack by nucleophiles.[1] Furthermore, this electronic arrangement makes the 1,3,5-triazine ring a potent component in non-covalent interactions, particularly anion-π and lone pair-π interactions, where the electron-poor face of the ring can favorably interact with anions or electron-rich heteroatoms.[2][3][4][5]

cluster_0 Electronic Properties of 1,3,5-Triazine A Three Electronegative Nitrogen Atoms B Inductive & Mesomeric Electron Withdrawal A->B C π-Deficient Aromatic System B->C D Highly Electrophilic Carbon Atoms C->D Consequence E Susceptibility to Nucleophilic Attack D->E

Caption: Logical flow from structure to reactivity in 1,3,5-triazine.

The Cornerstone of Reactivity: Nucleophilic Aromatic Substitution (SNAr)

The most versatile and widely exploited reaction of the 1,3,5-triazine system is the sequential nucleophilic aromatic substitution (SNAr) of halogens, most commonly chlorine, from its derivatives. 2,4,6-trichloro-1,3,5-triazine, known as cyanuric chloride (TCT), is an inexpensive and readily available precursor that serves as the primary gateway to a vast library of substituted triazines.[6][7]

The Mechanism: A Stepwise Addition-Elimination Pathway

The SNAr reaction on the triazine ring proceeds via a two-step addition-elimination mechanism.[1]

  • Nucleophilic Attack: The reaction is initiated by the attack of a nucleophile (Nu⁻) on one of the electrophilic carbon atoms bearing a chlorine atom. This forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex. This step is typically the rate-determining step.[1]

  • Chloride Elimination: Aromaticity is restored by the expulsion of a chloride ion (Cl⁻), which is an excellent leaving group. The reaction is driven forward by the formation of the stable, substituted triazine product.

cluster_legend Workflow Legend TCT 2,4,6-Trichloro-1,3,5-triazine (TCT) MonoSub Mono-substituted Triazine TCT->MonoSub  + Nu¹-H  0-5 °C DiSub Di-substituted Triazine MonoSub->DiSub  + Nu²-H  Room Temp. TriSub Tri-substituted Triazine DiSub->TriSub  + Nu³-H  >50 °C Nu1 Nu¹ = First Nucleophile Nu2 Nu² = Second Nucleophile Nu3 Nu³ = Third Nucleophile cluster_properties Core Properties cluster_applications Applications Triazine 1,3,5-Triazine Core (Electron Deficient Scaffold) Reactivity Predictable Sequential Reactivity (SNAr) Triazine->Reactivity enables Geometry Trifunctional C₃ Symmetry Triazine->Geometry provides DrugDiscovery Drug Discovery (Kinase Inhibitors, Antivirals) Reactivity->DrugDiscovery Materials Materials Science (OLEDs, MOFs, Dendrimers) Geometry->Materials

References

The Strategic Role of Bromine Substitution in Triazine-Based Organic Materials

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,3,5-triazine core, an electron-deficient N-heterocycle, serves as a foundational building block for a vast array of high-performance organic materials. Its inherent thermal stability, predictable electronic properties, and versatile functionalization chemistry make it a privileged scaffold in fields ranging from organic electronics to catalysis.[1][2] This guide delves into a specific, high-impact molecular design strategy: the substitution of the triazine core or its appended functionalities with bromine atoms. We will explore the profound and multifaceted roles of bromine, moving beyond its perception as a simple halogen substituent. This document will elucidate the core mechanistic principles—including the heavy atom effect, electronic modulation, and morphological control—that bromine substitution imparts. Through detailed protocols, data-driven case studies in Organic Light-Emitting Diodes (OLEDs), Organic Solar Cells (OSCs), and Covalent Organic Frameworks (COFs), and workflow visualizations, this guide provides researchers and developers with the foundational knowledge and practical insights required to strategically leverage bromine substitution for the rational design of next-generation triazine-based materials.

Introduction to Triazine-Based Organic Materials

The 1,3,5-Triazine Core: Electronic Properties and Synthetic Versatility

The 1,3,5-triazine ring is a six-membered aromatic heterocycle containing three nitrogen atoms at alternating positions. This arrangement creates a significant π-electron deficiency, rendering the ring an excellent electron acceptor.[1][2] This intrinsic electronic character is fundamental to its utility in organic electronics, where it often serves as the electron-transporting core in bipolar host materials or as the acceptor unit in donor-acceptor (D-A) architectures.[3][4] Synthetically, the prevalence of 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride) as a commercially available starting material allows for straightforward, sequential nucleophilic substitution, enabling the construction of precisely functionalized, star-shaped molecules.[3][5]

Halogenation as a Molecular Design Strategy

Halogenation is a powerful and widely employed tactic in materials science to fine-tune the properties of organic semiconductors.[6] Fluorination, for instance, is well-known for lowering molecular energy levels (HOMO and LUMO) and enhancing material stability.[6] Chlorination has also been explored as a route to n-type materials.[6] The introduction of halogens provides a predictable method for modulating frontier molecular orbital energies, influencing intermolecular packing, and altering solubility and thermal stability.

The Unique Position of Bromine: Beyond a Simple Halogen

Bromine occupies a unique position within the halogens for materials design. Its effects are threefold:

  • Electronic Perturbation: As an electronegative atom, it inductively withdraws electron density, lowering the HOMO and LUMO energy levels of the organic material. This effect is crucial for tuning charge injection barriers and the open-circuit voltage in photovoltaic devices.[6][7]

  • Steric and Morphological Control: With a larger van der Waals radius than fluorine or chlorine, bromine atoms introduce significant steric hindrance. This can be strategically used to disrupt excessive crystallization or to direct molecular packing into more favorable arrangements for charge transport.[7] Furthermore, bromine can participate in non-covalent halogen bonding, providing an additional tool for controlling solid-state morphology.[8]

  • The Heavy Atom Effect: As a heavier element, bromine possesses a large spin-orbit coupling (SOC) constant. This intrinsic property significantly enhances the probability of typically "spin-forbidden" electronic transitions between singlet and triplet excited states (intersystem crossing).[9][10] This "heavy atom effect" is a cornerstone of modern OLED technology, particularly for materials exhibiting Thermally Activated Delayed Fluorescence (TADF).

Core Mechanistic Impacts of Bromine Substitution

The Heavy Atom Effect: Enhancing Intersystem Crossing

In luminescent organic materials, excitons (electron-hole pairs) are formed in either singlet (spin-paired) or triplet (spin-parallel) states, typically in a 1:3 ratio. While singlets can decay radiatively (fluorescence), the decay of triplets to the ground state is spin-forbidden, leading to energy loss in conventional fluorescent materials. TADF materials overcome this by enabling the up-conversion of triplets back to singlets via a process called reverse intersystem crossing (rISC), allowing for theoretical 100% internal quantum efficiency.[11]

The rate of rISC (krISC) is a critical parameter for TADF performance. Bromine substitution, via the heavy atom effect, dramatically accelerates both intersystem crossing (ISC: S1 → T1) and, crucially, reverse intersystem crossing (rISC: T1 → S1).[9][12][13] This leads to a shorter lifetime for the delayed fluorescence component and can significantly reduce efficiency roll-off at high brightness in OLED devices.[12]

A compelling example is the comparison of a tri-phenoxazine-triazine (H-tri-PXZ-TRZ) emitter with its hexabrominated derivative (Br-tri-PXZ-TRZ).[12] The introduction of bromine atoms leads to a remarkable enhancement of the rISC rate.

Table 1: Impact of Bromination on Key Photophysical Rates for a TADF Emitter

Compound Medium krISC (s-1) Delayed Fluorescence Lifetime (τDF) (μs) Enhancement Factor (krISC)
H-tri-PXZ-TRZ Zeonex® 0.44 x 106 - -
Br-tri-PXZ-TRZ Zeonex® 2.3 x 106 - 8.3x
H-tri-PXZ-TRZ CBP - - -
Br-tri-PXZ-TRZ CBP - 2.1 -

(Data synthesized from reference[12])

This acceleration is a direct consequence of enhanced spin-orbit coupling, which mixes the spin-pure character of the singlet and triplet states, making the transition more probable.

The diagram below illustrates how the heavy atom effect of bromine facilitates the TADF mechanism.

TADF_Mechanism cluster_states Excited State Manifold cluster_process S1 S₁ (Singlet State) PF Prompt Fluorescence (k_p) S1->PF DF Delayed Fluorescence (k_d) S1->DF ISC ISC (k_ISC) S1->ISC T1 T₁ (Triplet State) rISC rISC (k_rISC) T1->rISC S0 S₀ (Ground State) Excitation Electrical Excitation Excitation->S1 25% Excitation->T1 75% PF->S0 DF->S0 ISC->T1 rISC->S1 Br Bromine Substitution (Heavy Atom Effect) Br->ISC  Accelerates Br->rISC  Accelerates

Caption: Bromine's heavy atom effect enhances spin-orbit coupling, accelerating both ISC and rISC rates.

Modulation of Electronic Properties

The electronegativity of bromine leads to a stabilization of both the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels. A theoretical study using Density Functional Theory (DFT) on various substituted tri-s-triazines showed that halogen substituents predictably alter the electronic structure of the parent ring.[14] This has direct, practical consequences for device performance:

  • In OFETs and OLEDs: Lowering the LUMO level can facilitate electron injection from the cathode, while lowering the HOMO level can improve stability against oxidation (air stability).[6]

  • In Organic Solar Cells: The energy difference between the HOMO of the donor material and the LUMO of the acceptor material dictates the open-circuit voltage (VOC). Bromine substitution on an acceptor molecule can lower its LUMO, potentially increasing the VOC.[7]

Control of Molecular Packing and Film Morphology

While the electronic properties of a single molecule are paramount, the performance of an organic electronic device is ultimately governed by the collective behavior of molecules in the solid state. Bromine substitution is a key tool for influencing this thin-film morphology.

In a groundbreaking study on non-fullerene acceptors for organic solar cells, researchers constructed three acceptors with stepwise bromination on the central fused-ring core.[7] They found that while no bromination or excessive bromination was suboptimal, a specific degree of bromination (two bromine atoms on the central unit) led to an ideal film morphology with enhanced molecular packing and crystallinity. This optimized morphology facilitated better charge separation and transport, resulting in a champion power conversion efficiency (PCE) of 19.06%, one of the highest reported for a brominated acceptor.[7] This demonstrates that the steric hindrance from the relatively large bromine atoms can be used to "tune" intermolecular stacking, preventing overly crystalline domains that can hinder performance while still promoting ordered pathways for charge transport.[7]

Synthesis and Functionalization Protocols

The utility of brominated triazines stems from their role as versatile intermediates. The bromine atoms serve as reactive handles for subsequent carbon-carbon or carbon-nitrogen bond-forming reactions, most notably Palladium-catalyzed cross-coupling reactions.[1]

Protocol: Synthesis of 2,4,6-Tris(4-bromophenyl)-1,3,5-triazine

This protocol describes a common method for synthesizing a key brominated triazine precursor via the cyclotrimerization of a nitrile.

Materials:

  • 4-Bromobenzonitrile

  • Trifluoromethanesulfonic acid (TfOH) or other strong Lewis acid

  • Dichloromethane (DCM) or other suitable solvent

  • Methanol

  • Standard laboratory glassware, magnetic stirrer, heating mantle, and reflux condenser

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

Procedure:

  • Setup: Assemble a round-bottom flask with a magnetic stir bar and a reflux condenser under an inert atmosphere.

  • Reagents: To the flask, add 4-bromobenzonitrile (1.0 eq). Dissolve it in a minimal amount of anhydrous DCM.

  • Catalyst Addition: Slowly add trifluoromethanesulfonic acid (catalytic amount, e.g., 0.1 eq) to the stirred solution at room temperature. The reaction is often exothermic.

  • Reaction: Heat the reaction mixture to reflux (approx. 40 °C for DCM) and maintain for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: After completion, cool the mixture to room temperature. Slowly pour the reaction mixture into a beaker of cold methanol. A white precipitate should form.

  • Isolation: Stir the suspension in methanol for 30 minutes, then collect the solid precipitate by vacuum filtration.

  • Purification: Wash the collected solid sequentially with water and cold methanol to remove any unreacted starting material and catalyst. The resulting white powder of 2,4,6-tris(4-bromophenyl)-1,3,5-triazine can be further purified by recrystallization if necessary.[15]

Synthesis_Workflow start Start: 4-Bromobenzonitrile step1 Dissolve in Anhydrous DCM start->step1 step2 Add Triflic Acid Catalyst (Under N₂) step1->step2 step3 Reflux for 12-24h step2->step3 step4 Precipitate in Cold Methanol step3->step4 step5 Vacuum Filtration step4->step5 step6 Wash with H₂O & Methanol step5->step6 end Product: 2,4,6-Tris(4-bromophenyl) -1,3,5-triazine step6->end

Caption: Workflow for the synthesis of a key brominated triazine intermediate.

Post-Synthetic Modification via Cross-Coupling

The C-Br bonds on the triazine derivative are ideal sites for reactions like the Suzuki or Buchwald-Hartwig couplings. This allows for the attachment of various electron-donating or functional groups, creating complex D-A or D-π-A structures for specific applications.[1][2] For example, reacting 2,4,6-tris(4-bromophenyl)-1,3,5-triazine with a boronic acid ester derivative of a donor molecule (e.g., carbazole or phenoxazine) in the presence of a palladium catalyst and a base will yield a star-shaped molecule suitable for use as an OLED emitter or host.[2]

Application Case Studies

Organic Light-Emitting Diodes (OLEDs)

As discussed in Section 2.1, the primary role of bromine in triazine-based OLED materials is to enhance rISC rates in TADF emitters. By introducing bromine atoms onto the donor moieties of a D-A type triazine-based emitter, the spin-orbit coupling is increased, which directly accelerates the T₁ → S₁ transition.[9][12] This leads to OLEDs with potentially higher efficiency and, critically, reduced efficiency roll-off at the high brightness levels required for display and lighting applications.[12]

Organic Solar Cells (OSCs)

In OSCs, bromine substitution on triazine-based acceptor molecules serves to tune both energy levels and film morphology. The electron-withdrawing nature of bromine deepens the LUMO level, which can increase the VOC of the device.[7] Perhaps more importantly, the steric influence of bromine allows for precise control over the nanoscale morphology of the bulk heterojunction (BHJ) blend. As demonstrated in a study on brominated small molecule acceptors, this morphological control is essential for achieving efficient exciton dissociation and charge transport, leading to devices with significantly enhanced power conversion efficiencies.[7]

Table 2: Performance of Organic Solar Cells with Brominated Triazine-Based Acceptors

Acceptor Bromination VOC (V) JSC (mA cm-2) Fill Factor (%) PCE (%)
Non-Brominated (CH20) 0.865 25.98 76.50 17.20
Di-Brominated (CH21) 0.873 26.57 78.13 18.12
Tetra-Brominated (CH22) 0.884 26.74 80.62 19.06

(Data from reference[7])

Covalent Organic Frameworks (COFs)

COFs are crystalline porous polymers with ordered structures. Triazine derivatives are excellent building blocks for COFs due to their trigonal symmetry. Using brominated triazine precursors allows for the creation of COFs with engineered properties. A study showed that a COF aerogel synthesized from a brominated triazine monomer (Br-NCOFA) exhibited a high surface area and strong binding sites.[8] The bromine groups participated in halogen bonding, which influenced the adsorption process. This material demonstrated superior performance in the adsorption and subsequent photocatalytic degradation of tetracycline hydrochloride from water, with the aerogel showing much greater photocatalytic efficiency (86%) than the powdered equivalent (35%).[8]

Characterization Workflows

Evaluating the impact of bromine substitution requires a systematic characterization workflow.

Photophysical Analysis Workflow

This workflow is essential for understanding the excited-state dynamics of materials intended for optoelectronic applications like OLEDs.

Photophysics_Workflow cluster_0 Steady-State Spectroscopy cluster_1 Time-Resolved Spectroscopy cluster_2 uv_vis UV-Vis Absorption plqy PL Quantum Yield (PLQY) uv_vis->plqy pl Photoluminescence (PL) trpl Transient PL (Prompt & Delayed Components) pl->trpl pl->plqy lifetimes Extract Lifetimes (τ_p, τ_d) trpl->lifetimes oxygen Oxygen Quenching Test rates Calculate Rates (k_ISC, k_rISC) oxygen->rates Confirms Triplet Origin lifetimes->rates

References

An In-Depth Technical Guide for the Initial Toxicological Investigation of 2-(3-Bromophenyl)-4,6-diphenyl-1,3,5-triazine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-(3-Bromophenyl)-4,6-diphenyl-1,3,5-triazine is a substituted aromatic 1,3,5-triazine with the chemical formula C₂₁H₁₄BrN₃ and CAS number 864377-31-1.[1][2][3] This compound is primarily utilized as a functional intermediate in the manufacturing of optoelectronic materials, particularly as a host material, transmission layer material, or barrier material in Organic Light-Emitting Diodes (OLEDs).[1][4] Given its emerging applications and the potential for human exposure during manufacturing and handling, a thorough toxicological assessment is imperative. This guide outlines a tiered, systematic approach for the initial investigation of its potential toxicity, designed for researchers, scientists, and drug development professionals. The proposed workflow emphasizes a progressive evaluation, from computational predictions to in vitro assays, to build a comprehensive safety profile while adhering to the principles of the 3Rs (Replacement, Reduction, and Refinement) in animal testing.

Compound Profile

PropertyValueSource
Chemical Name This compound[1][5][6]
CAS Number 864377-31-1[1][2]
Molecular Formula C₂₁H₁₄BrN₃[1][3]
Molecular Weight 388.26 g/mol [5]
Appearance White to off-white powder/crystal[1][6][7]
Purity Typically >97%[5][6][7]
Primary Application OLED Intermediate[1][4]
GHS Hazard Statements H315: Causes skin irritation, H319: Causes serious eye irritation[3][8]

Tier 1: In Silico Toxicological Assessment

The initial phase of the toxicological evaluation should leverage computational tools to predict potential liabilities before embarking on laboratory-based assays.[9] This cost-effective approach can guide subsequent experimental designs by highlighting potential areas of concern.[9][10][11]

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR models correlate the chemical structure of a compound with its biological activity or toxicity.[12] For this compound, various QSAR platforms can be employed to predict a range of toxicological endpoints.

  • Endpoints to Model:

    • Mutagenicity (Ames test outcome)

    • Carcinogenicity

    • Hepatotoxicity

    • Cardiotoxicity

    • Skin Sensitization

    • Acute Oral Toxicity (LD50)

  • Recommended Tools:

    • OECD QSAR Toolbox

    • VEGA

    • Derek Nexus

    • Toxtree

The outputs from these models will provide a preliminary hazard assessment and help to prioritize the subsequent in vitro assays.

Prediction of Metabolism

The toxicity of a compound can be influenced by its metabolites.[13] In silico tools can predict potential metabolic pathways of this compound. While data on this specific molecule is scarce, information on the metabolism of other triazine compounds, such as herbicides, suggests that dealkylation and hydroxylation are common metabolic routes.[14][15][16]

  • Methodology: Utilize metabolic prediction software (e.g., METEOR, ADMET Predictor) to identify likely sites of metabolism on the molecule and the resulting transformation products. This information is crucial for designing in vitro metabolism studies and identifying potential toxic metabolites.

Tier 2: In Vitro Toxicity Assessment

Based on the insights from the in silico analysis, a battery of in vitro assays should be conducted to provide empirical data on the compound's biological activity.[17][18]

Cytotoxicity Assays

The evaluation of a compound's cytotoxic potential is a critical first step in laboratory testing. These assays measure the concentration-dependent toxicity of the compound in cultured cells.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[19]

  • Cell Culture:

    • Select a panel of cell lines representing different tissues, for example, HepG2 (liver), A549 (lung), and HaCaT (skin), to assess tissue-specific cytotoxicity.

    • Culture cells in appropriate media and conditions to 80% confluency.

  • Cell Seeding:

    • Trypsinize and seed the cells into 96-well plates at a density of 1 x 10⁴ cells per well.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions to create a range of final concentrations (e.g., 0.1 µM to 100 µM).

    • Treat the cells with the different concentrations of the compound and include vehicle controls.

  • Incubation:

    • Incubate the plates for 24, 48, and 72 hours.

  • MTT Assay:

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell viability).

Genotoxicity Assays

Genotoxicity testing is essential to determine if a compound can cause genetic damage, which can lead to carcinogenesis.[20] A standard battery of tests is recommended to cover different genotoxic mechanisms.[21][22]

Toxicity_Investigation_Framework cluster_0 Tier 1: In Silico Assessment cluster_1 Tier 2: In Vitro Assessment cluster_2 Tier 3: In Vivo Assessment (Conditional) cluster_3 Final Assessment QSAR QSAR Modeling (Mutagenicity, Carcinogenicity, etc.) Cytotoxicity Cytotoxicity Assays (MTT, Neutral Red) QSAR->Cytotoxicity Metabolism_Pred Metabolism Prediction Genotoxicity Genotoxicity Battery (Ames, Micronucleus) Metabolism_Pred->Genotoxicity Acute_Tox Acute Oral Toxicity (OECD 423/425) Cytotoxicity->Acute_Tox If significant cytotoxicity Risk_Assessment Comprehensive Risk Assessment Cytotoxicity->Risk_Assessment InVivo_Geno In Vivo Genotoxicity (Micronucleus) Genotoxicity->InVivo_Geno If positive in vitro Genotoxicity->Risk_Assessment Acute_Tox->Risk_Assessment InVivo_Geno->Risk_Assessment

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 2-(3-Bromophenyl)-4,6-diphenyl-1,3,5-triazine via Suzuki Coupling

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the synthesis of 2-(3-bromophenyl)-4,6-diphenyl-1,3,5-triazine, a valuable building block in medicinal chemistry and materials science. The protocol leverages the robust and versatile Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds.

Introduction to 1,3,5-Triazines and the Suzuki Coupling Reaction

Symmetrically and asymmetrically substituted 1,3,5-triazines are a class of heterocyclic compounds with a wide range of applications, including in the development of pharmaceuticals, agrochemicals, and functional organic materials.[1][2] Their utility stems from their unique electronic properties and their ability to be functionalized at the 2, 4, and 6 positions. The synthesis of specifically substituted triazines is therefore of significant interest.

The Suzuki-Miyaura coupling reaction is a palladium-catalyzed cross-coupling reaction between an organoboron compound (typically a boronic acid or its ester) and an organohalide or triflate.[3][4] This reaction is favored in both academic and industrial settings due to its mild reaction conditions, high functional group tolerance, and the commercial availability and low toxicity of boronic acids.[4][5]

This application note details a specific and reliable protocol for the synthesis of this compound by the Suzuki coupling of 2-chloro-4,6-diphenyl-1,3,5-triazine with (3-bromophenyl)boronic acid.

Reaction Principle and Mechanism

The synthesis proceeds via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. The catalytic cycle, a well-established mechanism in organic chemistry, involves three key steps: oxidative addition, transmetalation, and reductive elimination.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of 2-chloro-4,6-diphenyl-1,3,5-triazine to form a Pd(II) complex.

  • Transmetalation: In the presence of a base, the organoboron species ( (3-bromophenyl)boronic acid) transfers its organic group to the palladium center, displacing the halide.

  • Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated as the final product, this compound, regenerating the Pd(0) catalyst which can then re-enter the catalytic cycle.

Experimental Protocol

This protocol is adapted from a reliable procedure for a closely related substrate and is expected to provide a high yield of the desired product.[6]

Materials and Reagents
ReagentCAS NumberMolecular FormulaMolecular Weight ( g/mol )Supplier
2-Chloro-4,6-diphenyl-1,3,5-triazine3842-55-5C₁₅H₁₀ClN₃267.72Commercially Available
(3-Bromophenyl)boronic acid89598-96-9C₆H₆BBrO₂200.83Commercially Available
Tetrakis(triphenylphosphine)palladium(0)14221-01-3C₇₂H₆₀P₄Pd1155.56Commercially Available
Potassium Carbonate (anhydrous)584-08-7K₂CO₃138.21Commercially Available
Tetrahydrofuran (THF), anhydrous109-99-9C₄H₈O72.11Commercially Available
Dichloromethane (DCM), ACS grade75-09-2CH₂Cl₂84.93Commercially Available
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9MgSO₄120.37Commercially Available
Deionized Water7732-18-5H₂O18.02N/A
Silica Gel for column chromatography (230-400 mesh)63231-67-4SiO₂60.08Commercially Available
Equipment
  • Round-bottom flask (250 mL)

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Inert gas supply (Nitrogen or Argon) with manifold

  • Standard laboratory glassware (beakers, graduated cylinders, separatory funnel)

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates (silica gel 60 F254)

  • UV lamp for TLC visualization

  • Glass column for chromatography

  • Melting point apparatus

Step-by-Step Procedure
  • Reaction Setup:

    • To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-chloro-4,6-diphenyl-1,3,5-triazine (5.0 g, 18.7 mmol).

    • Add (3-bromophenyl)boronic acid (4.5 g, 22.4 mmol, 1.2 equivalents).

    • Add tetrakis(triphenylphosphine)palladium(0) (0.22 g, 0.19 mmol, 0.01 equivalents).

    • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times to ensure an inert atmosphere.

  • Solvent and Base Addition:

    • Under the inert atmosphere, add 100 mL of anhydrous tetrahydrofuran (THF) to the flask.

    • Prepare a saturated aqueous solution of potassium carbonate by dissolving approximately 6.4 g (46.7 mmol, 2.5 equivalents) of K₂CO₃ in 25 mL of deionized water.

    • Add the potassium carbonate solution to the reaction mixture.

  • Reaction:

    • Stir the biphasic mixture vigorously and heat to reflux (approximately 80 °C) using a heating mantle.

    • Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent (e.g., hexane:ethyl acetate 4:1). The starting material and product can be visualized under a UV lamp. The reaction is typically complete within 12 hours.

  • Work-up:

    • Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature.

    • Add 100 mL of deionized water to the reaction mixture.

    • Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 50 mL).

    • Combine the organic layers and wash with brine (2 x 50 mL).

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification:

    • The crude residue is purified by flash column chromatography on silica gel.

    • Pack a column with silica gel using a hexane slurry.

    • Load the crude product onto the column (dry loading is recommended for better separation).

    • Elute the column with a gradient of ethyl acetate in hexane (e.g., starting with 100% hexane and gradually increasing the polarity to 5-10% ethyl acetate).

    • Collect the fractions containing the desired product (monitor by TLC).

    • Combine the pure fractions and evaporate the solvent to yield this compound as a white to off-white solid.

  • Characterization:

    • Determine the melting point of the purified product. The reported melting point is 174.0 to 178.0 °C.[7]

    • Characterize the product by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.

Expected Results and Troubleshooting

ParameterExpected Value
Product This compound
CAS Number 864377-31-1
Molecular Formula C₂₁H₁₄BrN₃
Molecular Weight 388.26 g/mol
Appearance White to off-white powder or crystals
Melting Point 174.0 - 178.0 °C[7]
Yield High (typically >85%)

Troubleshooting:

  • Low or No Conversion:

    • Catalyst Inactivity: Ensure the palladium catalyst is not old or deactivated. Use a fresh batch if necessary.

    • Insufficient Base: The base is crucial for the transmetalation step. Ensure the potassium carbonate is anhydrous and used in the correct stoichiometry.

    • Poor Quality Reagents: Use anhydrous solvents and high-purity starting materials.

  • Formation of Side Products:

    • Homocoupling of Boronic Acid: This can occur if the reaction conditions are not optimal. Minimizing the reaction time once the starting material is consumed can reduce this side reaction.

    • Decomposition of Catalyst: Prolonged heating can lead to the formation of palladium black. If this is observed, the reaction should be stopped and worked up.

Visualization of the Experimental Workflow

Suzuki_Coupling_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product Reactants 1. Combine Reactants: - 2-Chloro-4,6-diphenyl-1,3,5-triazine - (3-Bromophenyl)boronic acid - Pd(PPh₃)₄ Inert_Atmosphere 2. Establish Inert Atmosphere (N₂ or Ar) Reactants->Inert_Atmosphere Solvent_Base 3. Add Solvents and Base: - Anhydrous THF - Aqueous K₂CO₃ Inert_Atmosphere->Solvent_Base Reflux 4. Heat to Reflux (80°C) and Stir (12h) Solvent_Base->Reflux Monitoring 5. Monitor by TLC Reflux->Monitoring Quench_Extract 6. Cool, Quench with H₂O, and Extract with DCM Monitoring->Quench_Extract Dry_Concentrate 7. Dry (MgSO₄) and Concentrate Quench_Extract->Dry_Concentrate Purify 8. Purify by Column Chromatography Dry_Concentrate->Purify Product This compound Purify->Product

Caption: Experimental workflow for the Suzuki coupling synthesis.

Safety Precautions

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

  • Palladium compounds are toxic and should be handled with care.

  • Organic solvents are flammable. Avoid open flames and sparks.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of this compound using the Suzuki-Miyaura cross-coupling reaction. The methodology is robust, high-yielding, and utilizes readily available starting materials and reagents. This protocol should serve as a valuable resource for researchers in organic synthesis, medicinal chemistry, and materials science.

References

Application Notes and Protocols: 2-(3-Bromophenyl)-4,6-diphenyl-1,3,5-triazine for Advanced Electron Transport Layers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

These application notes provide a comprehensive technical guide for researchers, scientists, and professionals in organic electronics on the utilization of 2-(3-Bromophenyl)-4,6-diphenyl-1,3,5-triazine as an electron transport layer (ETL) material in Organic Light-Emitting Diodes (OLEDs). This document elucidates the fundamental principles governing its performance, offers detailed protocols for device fabrication and characterization, and presents a comparative analysis of its properties in the context of established ETL materials. The core objective is to furnish a scientifically grounded and practical framework for the successful integration of this promising triazine derivative into next-generation electronic devices.

Introduction: The Critical Role of Electron Transport Materials

The efficiency, stability, and overall performance of OLEDs are critically dependent on the balanced injection and transport of charge carriers—holes and electrons—within the device architecture. The electron transport layer (ETL) plays a pivotal role in this process, facilitating the efficient transport of electrons from the cathode to the emissive layer, where they recombine with holes to generate light. An ideal ETL material should possess a high electron mobility, a suitable Lowest Unoccupied Molecular Orbital (LUMO) energy level for efficient electron injection, and excellent thermal and morphological stability.

1,3,5-triazine derivatives have emerged as a promising class of materials for ETL applications due to the inherent electron-deficient nature of the triazine core, which promotes efficient electron transport.[1] The subject of these notes, this compound, is a specialized derivative designed to optimize ETL performance through a combination of electronic and structural modifications.

Molecular Design and Functional Rationale

The efficacy of this compound as an ETL material stems from its unique molecular architecture. The central 1,3,5-triazine ring is a nitrogen-rich heterocycle, rendering it intrinsically electron-deficient. This property is fundamental to its function, as it facilitates the acceptance and transport of electrons.

The peripheral phenyl groups contribute to the material's morphological stability, ensuring the formation of uniform, amorphous thin films during device fabrication—a critical factor for preventing short circuits and ensuring device longevity. The key functionalization is the introduction of a bromophenyl group at the 2-position of the triazine core. The bromine atom, being highly electronegative, acts as a strong electron-withdrawing group. This has two primary consequences:

  • LUMO Level Modulation: The electron-withdrawing nature of the bromophenyl moiety is expected to lower the LUMO energy level of the molecule. A deeper LUMO level can reduce the energy barrier for electron injection from the cathode, leading to lower turn-on voltages and improved power efficiency in the final device.

  • Enhanced Electron Mobility: The modification of the electronic landscape by the bromophenyl group can positively influence the intermolecular electronic coupling, potentially leading to higher electron mobility.

Caption: Molecular structure of this compound.

Physicochemical Properties and Material Specifications

A thorough understanding of the material's properties is essential for its effective application. The table below summarizes the key physicochemical data for this compound.

PropertyValue
Chemical Name This compound
CAS Number 864377-31-1
Molecular Formula C₂₁H₁₄BrN₃
Molecular Weight 388.26 g/mol
Appearance White to off-white powder
Purity Typically ≥99.5% (sublimed)
Thermal Stability High (characteristic of triazine derivatives)

Experimental Protocols

The following sections provide detailed, step-by-step protocols for the synthesis of the material and the fabrication and characterization of OLED devices utilizing it as an ETL.

Synthesis Protocol

While various methods exist for the synthesis of substituted triazines, a common and effective approach involves the cyclotrimerization of nitriles or the sequential substitution of cyanuric chloride. The following is a generalized protocol adapted from established methods for similar triazine derivatives.

Reaction Scheme:

Benzamidine + 3-Bromobenzamidine + Phenylacetylene → this compound

Materials and Reagents:

  • Benzamidine hydrochloride

  • 3-Bromobenzamidine hydrochloride

  • Base (e.g., Sodium ethoxide)

  • Solvent (e.g., Anhydrous ethanol)

  • Purification solvents (e.g., Chloroform, Hexane)

Procedure:

  • Amidination: Prepare the free base of benzamidine and 3-bromobenzamidine from their respective hydrochloride salts by treatment with a suitable base, such as sodium ethoxide in ethanol.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve a stoichiometric mixture of the free amidines in anhydrous ethanol.

  • Cyclotrimerization: Slowly add phenylacetylene to the reaction mixture. The reaction is typically carried out at reflux for several hours to ensure complete conversion.

  • Work-up: After cooling to room temperature, the reaction mixture is concentrated under reduced pressure. The residue is then dissolved in a suitable organic solvent like chloroform and washed with water to remove any inorganic salts.

  • Purification: The crude product is purified by column chromatography on silica gel, followed by recrystallization from a solvent system such as chloroform/hexane to yield the pure this compound.

  • Sublimation: For use in high-performance OLEDs, the material should be further purified by thermal gradient sublimation to achieve the required purity of ≥99.5%.

OLED Device Fabrication Protocol

This protocol outlines the fabrication of a standard phosphorescent OLED device using this compound as the ETL.

Device Architecture:

ITO / HTL / EML / ETL / EIL / Cathode

  • ITO: Indium Tin Oxide (Anode)

  • HTL: Hole Transport Layer (e.g., NPB, 40 nm)

  • EML: Emissive Layer (e.g., CBP doped with Ir(ppy)₃, 20 nm)

  • ETL: This compound (30 nm)

  • EIL: Electron Injection Layer (e.g., LiF, 1 nm)

  • Cathode: Aluminum (Al, 100 nm)

Fabrication Workflow:

fabrication_workflow substrate ITO Substrate Cleaning htl HTL Deposition (NPB) substrate->htl eml EML Deposition (CBP:Ir(ppy)3) htl->eml etl ETL Deposition (this compound) eml->etl eil EIL Deposition (LiF) etl->eil cathode Cathode Deposition (Al) eil->cathode encapsulation Encapsulation cathode->encapsulation

Caption: OLED fabrication workflow.

Step-by-Step Procedure:

  • Substrate Preparation: ITO-coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol, each for 15 minutes. The substrates are then dried in an oven and treated with UV-ozone for 10 minutes to improve the work function of the ITO.

  • Organic Layer Deposition: The organic layers are deposited by thermal evaporation in a high-vacuum chamber (base pressure < 10⁻⁶ Torr).

    • Deposit the hole transport layer (e.g., NPB) at a rate of 1-2 Å/s to a thickness of 40 nm.

    • Co-evaporate the emissive layer host (e.g., CBP) and the phosphorescent dopant (e.g., Ir(ppy)₃) from separate sources. The doping concentration is typically around 6-10 wt%. The deposition rate should be maintained at ~2 Å/s to a total thickness of 20 nm.

    • Deposit the electron transport layer, this compound, at a rate of 1-2 Å/s to a thickness of 30 nm.

  • Cathode Deposition: Without breaking the vacuum, deposit the electron injection layer (e.g., LiF) at a rate of 0.1-0.2 Å/s to a thickness of 1 nm. Subsequently, deposit the aluminum cathode at a rate of 5-10 Å/s to a thickness of 100 nm.

  • Encapsulation: The completed devices should be encapsulated in a nitrogen-filled glovebox using a UV-curable epoxy and a glass lid to protect the organic layers from moisture and oxygen.

Device Characterization Protocol

The performance of the fabricated OLEDs should be characterized as follows:

  • Current-Voltage-Luminance (J-V-L) Characteristics: Measured using a source meter and a calibrated photodiode. From this data, the turn-on voltage, current efficiency (cd/A), and power efficiency (lm/W) can be calculated.

  • Electroluminescence (EL) Spectrum: Measured using a spectroradiometer to determine the emission color and calculate the CIE coordinates.

  • External Quantum Efficiency (EQE): Determined from the J-V-L data and the EL spectrum.

  • Device Lifetime: Measured by monitoring the luminance decay over time at a constant current density. The LT₅₀ (time for the luminance to decay to 50% of its initial value) is a key metric for device stability.

Performance and Comparative Analysis

While specific experimental data for OLEDs employing this compound is not widely available in peer-reviewed literature, we can infer its expected performance based on the properties of similar triazine-based ETLs.

Expected Performance Characteristics:

  • Low Turn-on Voltage: The anticipated deep LUMO level should facilitate efficient electron injection, leading to a low turn-on voltage.

  • High Efficiency: The high electron mobility characteristic of triazine derivatives is expected to lead to balanced charge transport and, consequently, high current and power efficiencies.

  • Good Color Purity: As an ETL, it should not interfere with the emission from the emissive layer, thus maintaining high color purity.

  • Enhanced Stability: The inherent thermal stability of the triazine core should contribute to improved operational lifetime of the device.

Comparative Landscape:

The table below provides a qualitative comparison with two commonly used ETL materials, Alq₃ and TPBi.

FeatureAlq₃TPBiThis compound (Expected)
Electron Mobility ModerateHighHigh to Very High
LUMO Level ~ -3.0 eV~ -2.7 eVDeep (likely < -3.0 eV)
Thermal Stability GoodVery GoodExcellent
Hole Blocking ModerateGoodGood
Film Morphology GoodExcellentExcellent

Troubleshooting and Optimization

IssuePotential CauseSuggested Solution
High Turn-on Voltage Poor electron injectionOptimize ETL thickness; introduce a more suitable EIL.
Low Efficiency Imbalanced charge transportAdjust the thickness of the HTL and ETL to achieve better charge balance.
Device Shorts Poor film morphologyEnsure high purity of the ETL material through sublimation; optimize deposition conditions.
Rapid Luminance Decay Material degradationEnsure proper encapsulation; investigate the thermal stability of the ETL under operational conditions.

Conclusion

This compound represents a promising electron transport material for high-performance OLEDs. Its molecular design, featuring an electron-deficient triazine core and an electron-withdrawing bromophenyl substituent, provides a strong foundation for achieving low turn-on voltages, high efficiencies, and long operational lifetimes. The protocols detailed in these application notes offer a comprehensive guide for researchers to effectively synthesize, fabricate, and characterize devices based on this material. Further experimental validation is encouraged to fully elucidate its performance characteristics and unlock its full potential in the advancement of organic electronics.

References

Fabrication of High-Efficiency Phosphorescent OLEDs: A Protocol Focused on Triazine-Based Host Materials

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers

This guide provides a comprehensive protocol for the fabrication and characterization of Phosphorescent Organic Light-Emitting Diodes (PhOLEDs) utilizing advanced triazine-based host materials. As a senior application scientist, my objective is to move beyond a simple recitation of steps to provide a deeper understanding of the causality behind each procedural choice, ensuring a reproducible and robust methodology. Triazine-based hosts have garnered significant attention due to their excellent thermal stability, high triplet energies, and proficient electron-transporting properties, making them ideal candidates for achieving high-efficiency and long-lasting PhOLEDs, particularly in the challenging blue and green spectra.[1][2][3][4]

This document is structured to guide researchers through the fundamental principles, a detailed fabrication workflow, and the essential characterization techniques required to validate device performance.

Fundamental Principles of PhOLEDs with Triazine Hosts

A PhOLED is a multilayered semiconductor device that generates light from a phosphorescent dopant embedded within a host material.[5] The overall structure is designed to facilitate the efficient injection of charge carriers (holes and electrons), their transport to a central emissive layer (EML), and their subsequent recombination to form excitons (bound electron-hole pairs) that generate light.[5][6]

The Critical Role of Each Layer:

  • Anode (e.g., Indium Tin Oxide - ITO): A transparent conductor with a high work function, responsible for injecting holes into the Hole Transport Layer (HTL).

  • Hole Transport Layer (HTL): Composed of materials with high hole mobility, this layer facilitates the transport of holes from the anode to the EML.[7] It also serves to block electrons from reaching the anode, confining them within the EML.[7]

  • Emissive Layer (EML): This is the heart of the device. It consists of a host material doped with a small amount of a phosphorescent emitter (guest).[8] The host material plays several crucial roles: it facilitates charge transport, prevents aggregation and self-quenching of the emitter molecules, and must possess a triplet energy higher than that of the dopant to ensure efficient energy transfer to the guest for light emission.[8] Triazine derivatives are often used as hosts due to their high triplet energies and good electron mobility.[1][4]

  • Electron Transport Layer (ETL): This layer, often composed of materials like triazine derivatives themselves, transports electrons from the cathode to the EML.[9][10] It must also effectively block holes from leaking to the cathode, thereby ensuring that recombination occurs primarily within the EML.[9][11]

  • Cathode (e.g., LiF/Al): A low work function metal (or bilayer) that efficiently injects electrons into the ETL.

The selection of a triazine-based host is strategic. Their inherent electron-deficient 1,3,5-triazine core provides excellent electron mobility, which helps in balancing the charge carrier flux within the EML—a critical factor for high efficiency.[1][3] Furthermore, their rigid molecular structure often leads to high glass transition temperatures and morphological stability, contributing to longer device lifetimes.[2]

Device Architecture Diagram

PhOLED_Structure cluster_device Typical PhOLED Device Stack Cathode Cathode (e.g., LiF / Al) ETL Electron Transport Layer (ETL) (e.g., TmPyPB) Cathode->ETL Electron Injection ETL->Cathode Electron Transport EML Emissive Layer (EML) Host: Dopant (e.g., Triazine-Host: FIrpic) Light Light Emission EML->Light Exciton Recombination & Phosphorescence HTL Hole Transport Layer (HTL) (e.g., TCTA, NPB) HTL->EML Hole Transport Anode Anode (e.g., ITO on Glass) Anode->HTL Hole Injection

Caption: Layered architecture of a typical PhOLED with a triazine-based host.

Experimental Protocol: Vacuum Thermal Evaporation

While solution processing offers cost advantages for large-area fabrication, vacuum thermal evaporation (VTE) generally yields devices with higher performance and reproducibility, making it the standard for research and development.[12][13] This protocol focuses on the VTE method.

Materials & Equipment
CategoryItemRationale / Key Specification
Substrates Indium Tin Oxide (ITO) coated glassSheet resistance: <15 Ω/sq. High transparency.
Cleaning Deionized water, Acetone, IsopropanolSequential cleaning removes organic and inorganic contaminants.
HTL Material 4,4′,4″-Tris(N-carbazolyl)triphenylamine (TCTA)Good hole mobility and high triplet energy to confine excitons.[14]
Host Material e.g., DPTPCz, T2TTriazine-based host with high triplet energy (>2.75 eV for blue emitters).[3][4]
Dopant Bis(4,6-difluorophenylpyridinato-N,C2)picolinato-iridium(III) (FIrpic)Common blue phosphorescent emitter.[2]
ETL Material 1,3,5-Tri(m-pyridin-3-ylphenyl)benzene (TmPyPB)High electron mobility and good energy level alignment with cathode.[2]
Cathode Lithium Fluoride (LiF) / Aluminum (Al)LiF serves as an electron injection layer to lower the barrier.[10]
Equipment High-vacuum thermal evaporation systemPressure < 5 x 10⁻⁶ Torr to ensure high film purity.
UV-Ozone or Plasma CleanerFor final substrate treatment to increase ITO work function.
Spin Coater (for solution processing alternative)
Glovebox System (<1 ppm O₂, <1 ppm H₂O)For device encapsulation and to prevent degradation from air/moisture.
Source Meter & SpectrometerFor electrical and optical characterization.
Step-by-Step Fabrication Workflow

The entire fabrication process must be conducted in a cleanroom environment to minimize particulate contamination.

  • Patterning: If required, pattern the ITO-coated glass substrates using photolithography and acid etching to define the anode areas.

  • Sequential Ultrasonic Cleaning:

    • Ultrasonically bathe the substrates in a beaker with deionized water and detergent for 15 minutes.

    • Rinse thoroughly with deionized water.

    • Ultrasonically bathe in acetone for 15 minutes.

    • Ultrasonically bathe in isopropanol for 15 minutes.

    • Dry the substrates using a high-purity nitrogen gun.

  • UV-Ozone/Oxygen Plasma Treatment:

    • Place the cleaned, dry substrates into a UV-Ozone or Oxygen Plasma cleaner.

    • Treat for 10-15 minutes.

  • Scientist's Note (Causality): The solvent cleaning sequence is designed to remove contaminants progressively, from bulk organic residues to water-miscible films. The final plasma/UV-Ozone step is critical. It not only removes the last monolayer of organic contaminants but also modifies the ITO surface, increasing its work function. This reduces the energy barrier for hole injection from the anode into the HTL, which is essential for lowering the device's operating voltage.[7]

This process is performed inside a high-vacuum thermal evaporation chamber.

  • Load Substrates and Materials: Securely mount the cleaned substrates onto a rotating holder in the chamber. Load the organic materials and metals into separate thermal evaporation sources (e.g., quartz crucibles).

  • Pump Down: Evacuate the chamber to a base pressure of at least 5 x 10⁻⁶ Torr.

  • Layer Deposition: Sequentially deposit the layers onto the substrate. The thickness and deposition rate are monitored in real-time using a quartz crystal microbalance.

    • HTL (TCTA): Deposit a 40 nm thick layer at a rate of ~1 Å/s.

    • EML (Host:Dopant): Co-evaporate the triazine-based host (e.g., DPTPCz) and the phosphorescent dopant (e.g., FIrpic). A typical doping concentration is 8-15%. Deposit a 20 nm thick layer. The host deposition rate should be ~1 Å/s, with the dopant rate adjusted to achieve the desired concentration.

    • ETL (TmPyPB): Deposit a 40 nm thick layer at a rate of ~1 Å/s.

  • Cathode Deposition: Without breaking the vacuum, deposit the cathode layers.

    • Electron Injection Layer (LiF): Deposit a 1 nm thick layer at a rate of ~0.1 Å/s.

    • Metal Cathode (Al): Deposit a 100 nm thick layer at a rate of ~5 Å/s.

  • Scientist's Note (Causality):

    • High Vacuum: A high vacuum is necessary to prevent the incorporation of oxygen or water into the organic films, which can act as traps for charge carriers and quenching sites for excitons, severely degrading device performance and lifetime.

    • Co-evaporation: The host-dopant system is fundamental to PhOLEDs. Doping prevents concentration quenching and triplet-triplet annihilation, which are common when phosphorescent emitters are in an aggregated state.[8] The triazine host must have a higher triplet energy than the dopant to ensure that excitons formed on the host can be efficiently transferred to the dopant via Dexter energy transfer for phosphorescent emission.[8]

    • Layer Thickness: The thickness of the transport layers is a critical parameter. It must be optimized to ensure balanced charge flux into the EML.[6] If the HTL is too thick, hole injection may be impeded, while a too-thin ETL might not effectively block holes, leading to unbalanced recombination.[6][11]

  • Transfer to Glovebox: Immediately transfer the fabricated devices into an inert nitrogen-filled glovebox without exposure to ambient air.

  • Encapsulation: Apply a UV-curable epoxy around the perimeter of the active device area and carefully place a clean glass slide on top.

  • Curing: Expose the device to a UV lamp to cure the epoxy, creating an airtight seal.

  • Scientist's Note (Causality): Organic materials and low work function cathodes are highly susceptible to degradation by oxygen and moisture. Encapsulation is a non-negotiable step to protect the device and achieve a meaningful operational lifetime.

Fabrication Workflow Diagram

Fabrication_Workflow cluster_prep Substrate Preparation (Cleanroom) cluster_fab Device Fabrication (High Vacuum) cluster_post Post-Fabrication (Glovebox) A ITO Substrate Cleaning (Solvents & DI Water) B Drying (N2 Gun) A->B C Surface Treatment (UV-Ozone / Plasma) B->C D Load into Evaporator C->D E Deposit HTL D->E F Co-Deposit EML (Triazine Host + Dopant) E->F G Deposit ETL F->G H Deposit Cathode (LiF/Al) G->H I Transfer to Glovebox H->I J Encapsulation I->J K Device Testing J->K

References

Application Note: Structural Elucidation of 2-(3-Bromophenyl)-4,6-diphenyl-1,3,5-triazine using NMR and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of pharmaceutical and materials science research, the precise structural characterization of novel small molecules is a cornerstone of discovery and development. The compound 2-(3-Bromophenyl)-4,6-diphenyl-1,3,5-triazine is a substituted triazine, a class of heterocyclic compounds with a wide range of biological activities and applications in materials science.[1] Accurate determination of its chemical structure is paramount for understanding its properties and potential applications. This application note provides a detailed guide for the analysis of this compound using Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS), two of the most powerful analytical techniques for the unambiguous identification and structural elucidation of organic compounds.

This document is intended for researchers, scientists, and drug development professionals, offering not just step-by-step protocols but also the underlying scientific rationale for key experimental choices.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy provides unparalleled insight into the carbon-hydrogen framework of a molecule. For this compound, ¹H and ¹³C NMR are essential for confirming the presence and connectivity of the aromatic protons and carbons.

Rationale for Experimental Design

The selection of an appropriate deuterated solvent is the first critical step in preparing a sample for NMR analysis.[2] The ideal solvent must completely dissolve the analyte to ensure a homogeneous solution, which is crucial for obtaining high-resolution spectra.[3] Chloroform-d (CDCl₃) is often a suitable first choice for a wide range of organic compounds due to its moderate polarity and good dissolving power.[3][4] Tetramethylsilane (TMS) is typically added as an internal standard to provide a reference point (0.00 ppm) for chemical shifts.[5]

The concentration of the sample is another key parameter. For ¹H NMR, a concentration of 5-25 mg of the compound in 0.6-0.7 mL of solvent is generally sufficient.[6] For the less sensitive ¹³C NMR, a higher concentration of 50-100 mg is often required to obtain a good signal-to-noise ratio in a reasonable timeframe.[6]

Protocol for NMR Sample Preparation
  • Sample Weighing: Accurately weigh 10-20 mg of high-purity this compound for ¹H NMR, and 50-75 mg for ¹³C NMR, into a clean, dry vial.

  • Solvent Addition: Add approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v TMS to the vial.

  • Dissolution: Gently agitate the vial to ensure complete dissolution of the sample. If necessary, gentle warming or sonication can be employed.

  • Filtration: To remove any particulate matter that could degrade spectral quality, filter the solution through a pipette containing a small plug of glass wool into a clean, high-quality 5 mm NMR tube.[7]

  • Sample Transfer: Ensure the final sample height in the NMR tube is at least 4 cm to be within the detection region of the NMR probe.[4]

  • Capping and Labeling: Securely cap the NMR tube and label it clearly.

Workflow for NMR Data Acquisition and Processing

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis weigh Weigh Compound (10-75 mg) dissolve Dissolve in CDCl3 with TMS (0.7 mL) weigh->dissolve filter Filter into NMR Tube dissolve->filter shim Shim Magnetic Field filter->shim acquire_H1 Acquire 1H Spectrum (16 scans) shim->acquire_H1 acquire_C13 Acquire 13C Spectrum (1024 scans) shim->acquire_C13 ft Fourier Transform acquire_H1->ft acquire_C13->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline reference Reference to TMS baseline->reference integrate Peak Integration (1H) reference->integrate assign Assign Signals integrate->assign structure Confirm Structure assign->structure

Caption: Workflow for NMR analysis of this compound.

Recommended NMR Acquisition Parameters

The following are general parameters for a 400 MHz spectrometer and may require optimization based on the specific instrument.[8]

Parameter¹H NMR¹³C NMR
Pulse ProgramStandard single pulse (e.g., zg30)Proton-decoupled single pulse (e.g., zgpg30)[9]
Spectral Width-2 to 12 ppm-10 to 180 ppm
Acquisition Time3-4 s1-2 s
Relaxation Delay2-5 s2 s
Number of Scans161024 or more
Predicted ¹H and ¹³C NMR Spectral Data

Based on the structure of this compound, the following table summarizes the predicted chemical shifts (δ) in ppm relative to TMS. The aromatic region is expected to be complex due to overlapping signals.

Predicted ¹H NMR Data (400 MHz, CDCl₃)

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~8.7 - 8.8m1HProton on bromophenyl ring ortho to triazine
~8.5 - 8.6m4HProtons on diphenyl rings ortho to triazine
~7.4 - 7.7m9HRemaining aromatic protons

Predicted ¹³C NMR Data (100 MHz, CDCl₃)

Chemical Shift (ppm)Assignment
~171Carbon atoms in the triazine ring
~128 - 136Aromatic carbons
~122Carbon bearing the bromine atom

High-Resolution Mass Spectrometry (HRMS) Analysis

HRMS is a critical technique for determining the elemental composition of a molecule by providing a highly accurate mass measurement.[10] For this compound, HRMS will confirm the molecular formula and the presence of the bromine atom through its characteristic isotopic pattern.

Rationale for Experimental Design

Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for polar and moderately polar organic molecules, often producing the protonated molecular ion [M+H]⁺ with minimal fragmentation.[11][12] This is advantageous for confirming the molecular weight. Given the triazine's nitrogen atoms, it is expected to readily accept a proton. Alternatively, Gas Chromatography-Mass Spectrometry (GC-MS) could be employed, as it is a robust technique for the analysis of triazine compounds.[13][14]

The presence of a bromine atom is a key structural feature that can be readily identified in the mass spectrum. Bromine has two naturally occurring isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio.[15][16] This results in a characteristic isotopic pattern for the molecular ion, with two peaks of nearly equal intensity separated by 2 m/z units (M⁺ and M+2).[17][18]

Protocol for HRMS Sample Preparation
  • Stock Solution Preparation: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a high-purity solvent such as methanol or acetonitrile.

  • Working Solution Preparation: Dilute the stock solution to a final concentration of 1-10 µg/mL using a mixture of methanol and water (typically 1:1) with 0.1% formic acid. The formic acid aids in the protonation of the analyte.

  • Filtration: Filter the final solution using a 0.22 µm syringe filter to remove any particulates before injection into the mass spectrometer.

Workflow for HRMS Data Acquisition

HRMS_Workflow cluster_prep_ms Sample Preparation cluster_acq_ms Data Acquisition (ESI-TOF) cluster_analysis_ms Data Analysis stock Prepare Stock Solution (1 mg/mL) dilute Dilute to 1-10 µg/mL in MeOH/H2O + 0.1% FA stock->dilute filter_ms Syringe Filter (0.22 µm) dilute->filter_ms inject Direct Infusion or LC Injection filter_ms->inject ionize Electrospray Ionization (Positive Mode) inject->ionize acquire_ms Acquire Full Scan MS (m/z 100-1000) ionize->acquire_ms extract_mass Extract Exact Mass of [M+H]+ acquire_ms->extract_mass check_isotope Analyze Isotopic Pattern (M+ and M+2) extract_mass->check_isotope calc_formula Calculate Elemental Composition check_isotope->calc_formula confirm Confirm Molecular Formula calc_formula->confirm

Caption: Workflow for HRMS analysis of this compound.

Recommended HRMS Acquisition Parameters (ESI-TOF)
ParameterSetting
Ionization ModePositive Electrospray (ESI+)
Mass Rangem/z 100 - 1000
Capillary Voltage3.5 - 4.5 kV
Nebulizing GasNitrogen
Drying Gas Temp.300 - 350 °C
Mass AnalyzerTime-of-Flight (TOF)
Predicted HRMS Data

The molecular formula for this compound is C₂₁H₁₄BrN₃.[19] The expected monoisotopic masses for the protonated molecule [M+H]⁺ are presented below.

Predicted High-Resolution Mass Spectral Data

IonCalculated Exact Mass (m/z)
[C₂₁H₁₅⁷⁹BrN₃]⁺388.0500
[C₂₁H₁₅⁸¹BrN₃]⁺390.0479

The mass spectrum is expected to show two prominent peaks at m/z 388.0500 and 390.0479 with a relative intensity ratio of approximately 1:1, which is the characteristic signature of a compound containing one bromine atom.[20][21]

Summary and Conclusions

The combined application of NMR spectroscopy and high-resolution mass spectrometry provides a robust and definitive method for the structural characterization of this compound. ¹H and ¹³C NMR confirm the carbon-hydrogen framework and the substitution pattern of the aromatic rings, while HRMS provides the exact elemental composition and confirms the presence of the bromine atom. The protocols and predicted data presented in this application note serve as a comprehensive guide for researchers working on the synthesis and characterization of this and structurally related compounds, ensuring a high degree of confidence in their structural assignments.

References

The Strategic Utility of 2-(3-Bromophenyl)-4,6-diphenyl-1,3,5-triazine in Modern Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1,3,5-triazine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a multitude of clinically significant agents. This application note delves into the synthetic versatility and strategic importance of a key intermediate, 2-(3-Bromophenyl)-4,6-diphenyl-1,3,5-triazine . The presence of a bromine atom on the phenyl ring at the 2-position of the triazine core offers a reactive handle for sophisticated molecular engineering through modern cross-coupling reactions. This guide provides detailed protocols for the synthesis of the title compound and its subsequent elaboration via Suzuki-Miyaura and Buchwald-Hartwig reactions, crucial steps for generating libraries of novel compounds. Furthermore, we explore the therapeutic relevance of the resulting tri-aryl triazine structures as potent inhibitors of critical oncology-related signaling pathways, such as the PI3K/Akt/mTOR and CDK4/6 pathways, underscoring the immense potential of this intermediate in the discovery of next-generation therapeutics.

Introduction: The 1,3,5-Triazine Core in Drug Discovery

The symmetrical 1,3,5-triazine ring is a six-membered heterocycle containing three nitrogen atoms, a structure that imparts unique electronic and physicochemical properties. Its derivatives have demonstrated a wide array of pharmacological activities, including anticancer, antiviral, antimicrobial, and anti-inflammatory effects.[1][2] Several 1,3,5-triazine-based drugs have received FDA approval, such as the anticancer agent Altretamine, highlighting the clinical success of this scaffold.[3]

The true power of the triazine core in modern drug discovery lies in its capacity for facile and selective functionalization at the 2, 4, and 6 positions. This allows for the systematic modulation of a molecule's properties to optimize its interaction with biological targets. The intermediate, this compound, is particularly valuable as the bromine atom serves as a versatile linchpin for introducing further molecular complexity through palladium-catalyzed cross-coupling reactions.

Physicochemical Properties and Safety Data

A thorough understanding of the physical and chemical characteristics of an intermediate is paramount for its effective use in synthesis.

PropertyValueSource
Molecular Formula C₂₁H₁₄BrN₃[4]
Molecular Weight 388.26 g/mol [4]
Appearance White to off-white powder/crystal[5]
CAS Number 864377-31-1[4]
Melting Point 174.0 to 178.0 °C[5]
Purity >97.0% (HPLC)[5]

Safety and Handling:

This compound should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. It is classified as causing skin and serious eye irritation.[4] All manipulations should be performed in a well-ventilated fume hood. Store the compound in a cool, dry place under an inert atmosphere.

Synthesis of the Intermediate: A Step-by-Step Protocol

The synthesis of this compound can be efficiently achieved through a nickel-catalyzed condensation/cyclization reaction between m-bromobenzaldehyde and benzamidine hydrochloride.[2]

Protocol: Synthesis of this compound

Materials:

  • m-Bromobenzaldehyde

  • Benzamidine hydrochloride

  • Sodium Carbonate (Na₂CO₃)

  • Nickel(II) Acetate (Ni(OAc)₂)

  • Toluene

  • Absolute Ethanol

Procedure:

  • To a 100 mL three-necked flask equipped with a magnetic stirrer and reflux condenser, add m-bromobenzaldehyde (10.8 mmol, 2.0 g), benzamidine hydrochloride (21.6 mmol, 3.8 g), sodium carbonate (21.6 mmol, 2.2 g), and nickel(II) acetate (1.08 mmol, 0.27 g).[2]

  • Add 50 mL of toluene to the flask to act as the solvent.[2]

  • Heat the reaction mixture to 110 °C and maintain vigorous stirring for 30 hours.[2]

  • After the reaction is complete, cool the mixture to room temperature and filter to remove inorganic salts.

  • Wash the filtrate with water.

  • The crude product can be purified by recrystallization from absolute ethanol.[2]

  • Filter the recrystallized product and dry the filter cake under vacuum to yield the final product (typical yield: ~83%).[2]

Application in Pharmaceutical Synthesis: Cross-Coupling Reactions

The bromine atom on the phenyl ring of this compound is a key functional group that allows for the creation of new carbon-carbon and carbon-nitrogen bonds, fundamental transformations in the synthesis of complex pharmaceutical agents.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of biaryl structures. This protocol outlines a general procedure for the coupling of this compound with various arylboronic acids.

Suzuki_Workflow sub Substrate Addition (Triazine, Boronic Acid, Base) solv Solvent Addition (e.g., Dioxane/Water) sub->solv degas Inert Atmosphere (Purge with N2/Ar) solv->degas cat Catalyst Addition (Pd Catalyst, Ligand) degas->cat react Reaction (Heat to 80-100 °C) cat->react workup Aqueous Workup & Extraction react->workup purify Purification (Column Chromatography) workup->purify product Final Product (Tri-aryl Triazine) purify->product

Caption: General workflow for the Suzuki-Miyaura cross-coupling reaction.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv)

  • Triphenylphosphine (PPh₃) (0.08 equiv)

  • Potassium Carbonate (K₂CO₃) (2.0 equiv)

  • 1,4-Dioxane and Water (4:1 mixture)

Procedure:

  • In a Schlenk flask, combine this compound, the arylboronic acid, and potassium carbonate.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the palladium catalyst and ligand.

  • Add the dioxane/water solvent mixture via syringe.

  • Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired 2,4,6-triaryl-1,3,5-triazine.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful method for forming C-N bonds, which are prevalent in a vast number of pharmaceuticals.[6][7] This reaction allows for the introduction of diverse amine functionalities onto the triazine scaffold.

Buchwald_Workflow sub Reagent Addition (Triazine, Amine, Base) solv Solvent Addition (e.g., Toluene) sub->solv degas Inert Atmosphere (Purge with N2/Ar) solv->degas cat Catalyst Addition (Pd Pre-catalyst, Ligand) degas->cat react Reaction (Heat to 100-110 °C) cat->react workup Aqueous Workup & Extraction react->workup purify Purification (Column Chromatography) workup->purify product Final Product (Amino-aryl Triazine) purify->product

Caption: General workflow for the Buchwald-Hartwig amination reaction.

Materials:

  • This compound (1.0 equiv)

  • Primary or secondary amine (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.01 equiv)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.03 equiv)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous Toluene

Procedure:

  • In a glovebox or under an inert atmosphere, charge a dry Schlenk tube with Pd₂(dba)₃, XPhos, and sodium tert-butoxide.

  • Add this compound and the amine.

  • Add anhydrous toluene via syringe.

  • Seal the tube and heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Therapeutic Relevance: Targeting Cancer Signaling Pathways

The 2,4,6-triaryl-1,3,5-triazine scaffold, readily accessible from the title intermediate, is a key pharmacophore in the development of inhibitors for several critical cancer-related signaling pathways.

The PI3K/Akt/mTOR Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its dysregulation is a common feature in many human cancers.[8] Consequently, inhibitors of this pathway are of significant interest in oncology. Numerous studies have demonstrated that the 1,3,5-triazine core can serve as an effective scaffold for potent and selective PI3K/mTOR inhibitors.[9] For instance, the compound ZSTK474, a pan-PI3K inhibitor, features a triazine core.[8] The ability to diversify the aryl group at the 2-position of the triazine ring via Suzuki or Buchwald-Hartwig coupling allows for the fine-tuning of inhibitor potency and selectivity against different PI3K isoforms.[10]

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT Akt PDK1->AKT Phosphorylates mTORC1 mTORC1 AKT->mTORC1 Activates Survival Cell Survival AKT->Survival Promotes mTORC2 mTORC2 mTORC2->AKT Phosphorylates Proliferation Cell Growth & Proliferation mTORC1->Proliferation Inhibitor Triazine-based Inhibitor Inhibitor->PI3K Inhibits Inhibitor->mTORC2 Inhibits Inhibitor->mTORC1 Inhibits

Caption: Simplified PI3K/Akt/mTOR signaling pathway and points of inhibition by triazine-based compounds.

The CDK4/6-Cyclin D Pathway

Cyclin-dependent kinases 4 and 6 (CDK4/6) are key regulators of the cell cycle, specifically controlling the transition from the G1 to the S phase.[9][11] In many cancers, this pathway is hyperactivated, leading to uncontrolled cell proliferation.[11] The development of CDK4/6 inhibitors has been a major breakthrough in the treatment of certain types of breast cancer.[12] The triazine scaffold has also been explored for the development of potent CDK inhibitors. The ability to introduce diverse aryl and amino-aryl substituents through the use of this compound allows for the creation of libraries of compounds to screen for potent and selective CDK4/6 inhibitory activity.

Conclusion

This compound is a highly valuable and versatile intermediate for pharmaceutical synthesis. Its straightforward preparation and the reactivity of the bromo-substituent provide a robust platform for generating diverse libraries of novel tri-substituted triazines through reliable and scalable cross-coupling methodologies. The demonstrated success of the 1,3,5-triazine scaffold in targeting key oncogenic pathways like PI3K/Akt/mTOR and CDK4/6 highlights the immense potential of this intermediate in the ongoing quest for more effective and selective cancer therapeutics. The protocols and insights provided herein are intended to empower researchers in drug discovery and development to fully leverage the strategic advantages offered by this powerful building block.

References

The Versatile Building Block: Application Notes for 2-(3-Bromophenyl)-4,6-diphenyl-1,3,5-triazine in Functional Materials

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Triazine Core

The 1,3,5-triazine ring, a nitrogen-rich heterocycle, serves as a powerful and versatile core in the design of advanced functional materials. Its inherent electron-deficient nature, coupled with high thermal and chemical stability, makes it an exceptional building block for a diverse range of applications, from organic light-emitting diodes (OLEDs) to porous organic polymers (POPs) and solar cells. The strategic introduction of functional groups onto the triazine scaffold allows for the fine-tuning of its electronic and photophysical properties, enabling the rational design of materials with tailored characteristics.

This guide focuses on a particularly valuable derivative: 2-(3-bromophenyl)-4,6-diphenyl-1,3,5-triazine . The presence of a bromine atom at the meta-position of one of the phenyl rings provides a reactive handle for post-synthetic modification via cross-coupling reactions. This feature unlocks a vast chemical space for the creation of novel materials with enhanced performance. Herein, we provide detailed application notes and protocols for the synthesis, functionalization, and utilization of this key building block, aimed at researchers and professionals in materials science and drug development.

Physicochemical Properties

A thorough understanding of the fundamental properties of this compound is essential for its effective application.

PropertyValueReference
CAS Number 864377-31-1[1]
Molecular Formula C₂₁H₁₄BrN₃[1]
Molecular Weight 388.26 g/mol [1]
Appearance White to off-white powder/crystal[2]
Melting Point 174.0 to 178.0 °C[2]
Purity Typically >97% (HPLC)[2]

Synthesis Protocol

The synthesis of this compound can be efficiently achieved through a copper- or nickel-catalyzed coupling and ring-closing reaction of 3-bromobenzaldehyde and benzamidine hydrochloride. This method offers high yields and utilizes readily available starting materials[1].

Reaction Scheme

Synthesis_Scheme reactant1 3-Bromobenzaldehyde conditions Cu(OAc)₂ or Ni(OAc)₂ Na₂CO₃, Toluene 110 °C, 30h reactant1->conditions reactant2 Benzamidine Hydrochloride reactant2->conditions product 2-(3-Bromophenyl)-4,6-diphenyl- 1,3,5-triazine conditions->product

Caption: Synthesis of this compound.

Detailed Experimental Protocol

Materials:

  • 3-Bromobenzaldehyde

  • Benzamidine hydrochloride

  • Sodium carbonate (Na₂CO₃)

  • Copper(II) acetate (Cu(OAc)₂) or Nickel(II) acetate (Ni(OAc)₂)

  • Toluene

  • Absolute ethanol

Procedure:

  • To a 100 mL three-necked flask equipped with a reflux condenser and a magnetic stirrer, add 3-bromobenzaldehyde (10.8 mmol, 2.0 g), benzamidine hydrochloride (21.6 mmol, 3.8 g), sodium carbonate (21.6 mmol, 2.2 g), and copper(II) acetate (1.08 mmol, 0.21 g) or nickel(II) acetate (1.08 mmol, 0.27 g)[1].

  • Add 50 mL of toluene to the flask.

  • Heat the reaction mixture to 110 °C and stir for 30 hours[1].

  • After cooling to room temperature, filter the mixture to remove insoluble salts.

  • Wash the filtrate with water.

  • Concentrate the organic layer under reduced pressure.

  • Recrystallize the crude product from absolute ethanol.

  • Filter the purified product and dry it in a vacuum oven.

Expected Yield: 82-83%[1].

Application in Organic Light-Emitting Diodes (OLEDs)

The electron-deficient triazine core makes this compound and its derivatives excellent candidates for use in OLEDs, particularly as host materials and electron-transporting materials (ETMs)[3][4]. The bromine atom serves as a versatile anchor point for introducing various functional groups to tune the material's properties for specific applications, such as in thermally activated delayed fluorescence (TADF) emitters.

Functionalization for OLED Materials

The true potential of this compound is unlocked through its functionalization via palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura and Buchwald-Hartwig amination reactions are particularly powerful tools for this purpose.

The Suzuki-Miyaura coupling enables the formation of carbon-carbon bonds, allowing for the introduction of various aryl or heteroaryl moieties. This is a key strategy for creating bipolar host materials with balanced charge transport properties, which are crucial for high-efficiency phosphorescent and TADF OLEDs[5]. For instance, coupling with carbazole-based boronic acids can introduce hole-transporting units to counterbalance the electron-transporting nature of the triazine core.

Suzuki_Coupling reactant1 2-(3-Bromophenyl)-4,6-diphenyl- 1,3,5-triazine conditions Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., K₂CO₃) Solvent (e.g., Toluene/H₂O) reactant1->conditions reactant2 Carbazole Boronic Acid Derivative reactant2->conditions product Bipolar Host Material conditions->product Buchwald_Hartwig reactant1 2-(3-Bromophenyl)-4,6-diphenyl- 1,3,5-triazine conditions Pd Catalyst (e.g., Pd₂(dba)₃) Ligand (e.g., tBu₃P·HBF₄) Base (e.g., NaOtBu) Solvent (e.g., Toluene) reactant1->conditions reactant2 Amine (e.g., Diphenylamine) reactant2->conditions product TADF Emitter Precursor conditions->product POP_Synthesis cluster_monomer Monomer Synthesis cluster_polymerization Polymerization A 2-(3-Bromophenyl)-4,6-diphenyl- 1,3,5-triazine B Functionalization (e.g., Suzuki, Sonogashira) A->B C Polyfunctional Triazine Monomer B->C E Polymerization Reaction (e.g., Palladium-catalyzed cross-coupling) C->E D Comonomer D->E F Triazine-Based POP E->F

References

Harnessing Triazine Derivatives for High-Efficiency Thermally Activated Delayed Fluorescence (TADF)

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers

Abstract

Thermally Activated Delayed Fluorescence (TADF) represents the third generation of organic light-emitting diode (OLED) technology, promising internal quantum efficiencies approaching 100% without relying on expensive and rare heavy metals.[1][2][3] This is achieved by harvesting electrically generated triplet excitons through a thermally activated reverse intersystem crossing (RISC) mechanism.[1][4] Central to the success of TADF emitters is the molecular design, which must facilitate a very small energy gap between the lowest singlet (S₁) and triplet (T₁) excited states (ΔE_ST).[1][2] The 1,3,5-triazine core has emerged as a premier electron-accepting building block in the design of high-performance TADF materials.[5][6] This guide provides an in-depth exploration of the application of triazine derivatives in TADF, covering molecular design principles, detailed protocols for synthesis and characterization, and methodologies for OLED device fabrication and evaluation.

The Foundational Principle: Thermally Activated Delayed Fluorescence (TADF)

In OLEDs, the recombination of electrons and holes generates excited states, or excitons. Due to spin statistics, these excitons are formed in a 1:3 ratio of fluorescent singlets to non-emissive triplets.[7][8] First-generation fluorescent OLEDs could only utilize the 25% of singlet excitons, capping their theoretical internal quantum efficiency (IQE).[7]

TADF materials overcome this limitation. By engineering a molecule with a minimal singlet-triplet energy gap (ΔE_ST < 0.2 eV), the non-emissive triplet excitons can be converted back into emissive singlet excitons using ambient thermal energy.[1][9] This up-conversion process, known as reverse intersystem crossing (RISC), allows for the harvesting of the triplet exciton population, which then emits light as "delayed" fluorescence.[4][10] This enables a theoretical IQE of 100%.

TADF_Mechanism Figure 1: Jablonski Diagram for the TADF Process cluster_0 Energy Levels S0 Ground State (S₀) S1 Singlet Excited State (S₁) S1->S0 Prompt Fluorescence (PF) (k_f) S1:e->S0:e Delayed Fluorescence (DF) T1 Triplet Excited State (T₁) S1->T1 T1->S0 Phosphorescence (Ph) (k_ph) T1->S1 T1->S1 excitation excitation->S1 Excitation

Caption: Simplified Jablonski diagram illustrating the TADF mechanism.

The Triazine Advantage in TADF Emitter Design

The 1,3,5-triazine ring is an electron-deficient heterocycle that serves as an excellent electron acceptor unit in TADF molecular design.[5][6] Its widespread adoption is due to several key advantages:

  • Strong Electron-Accepting Nature: The nitrogen atoms in the triazine ring effectively lower the Lowest Unoccupied Molecular Orbital (LUMO) energy level, which is crucial for creating charge-transfer (CT) excited states.

  • Structural Rigidity & Stability: The aromatic triazine core imparts good thermal and morphological stability to the emitter, enhancing the operational lifetime of OLED devices.[5]

  • Versatile Functionalization: The 2, 4, and 6 positions of the triazine ring can be readily functionalized, allowing for precise tuning of electronic properties and steric hindrance by attaching various electron-donating groups.[5][6]

  • Cost-Effectiveness: The synthesis often starts from readily available and inexpensive precursors like cyanuric chloride.[5]

The core strategy for designing triazine-based TADF emitters involves a Donor-Acceptor (D-A) architecture. By covalently linking one or more electron-donating units (e.g., carbazole, acridine, phenoxazine) to the triazine acceptor core, the Highest Occupied Molecular Orbital (HOMO) becomes localized on the donor and the LUMO on the acceptor.[3] This spatial separation of the frontier molecular orbitals minimizes the exchange energy, leading to the desired small ΔE_ST.[2]

Design_Workflow Figure 2: Molecular Design & Validation Workflow concept Conceptual Design (Select Donor & Acceptor) dft Computational Screening (DFT Calculations for HOMO, LUMO, ΔE_ST) concept->dft synthesis Chemical Synthesis dft->synthesis Promising Candidate purification Purification (Chromatography, Sublimation) synthesis->purification photophys Photophysical Characterization (PLQY, Lifetimes, ΔE_ST) purification->photophys fabrication OLED Device Fabrication photophys->fabrication Good TADF Properties evaluation Electroluminescence Testing (EQE, CIE, Lifetime) fabrication->evaluation feedback Refine Molecular Design evaluation->feedback feedback->concept Iterative Improvement

Caption: Workflow for designing and validating triazine-based TADF emitters.

Experimental Protocols

Protocol 3.1: Synthesis of a Representative Triazine-TADF Emitter

This protocol describes a representative synthesis for a D₃-A type emitter, where three donor units are attached to a central triazine acceptor. A common example involves the reaction of phenothiazine (donor) with 2,4,6-tris(4-fluorophenyl)-1,3,5-triazine (acceptor core) via a cobalt-catalyzed cross-coupling reaction.[11]

Objective: To synthesize TRZ-3(Ph-PTZ), a D₃-A type TADF emitter.

Materials:

  • 2,4,6-Tris(4-fluorophenyl)-1,3,5-triazine

  • Phenothiazine (PTZ)

  • Cobalt(II) bromide (CoBr₂)

  • 4,4′-Di-tert-butyl-2,2′-bipyridine (dtbbpy)

  • Manganese (Mn) powder

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Standard glassware for inert atmosphere synthesis (Schlenk line, flasks, condenser)

Methodology:

  • Catalyst Preparation (Causality: In-situ generation of the active Co(0) catalyst):

    • In a glovebox, add CoBr₂ (5 mol%), dtbbpy (5.5 mol%), and Mn powder (1.5 equiv.) to an oven-dried Schlenk flask equipped with a magnetic stir bar.

    • Evacuate and backfill the flask with argon three times.

    • Add anhydrous DMF via syringe and stir the mixture at 60 °C for 1 hour. The color change indicates the formation of the active catalyst.

  • Coupling Reaction (Causality: Nucleophilic substitution to form C-N bonds):

    • To the catalyst mixture, add 2,4,6-tris(4-fluorophenyl)-1,3,5-triazine (1.0 equiv.) and phenothiazine (3.3 equiv.).

    • Heat the reaction mixture to 120 °C and stir under argon for 24-48 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up and Extraction (Causality: To quench the reaction and isolate the crude product):

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into a beaker containing an aqueous solution of ethylenediaminetetraacetic acid (EDTA) to chelate and remove metal residues.

    • Extract the aqueous phase three times with dichloromethane (DCM).

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and filter.

    • Remove the solvent under reduced pressure to obtain the crude product.

  • Purification (Causality: High purity is essential for efficient OLEDs): [12]

    • Column Chromatography: Purify the crude solid using silica gel column chromatography with an appropriate solvent system (e.g., hexane/DCM gradient) to separate the product from unreacted starting materials and byproducts.

    • Temperature Gradient Sublimation: For device-grade purity (>99.9%), the purified powder must be sublimed under high vacuum (~10⁻⁶ Torr). This removes non-volatile impurities and provides a crystalline, highly pure final product.[12]

Protocol 3.2: Photophysical Characterization

Objective: To confirm TADF properties and measure key performance parameters.

Methodology:

  • UV-Vis Absorption and Photoluminescence (PL) Spectroscopy:

    • Dissolve the purified emitter in a degassed solvent (e.g., toluene) at a low concentration (~10⁻⁵ M).

    • Measure the absorption spectrum to identify the absorption maxima.

    • Measure the steady-state PL spectrum by exciting at the absorption maximum. The peak of this spectrum gives the energy of the S₁ state.

  • Phosphorescence Spectroscopy (Causality: To determine the T₁ energy level):

    • Measure the PL spectrum of the sample at low temperature (77 K, liquid nitrogen) with a time delay.[2]

    • At this temperature, RISC is suppressed, and the emission from the triplet state (phosphorescence) can be observed. The high-energy onset of the phosphorescence spectrum corresponds to the energy of the T₁ state.

    • Calculate ΔE_ST = E(S₁) - E(T₁) . A value below 0.2 eV is indicative of a potential TADF material.

  • Transient Photoluminescence Decay (Causality: To distinguish prompt and delayed fluorescence):

    • Using a time-correlated single photon counting (TCSPC) or a gated iCCD camera system, measure the PL decay profile of the sample in a degassed solution or a doped film.

    • The decay curve of a TADF emitter will exhibit a bi-exponential character:

      • A fast-decaying component (nanoseconds) corresponding to prompt fluorescence (PF) .

      • A slow-decaying component (microseconds to milliseconds) corresponding to thermally activated delayed fluorescence (DF) .[2]

    • The presence of the long-lived component is the definitive signature of TADF.

  • Absolute Photoluminescence Quantum Yield (PLQY):

    • Measure the PLQY of the emitter in a doped film (e.g., 10 wt% in a host matrix) using an integrating sphere. A high PLQY (>70%) is critical for efficient devices.

Protocol 3.3: OLED Device Fabrication and Testing

Objective: To evaluate the performance of the triazine-based emitter in an electroluminescent device.

Methodology: This protocol describes a multi-layer OLED fabricated by a combination of solution processing and thermal evaporation.[12][13]

OLED_Structure Figure 3: Typical Multilayer OLED Architecture Cathode Cathode (e.g., LiF/Al) EIL Electron Injection Layer (EIL) Cathode->EIL ETL Electron Transport Layer (ETL) EIL->ETL EML Emissive Layer (EML) Host:TADF Emitter ETL->EML HTL Hole Transport Layer (HTL) EML->HTL HIL Hole Injection Layer (HIL) HTL->HIL Anode Anode (e.g., ITO) HIL->Anode

Caption: Layered structure of a typical OLED device.
  • Substrate Cleaning (Causality: To ensure good film adhesion and prevent short circuits):

    • Clean patterned Indium Tin Oxide (ITO) glass substrates sequentially in ultrasonic baths of detergent, deionized water, acetone, and isopropanol (15 minutes each).

    • Dry the substrates with a nitrogen gun and treat with UV-Ozone for 15 minutes to increase the work function and remove organic residues.

  • Hole Injection/Transport Layer Deposition (Solution-Processed):

    • Transfer the cleaned ITO substrates into a nitrogen-filled glovebox.

    • Spin-coat a solution of a hole injection material (e.g., PEDOT:PSS) onto the ITO surface, followed by annealing on a hotplate.

    • Spin-coat a solution of a hole transport material (e.g., TCTA) and anneal.

  • Emissive Layer (EML) Deposition (Solution-Processed):

    • Prepare a solution of the host material and the synthesized triazine-TADF emitter (e.g., 10 wt% doping concentration) in a suitable solvent like toluene.

    • Spin-coat the EML solution onto the HTL and anneal to remove residual solvent.

  • Electron Transport and Cathode Layer Deposition (Thermal Evaporation):

    • Transfer the substrates to a high-vacuum (~10⁻⁷ Torr) thermal evaporator chamber.

    • Deposit the electron transport layer (ETL, e.g., TPBi) and electron injection layer (EIL, e.g., LiF) at a controlled rate (e.g., 1-2 Å/s).

    • Deposit the metal cathode (e.g., Aluminum) at a higher rate (e.g., 5-10 Å/s).

  • Encapsulation and Testing:

    • Encapsulate the device using a glass lid and UV-cured epoxy to prevent degradation from oxygen and moisture.

    • Measure the device characteristics using a source measure unit and a calibrated spectrometer. Key parameters include:

      • Current density-Voltage-Luminance (J-V-L) curves.

      • External Quantum Efficiency (EQE) vs. Luminance.

      • Electroluminescence (EL) spectrum and CIE color coordinates.

      • Operational lifetime (e.g., LT₅₀, time for luminance to drop to 50%).

Data Summary and Performance Benchmarks

Triazine-based emitters have been successfully employed to create highly efficient OLEDs across the visible spectrum. The table below summarizes the performance of several notable examples.

Emitter NameDonor MoietyΔE_ST (eV)PLQY (%)λ_EL (nm)Max EQE (%)CIE (x, y)Reference
HAP-3DPADiphenylamine~0.086744012.5(0.16, 0.13)[14]
m-CzTrzCarbazole0.237847619.2(0.17, 0.35)[15]
TRZ-DDPAcDiphenylacridine0.0779.752027.3(0.32, 0.61)[16]
5Cz-TRZCarbazole (Multi)0.059552434.5(0.33, 0.61)[17]
B1 (Boron/Triazine)Azasiline0.189446615.1Not specified[18]

Conclusion and Future Outlook

Triazine derivatives are unequivocally one of the most important classes of acceptor units for the design of state-of-the-art TADF emitters.[6] Their robust electronic and physical properties, combined with synthetic accessibility, have enabled the development of OLEDs with efficiencies and stabilities that rival and sometimes exceed those based on phosphorescent materials.[5][16] The protocols and principles outlined in this guide provide a framework for researchers to design, synthesize, and evaluate novel triazine-based TADF materials. Future research will likely focus on developing deep-blue emitters with improved color purity and stability, enhancing molecular orientation for better light outcoupling, and designing multifunctional materials that combine TADF with other properties like aggregation-induced emission.[19][20]

References

Application Notes and Protocols for Employing Triazine Derivatives in Organic Solar Cell Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rise of Triazine Derivatives in Photovoltaics

Organic solar cells (OSCs) represent a promising frontier in renewable energy, offering advantages such as low-cost fabrication, mechanical flexibility, and material tunability. The heart of an OSC is the photoactive layer, where light is converted into electricity. The efficiency of this process is critically dependent on the molecular architecture of the electron donor and acceptor materials within this layer.

For years, fullerene derivatives dominated as the primary electron acceptors. However, the emergence of non-fullerene acceptors (NFAs) has revolutionized the field, enabling power conversion efficiencies (PCEs) to soar.[1][2] Within this exciting class of materials, 1,3,5-triazine derivatives have garnered significant attention.[3] The triazine core, a six-membered aromatic ring with alternating carbon and nitrogen atoms, is electron-deficient, making it an excellent building block for various components of an OSC.[4] This guide provides a comprehensive overview and detailed protocols for utilizing triazine derivatives as electron acceptors, donors, and interfacial layers in OSC research.

PART 1: Triazine Derivatives as Non-Fullerene Electron Acceptors (NFAs)

The electron-deficient nature of the triazine core makes it an ideal building block for constructing high-performance NFAs.[4] These molecules can be engineered to have strong light absorption, tunable energy levels, and excellent electron mobility, all of which are crucial for efficient charge generation and transport.

Causality Behind Experimental Choices:

  • Molecular Design: The star-shaped geometry often adopted by triazine-based molecules can lead to isotropic charge transport, which is beneficial for device performance.[4]

  • Energy Level Tuning: By attaching different electron-donating or electron-withdrawing groups to the triazine core, the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels can be precisely controlled to ensure efficient charge separation at the donor-acceptor interface.

  • Morphology Control: The choice of side chains on the triazine derivative can influence its solubility and film-forming properties, which are critical for achieving the optimal nanoscale morphology in the active layer.

Table 1: Performance of Representative Triazine-Based Non-Fullerene Acceptors in Organic Solar Cells

AcceptorDonor PolymerPCE (%)Voc (V)Jsc (mA/cm²)FF
TRZ-T2PTB7-Th9.150.9614.850.64
TF-T3CNPffBT4T-2OD10.20.9116.50.68
CN-PO-TAZNot Specified8.33Not SpecifiedNot SpecifiedNot Specified

Note: Performance data is highly dependent on the specific donor material and device fabrication conditions.

Protocol 1: Fabrication of an Organic Solar Cell with a Triazine-Based NFA

This protocol outlines the fabrication of a conventional bulk-heterojunction (BHJ) OSC using a triazine-based NFA.

Materials and Equipment:

  • Indium Tin Oxide (ITO) coated glass substrates

  • Hole Transport Layer (HTL) solution (e.g., PEDOT:PSS)

  • Electron Donor Polymer (e.g., PTB7-Th)

  • Triazine-based NFA

  • Organic solvent (e.g., chlorobenzene, chloroform)

  • Electron Transport Layer (ETL) material (e.g., Ca, LiF)

  • Metal for cathode (e.g., Al)

  • Spin coater

  • Hotplate

  • Thermal evaporator

  • Solar simulator

  • Source meter

Procedure:

  • Substrate Cleaning:

    • Sequentially sonicate ITO substrates in a cleaning solution (e.g., Hellmanex), deionized water, acetone, and isopropanol for 15 minutes each.[5]

    • Dry the substrates with a stream of nitrogen gas.

    • Treat the substrates with UV-ozone for 15 minutes to improve the wettability of the surface.

  • Hole Transport Layer (HTL) Deposition:

    • Filter the PEDOT:PSS solution through a 0.45 µm filter.

    • Spin-coat the PEDOT:PSS solution onto the ITO substrate at 3000 rpm for 60 seconds.

    • Anneal the substrates on a hotplate at 150°C for 15 minutes in a nitrogen-filled glovebox.[5]

  • Active Layer Deposition:

    • Prepare a blend solution of the donor polymer and the triazine-based NFA in a suitable organic solvent (e.g., chlorobenzene) at a predetermined weight ratio (e.g., 1:1.2). The total concentration is typically around 10-20 mg/mL.

    • Stir the solution on a hotplate at a slightly elevated temperature (e.g., 50°C) for several hours to ensure complete dissolution.

    • Filter the active layer solution through a 0.45 µm filter.

    • Spin-coat the active layer solution onto the PEDOT:PSS layer in a glovebox. The spin speed and time should be optimized to achieve the desired film thickness (typically 80-120 nm).

  • Cathode Deposition:

    • Transfer the substrates into a thermal evaporator.

    • Deposit a thin layer of an ETL (e.g., 5 nm of Ca or 1 nm of LiF) followed by a thicker layer of a metal cathode (e.g., 100 nm of Al) at a pressure below 10-6 Torr. The deposition rate should be carefully controlled.

Caption: Conventional Organic Solar Cell Architecture.

PART 2: Triazine Derivatives as Electron Donors

While more commonly used as acceptors, the versatile chemistry of triazine allows for its incorporation into electron-donating materials as well. By functionalizing the triazine core with electron-rich moieties, it can serve as a central building block for donor-acceptor (D-A) type polymers and small molecules.

Causality Behind Experimental Choices:

  • Molecular Geometry: A star-shaped architecture with a triazine core can enhance light absorption and facilitate multi-directional charge transport.[6]

  • Processability: The choice of solubilizing side chains is critical for achieving good film formation from solution, which directly impacts device performance.[6]

  • Energy Level Matching: The HOMO level of the triazine-based donor must be appropriately aligned with the LUMO level of the acceptor to ensure efficient exciton dissociation.

Table 2: Performance of Representative Triazine-Based Electron Donors in Organic Solar Cells

DonorAcceptorPCE (%)Voc (V)Jsc (mA/cm²)FF
P-tNp-P'PC71BM4.160.888.710.54
PPTPC70BM3.930.868.240.55
Protocol 2: Synthesis of a Triazine-Based Donor Molecule (Illustrative Example)

This protocol provides a general synthetic scheme for a star-shaped triazine-based donor molecule. The specific reagents and reaction conditions will vary depending on the target molecule.

Materials and Equipment:

  • Cyanuric chloride (2,4,6-trichloro-1,3,5-triazine)

  • Electron-rich aromatic or heteroaromatic stannane or boronic acid derivatives

  • Palladium catalyst (e.g., Pd(PPh3)4)

  • Base (e.g., K2CO3)

  • Anhydrous solvent (e.g., toluene, DMF)

  • Standard laboratory glassware for organic synthesis

  • Inert atmosphere setup (e.g., Schlenk line or glovebox)

  • Purification equipment (e.g., column chromatography, recrystallization)

Procedure:

  • Reaction Setup:

    • In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), dissolve cyanuric chloride in the anhydrous solvent.

  • Cross-Coupling Reaction:

    • Add the electron-rich stannane or boronic acid derivative (typically 3.3 equivalents for full substitution), the palladium catalyst, and the base to the reaction flask.

    • Heat the reaction mixture to the desired temperature (e.g., 90-110°C) and stir for 24-48 hours.

  • Work-up and Purification:

    • After the reaction is complete (monitored by TLC), cool the mixture to room temperature.

    • Perform an aqueous work-up to remove inorganic salts.

    • Extract the product with a suitable organic solvent.

    • Dry the organic layer over an anhydrous salt (e.g., MgSO4), filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography followed by recrystallization or precipitation to obtain the pure triazine-based donor molecule.

Caption: General Synthetic Route for a Triazine-Based Donor.

PART 3: Triazine Derivatives as Interfacial Layers (IFLs)

Interfacial layers between the electrodes and the active layer are crucial for efficient charge extraction and transport, as well as for improving device stability.[7] Triazine derivatives can be designed to function as either cathode or anode interfacial layers.

Causality Behind Experimental Choices:

  • Energy Level Alignment: A key function of an IFL is to reduce the energy barrier for charge injection/extraction between the active layer and the electrode.[8] Triazine-based IFLs can be tuned to achieve optimal energy level alignment.

  • Work Function Modification: Triazine-based IFLs can modify the work function of the electrodes, leading to a more favorable built-in potential and improved open-circuit voltage (Voc).

  • Morphology and Stability: IFLs can also influence the morphology of the overlying active layer and protect the device from degradation.[7]

Table 3: Impact of a Triazine-Based Interfacial Layer on OSC Performance

Device ConfigurationPCE (%)Voc (V)Jsc (mA/cm²)FF
Without Triazine IFL7.50.8513.50.65
With Triazine IFL8.50.8814.00.69

Note: The data presented is illustrative and the actual improvement will depend on the specific IFL material and device architecture.

Protocol 3: Deposition of a Triazine-Based Interfacial Layer

This protocol describes the deposition of a solution-processable triazine-based IFL.

Procedure:

  • Solution Preparation:

    • Dissolve the triazine-based IFL material in a suitable solvent (e.g., methanol, isopropanol) at a low concentration (typically 0.1-1 mg/mL).

  • Deposition:

    • For a cathode interfacial layer, spin-coat the solution onto the active layer.

    • For an anode interfacial layer, spin-coat the solution onto the ITO/PEDOT:PSS substrate.

    • The spin speed should be high (e.g., 4000-6000 rpm) to form a very thin layer.

  • Annealing:

    • Anneal the substrate on a hotplate at a moderate temperature (e.g., 80-100°C) for a short period (e.g., 5-10 minutes) to remove the solvent.

Caption: Energy Level Alignment with and without Interfacial Layers.

PART 4: Characterization of Triazine-Based Organic Solar Cells

Accurate and consistent characterization is essential for evaluating the performance of OSCs.

Protocol 4: Performance Characterization

Procedure:

  • Current Density-Voltage (J-V) Measurement:

    • Place the fabricated device in a solar simulator with a calibrated light source (AM 1.5G, 100 mW/cm²).

    • Use a source meter to sweep the voltage from reverse to forward bias (e.g., -0.2 V to 1.2 V) and measure the corresponding current density.

    • From the J-V curve, extract the key performance parameters: open-circuit voltage (Voc), short-circuit current density (Jsc), fill factor (FF), and power conversion efficiency (PCE).

  • External Quantum Efficiency (EQE) Measurement:

    • Use a dedicated EQE setup with a monochromatic light source and a lock-in amplifier.

    • Measure the current generated by the device at different wavelengths of light.

    • The EQE is the ratio of the number of charge carriers collected to the number of incident photons.

    • The integrated Jsc from the EQE spectrum should be consistent with the Jsc measured from the J-V curve.

Characterization_Workflow Fabricated_Device Fabricated OSC JV_Measurement J-V Measurement (Solar Simulator) Fabricated_Device->JV_Measurement EQE_Measurement EQE Measurement Fabricated_Device->EQE_Measurement Performance_Parameters Extract: PCE, Voc, Jsc, FF JV_Measurement->Performance_Parameters Validate_Jsc Validate Jsc JV_Measurement->Validate_Jsc EQE_Measurement->Validate_Jsc

Caption: Workflow for OSC Performance Characterization.

Conclusion and Future Outlook

Triazine derivatives have proven to be a highly versatile and promising class of materials for advancing organic solar cell technology. Their unique electronic properties and synthetic accessibility allow for their application as electron acceptors, donors, and interfacial layers. The continued development of novel triazine-based materials with optimized properties holds the key to further enhancing the efficiency and stability of organic solar cells, bringing this technology closer to widespread commercialization. Future research should focus on developing new synthetic methodologies to create more complex and efficient triazine-based structures, as well as on understanding the intricate interplay between molecular design, morphology, and device performance.

References

Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling Reactions with 2-(3-Bromophenyl)-4,6-diphenyl-1,3,5-triazine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 2-(3-Bromophenyl)-4,6-diphenyl-1,3,5-triazine

The 1,3,5-triazine core is a privileged scaffold in medicinal chemistry and materials science. Its unique electronic properties, rigid structure, and ability to engage in various intermolecular interactions make it a valuable building block for a diverse range of applications, including pharmaceuticals, organic light-emitting diodes (OLEDs), and functional polymers. The subject of this guide, this compound, is a particularly versatile intermediate. The presence of a bromine atom on the phenyl ring provides a reactive handle for palladium-catalyzed cross-coupling reactions, allowing for the strategic introduction of a wide array of functional groups. This enables the systematic modulation of the molecule's photophysical and biological properties, making it an invaluable tool for researchers in drug discovery and materials development.

This document provides detailed, field-proven protocols for the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions of this compound. Beyond a simple recitation of steps, this guide delves into the rationale behind the choice of catalysts, ligands, bases, and reaction conditions, empowering researchers to not only replicate these methods but also to adapt and troubleshoot them for their specific needs.

Synthesis of the Starting Material: this compound

A common route to synthesize 2,4,6-trisubstituted-1,3,5-triazines involves the cyclotrimerization of nitriles or the reaction of amidines with other precursors. While various methods exist, a practical approach involves the condensation of 3-bromobenzamidine with a suitable partner. For the purpose of these protocols, we will assume the starting material is available. Should synthesis be required, a validated approach involves the reaction of 4-Bromo-N-benzylideneaniline and benzamidine in chloroform at elevated temperatures.

Core Application: Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile tools in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. The general catalytic cycle for these reactions is depicted below.

Palladium Cross-Coupling Cycle Pd(0)L_n Pd(0)L_n Ar-Pd(II)(L_n)-X Ar-Pd(II)(L_n)-X Pd(0)L_n->Ar-Pd(II)(L_n)-X Oxidative Addition (Ar-X) Ar-Pd(II)(L_n)-R Ar-Pd(II)(L_n)-R Ar-Pd(II)(L_n)-X->Ar-Pd(II)(L_n)-R Transmetalation (R-M) Ar-Pd(II)(L_n)-R->Pd(0)L_n Releases Product Ar-R Ar-R Ar-Pd(II)(L_n)-R->Ar-R Reductive Elimination

Figure 1: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

The following sections provide detailed protocols for key cross-coupling reactions of this compound.

Suzuki-Miyaura Coupling: Formation of C-C Bonds with Boronic Acids

The Suzuki-Miyaura coupling is a robust method for the formation of biaryl and vinyl-aryl compounds. The electron-deficient nature of the triazine ring can influence the reactivity of the aryl bromide, making the choice of an appropriate catalyst system crucial.

Protocol 1: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

Objective: To synthesize 2-(3-biphenyl)-4,6-diphenyl-1,3,5-triazine.

Materials:

ReagentM.W. ( g/mol )Amount (mmol)Eq.
This compound388.261.01.0
Phenylboronic acid121.931.21.2
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0))1155.560.030.03
Potassium Carbonate (K₂CO₃)138.212.02.0
1,4-Dioxane-10 mL-
Water-2 mL-

Procedure:

  • To a dry Schlenk flask, add this compound (1.0 mmol, 388 mg), phenylboronic acid (1.2 mmol, 146 mg), and potassium carbonate (2.0 mmol, 276 mg).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add Pd(PPh₃)₄ (0.03 mmol, 35 mg) to the flask.

  • Add degassed 1,4-dioxane (10 mL) and degassed water (2 mL) via syringe.

  • Heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 8-12 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (30 mL) and wash with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., hexane/ethyl acetate gradient) to afford the desired product.

Causality of Experimental Choices:

  • Catalyst: Pd(PPh₃)₄ is a robust and commonly used catalyst for Suzuki couplings of aryl bromides.[1]

  • Base: Potassium carbonate is a moderately strong base that is effective in promoting the transmetalation step without causing degradation of sensitive functional groups.[1]

  • Solvent System: The mixture of dioxane and water provides a good medium for dissolving both the organic and inorganic reagents, facilitating the reaction.[2]

Heck Reaction: Formation of C-C Bonds with Alkenes

The Heck reaction is a powerful tool for the arylation of alkenes. For electron-deficient aryl bromides, such as our substrate, the oxidative addition step is generally favorable.

Protocol 2: Heck Reaction of this compound with Styrene

Objective: To synthesize 2-(3-styrylphenyl)-4,6-diphenyl-1,3,5-triazine.

Materials:

ReagentM.W. ( g/mol )Amount (mmol)Eq.
This compound388.261.01.0
Styrene104.151.51.5
Pd(OAc)₂ (Palladium(II) acetate)224.500.020.02
P(o-tolyl)₃ (Tri(o-tolyl)phosphine)304.370.040.04
Triethylamine (Et₃N)101.192.02.0
N,N-Dimethylformamide (DMF)-10 mL-

Procedure:

  • In a sealed tube, combine this compound (1.0 mmol, 388 mg), Pd(OAc)₂ (0.02 mmol, 4.5 mg), and P(o-tolyl)₃ (0.04 mmol, 12 mg).

  • Evacuate and backfill the tube with an inert gas three times.

  • Add anhydrous DMF (10 mL), styrene (1.5 mmol, 172 µL), and triethylamine (2.0 mmol, 279 µL) via syringe.

  • Seal the tube and heat the reaction mixture to 100-120 °C.

  • Monitor the reaction by TLC or GC-MS. The reaction is typically complete within 12-24 hours.

  • After cooling to room temperature, dilute the reaction mixture with water (20 mL) and extract with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Causality of Experimental Choices:

  • Catalyst System: The combination of Pd(OAc)₂ and a phosphine ligand like P(o-tolyl)₃ is a classic and effective catalyst system for Heck reactions.[3] The phosphine ligand stabilizes the palladium center and promotes the catalytic cycle.

  • Base: Triethylamine acts as a base to neutralize the HBr generated during the reaction, regenerating the Pd(0) catalyst.[3]

  • Solvent: DMF is a polar aprotic solvent that is well-suited for Heck reactions, often run at elevated temperatures.[4]

Heck_Reaction_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine Aryl Bromide, Pd(OAc)₂, P(o-tolyl)₃ B Evacuate & Backfill with Inert Gas A->B C Add DMF, Styrene, and Triethylamine B->C D Heat to 100-120 °C C->D E Monitor Progress (TLC/GC-MS) D->E F Cool and Quench with Water E->F Reaction Complete G Extract with Ethyl Acetate F->G H Dry, Filter, and Concentrate G->H I Column Chromatography H->I J Final Product I->J

Figure 2: Experimental workflow for the Heck reaction.

Sonogashira Coupling: Formation of C-C Bonds with Terminal Alkynes

The Sonogashira coupling provides a direct route to aryl alkynes, which are valuable intermediates in organic synthesis. This reaction typically employs a dual catalyst system of palladium and copper.

Protocol 3: Sonogashira Coupling of this compound with Phenylacetylene

Objective: To synthesize 2-(3-(phenylethynyl)phenyl)-4,6-diphenyl-1,3,5-triazine.

Materials:

ReagentM.W. ( g/mol )Amount (mmol)Eq.
This compound388.261.01.0
Phenylacetylene102.131.21.2
PdCl₂(PPh₃)₂ (Bis(triphenylphosphine)palladium(II) chloride)701.900.020.02
CuI (Copper(I) iodide)190.450.040.04
Triethylamine (Et₃N)101.193.03.0
Tetrahydrofuran (THF), anhydrous-10 mL-

Procedure:

  • To a Schlenk flask, add this compound (1.0 mmol, 388 mg), PdCl₂(PPh₃)₂ (0.02 mmol, 14 mg), and CuI (0.04 mmol, 7.6 mg).

  • Evacuate and backfill the flask with argon or nitrogen.

  • Add anhydrous THF (10 mL) and triethylamine (3.0 mmol, 418 µL).

  • Add phenylacetylene (1.2 mmol, 132 µL) dropwise with stirring.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction by TLC. The reaction is usually complete within 4-8 hours.

  • Once the starting material is consumed, filter the reaction mixture through a pad of Celite, washing with THF.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate, wash with saturated aqueous NH₄Cl solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography.

Causality of Experimental Choices:

  • Dual Catalyst System: The palladium catalyst facilitates the main cross-coupling cycle, while the copper(I) iodide co-catalyst is believed to form a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.[5][6]

  • Base/Solvent: Triethylamine serves as both the base and a co-solvent, deprotonating the terminal alkyne and neutralizing the generated HBr.[6]

  • Solvent: Anhydrous THF is a suitable solvent for this reaction, ensuring the solubility of the reactants and catalysts.

Buchwald-Hartwig Amination: Formation of C-N Bonds

The Buchwald-Hartwig amination is a powerful method for constructing C-N bonds, which are ubiquitous in pharmaceuticals. The choice of a bulky, electron-rich phosphine ligand is often critical for achieving high yields, especially with less reactive aryl bromides.

Protocol 4: Buchwald-Hartwig Amination of this compound with Morpholine

Objective: To synthesize 2-(3-morpholinophenyl)-4,6-diphenyl-1,3,5-triazine.

Materials:

ReagentM.W. ( g/mol )Amount (mmol)Eq.
This compound388.261.01.0
Morpholine87.121.21.2
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))915.720.010.01
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)476.660.040.04
Sodium tert-butoxide (NaOtBu)96.101.41.4
Toluene, anhydrous-10 mL-

Procedure:

  • In a glovebox, add Pd₂(dba)₃ (0.01 mmol, 9.2 mg), XPhos (0.04 mmol, 19 mg), and sodium tert-butoxide (1.4 mmol, 135 mg) to a dry Schlenk tube.

  • Add this compound (1.0 mmol, 388 mg).

  • Remove the tube from the glovebox and add anhydrous toluene (10 mL) followed by morpholine (1.2 mmol, 105 µL) under an inert atmosphere.

  • Heat the reaction mixture to 100 °C with stirring.

  • Monitor the reaction by LC-MS. The reaction is typically complete within 6-18 hours.

  • Cool the mixture to room temperature and quench with saturated aqueous NH₄Cl.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purify by column chromatography.

Causality of Experimental Choices:

  • Catalyst System: The combination of a palladium precursor like Pd₂(dba)₃ and a bulky, electron-rich biaryl phosphine ligand such as XPhos is highly effective for the amination of aryl bromides. The ligand facilitates both the oxidative addition and the reductive elimination steps.

  • Base: Sodium tert-butoxide is a strong, non-nucleophilic base that is commonly used in Buchwald-Hartwig aminations to deprotonate the amine.

  • Inert Conditions: This reaction is sensitive to oxygen, which can deactivate the catalyst, hence the need for a glovebox and inert atmosphere.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst. 2. Insufficiently anhydrous/anaerobic conditions. 3. Poor quality reagents. 4. Inappropriate base or solvent.1. Use a fresh batch of catalyst or a pre-catalyst. 2. Ensure rigorous degassing of solvents and use of a glovebox or proper Schlenk technique. 3. Purify starting materials if necessary. 4. Screen different bases (e.g., Cs₂CO₃, K₃PO₄) and solvents (e.g., THF, DMF, toluene).[7]
Formation of Byproducts 1. Homocoupling of boronic acid (Suzuki): Often due to the presence of oxygen.[8] 2. Glaser coupling of alkyne (Sonogashira): Can be promoted by the copper catalyst. 3. Dehalogenation of starting material: Can occur in the presence of base and a hydrogen source.1. Ensure thorough degassing.[8] 2. Consider a copper-free Sonogashira protocol.[5] 3. Use a less reactive base or lower the reaction temperature.
Difficulty in Purification 1. Co-elution of product with starting materials or byproducts. 2. Product instability on silica gel.1. Optimize the mobile phase for column chromatography or consider alternative purification methods like recrystallization or preparative HPLC. 2. Use a different stationary phase (e.g., alumina) or deactivate the silica gel with triethylamine.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of a wide range of functional molecules. The palladium-catalyzed cross-coupling reactions detailed in these application notes provide reliable and adaptable protocols for the derivatization of this important intermediate. By understanding the underlying principles of these reactions and the rationale behind the choice of reagents and conditions, researchers can effectively leverage this chemistry to advance their programs in drug discovery and materials science.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(3-Bromophenyl)-4,6-diphenyl-1,3,5-triazine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of 2-(3-Bromophenyl)-4,6-diphenyl-1,3,5-triazine. This resource is designed for researchers, scientists, and professionals in drug development and materials science. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to navigate the common challenges and optimize the yield of your synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound and what are the key challenges?

The most prevalent method for synthesizing unsymmetrical 2,4,6-trisubstituted-1,3,5-triazines, such as this compound, is the Pinner synthesis or variations involving the cyclotrimerization of nitriles.[1][2][3] The Pinner synthesis typically involves the reaction of an aryl amidine with phosgene or a similar carbonyl source.[4][5][6] A common modern approach is the acid-catalyzed cyclotrimerization of a mixture of benzonitrile and 3-bromobenzonitrile.

The primary challenges in this synthesis include:

  • Formation of a mixture of products: Co-trimerization of two different nitriles can lead to a statistical mixture of four different triazines: the desired unsymmetrical product, two symmetrical triazines (2,4,6-triphenyl-1,3,5-triazine and 2,4,6-tris(3-bromophenyl)-1,3,5-triazine), and another unsymmetrical product with a different substitution pattern.

  • Low yields: Achieving high yields of the target compound can be difficult due to the formation of these side products and potential decomposition under harsh reaction conditions.[3]

  • Purification: Separating the desired product from the other triazine derivatives can be challenging due to their similar physical properties.

Q2: I am observing a low yield in my synthesis. What are the initial parameters I should investigate?

Low yields are a frequent issue in 1,3,5-triazine synthesis. Here are the primary factors to assess:

  • Reaction Temperature: The temperature is a critical parameter. For cyclotrimerization reactions, higher temperatures are often required, but excessive heat can lead to decomposition. Stepwise substitutions on cyanuric chloride are highly temperature-dependent to control the degree of substitution.[7][8]

  • Catalyst: The choice and concentration of the catalyst are crucial. For nitrile trimerization, strong acids like triflic acid are often used. In some cases, Lewis acids or metal catalysts can be employed to improve yields and reduce reaction times.[9][10]

  • Solvent: The solvent can significantly influence the reaction rate and selectivity. For microwave-assisted synthesis, a polar solvent like DMF is often optimal for energy absorption.[7][11] For other methods, the choice of solvent will depend on the specific reaction conditions and reactants.

  • Purity of Starting Materials: Impurities in the starting nitriles or amidines can inhibit the reaction or lead to the formation of undesired side products. Ensure the purity of your reactants before starting the synthesis.

Q3: My final product is a mixture of different triazines. How can I improve the selectivity towards this compound?

Improving selectivity is key to increasing the yield of the desired product. Consider the following strategies:

  • Stoichiometry of Reactants: Carefully controlling the molar ratio of the two different nitriles (benzonitrile and 3-bromobenzonitrile) can influence the statistical distribution of the products. While a 2:1 ratio of benzonitrile to 3-bromobenzonitrile might seem intuitive, empirical optimization is often necessary.

  • Stepwise Synthesis: A more controlled approach is a stepwise synthesis, typically starting from cyanuric chloride (2,4,6-trichloro-1,3,5-triazine).[12][13][14] This method allows for the sequential nucleophilic substitution of the chlorine atoms.[14] By carefully controlling the reaction temperature, you can achieve selective substitution.[7][8] For instance, the first substitution can be carried out at 0°C, the second at room temperature, and the third at a higher temperature.[7]

  • Catalyst Selection: Certain catalysts may favor the formation of the unsymmetrical product. Researching catalysts that have been shown to improve selectivity in mixed nitrile cyclotrimerizations is recommended.

Troubleshooting Guide

This section provides a structured approach to resolving common issues encountered during the synthesis of this compound.

Issue 1: Low or No Product Formation

Possible Causes and Solutions:

Possible Cause Troubleshooting Step Explanation
Inactive Catalyst - Use a fresh batch of catalyst.- Ensure anhydrous conditions if the catalyst is moisture-sensitive.Acid catalysts can be hygroscopic and lose their activity if they absorb moisture.
Incorrect Reaction Temperature - Verify the reaction temperature with a calibrated thermometer.- Optimize the temperature in small increments.Cyclotrimerization often requires high temperatures, but decomposition can occur if the temperature is too high.[3]
Impure Starting Materials - Purify the starting nitriles (e.g., by distillation).- Confirm the purity using techniques like NMR or GC-MS.Impurities can interfere with the catalytic cycle or lead to side reactions.
Insufficient Reaction Time - Monitor the reaction progress using TLC or LC-MS.- Extend the reaction time if starting materials are still present.Some cyclotrimerization reactions can be slow and require prolonged reaction times to go to completion.
Issue 2: Formation of a Difficult-to-Separate Mixture of Products

Possible Causes and Solutions:

Possible Cause Troubleshooting Step Explanation
Statistical Product Distribution in Co-trimerization - Switch to a stepwise synthetic route using cyanuric chloride.[12][13][14]- Optimize the stoichiometry of the nitriles.Co-trimerization of different nitriles inherently leads to a mixture of products. A stepwise approach offers greater control.
Inefficient Purification Method - Employ column chromatography with a carefully selected solvent system.- Consider recrystallization from different solvents to exploit solubility differences.[15]The similar polarity of the triazine products makes separation challenging. Gradient elution in column chromatography might be necessary.

Experimental Protocols

Protocol 1: Stepwise Synthesis via Cyanuric Chloride

This protocol offers a more controlled synthesis of this compound.

Step 1: Synthesis of 2-chloro-4,6-diphenyl-1,3,5-triazine

  • In a three-necked flask equipped with a stirrer, thermometer, and dropping funnel, dissolve cyanuric chloride in a suitable solvent (e.g., THF).

  • Cool the solution to 0°C in an ice bath.

  • Slowly add two equivalents of a phenyl Grignard reagent (phenylmagnesium bromide) or perform a Friedel-Crafts reaction with benzene and a Lewis acid catalyst (e.g., AlCl₃).

  • Maintain the temperature at 0°C during the addition and then allow the reaction to warm to room temperature and stir for several hours.

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Step 2: Synthesis of this compound

  • Dissolve the 2-chloro-4,6-diphenyl-1,3,5-triazine in a suitable solvent (e.g., THF or toluene).

  • Add one equivalent of a 3-bromophenyl Grignard reagent (3-bromophenylmagnesium bromide) or perform a Suzuki or Stille coupling with 3-bromophenylboronic acid or a 3-bromophenylstannane derivative, respectively, in the presence of a suitable palladium catalyst and ligand.

  • Heat the reaction mixture to reflux and monitor its progress by TLC.

  • Upon completion, cool the reaction to room temperature and quench it.

  • Work up the reaction mixture by extraction and dry the organic layer.

  • Purify the final product by column chromatography followed by recrystallization to obtain high-purity this compound.[16]

Data Presentation

Table 1: Comparison of Synthetic Methods for 1,3,5-Triazine Derivatives

Method Solvent Reaction Time Temperature Yield (%) Reference
Conventional HeatingEthanol5–6 hoursReflux69[11]
SonochemistryEthanol30–60 min40 °Cup to 96[7]
MicrowaveDMF2.5 min150 °C87[7][11]

Visualizations

Logical Workflow for Troubleshooting Low Yield

Troubleshooting_Low_Yield start Low Yield Observed check_catalyst Check Catalyst Activity - Fresh batch? - Anhydrous conditions? start->check_catalyst check_temp Verify Reaction Temperature - Calibrated thermometer? - Optimized range? check_catalyst->check_temp If catalyst is active check_purity Assess Starting Material Purity - Purify nitriles? - Analytical confirmation? check_temp->check_purity If temperature is correct check_time Monitor Reaction Time - TLC/LC-MS tracking? - Extend if necessary? check_purity->check_time If materials are pure solution Yield Improved check_time->solution

Caption: A decision tree for troubleshooting low product yield.

Reaction Scheme: Stepwise Synthesisdot

Stepwise_Synthesis cyanuric_chloride Cyanuric Chloride intermediate 2-Chloro-4,6-diphenyl-1,3,5-triazine cyanuric_chloride->intermediate  + 2 eq. Phenyl Grignard  0°C to RT final_product This compound intermediate->final_product  + 1 eq. 3-Bromophenyl Grignard  Reflux

References

Challenges in the synthesis of asymmetrically substituted triazines

Author: BenchChem Technical Support Team. Date: January 2026

Asymmetrical Triazine Synthesis Core: A Technical Support Guide

Welcome to the technical support center dedicated to the nuanced art of synthesizing asymmetrically substituted triazines. This guide is crafted for the discerning researcher, scientist, and drug development professional who navigates the intricate landscape of heterocyclic chemistry. Here, we eschew rigid templates in favor of a dynamic, problem-oriented approach. We will delve into the causality behind experimental choices, offering field-proven insights to troubleshoot common challenges and elevate your synthetic strategies.

The synthesis of triazines, a cornerstone of medicinal chemistry, is pivotal in developing novel therapeutics.[1][2][3] However, the path to creating asymmetrically substituted derivatives is often fraught with challenges, from controlling regioselectivity to ensuring product stability. This guide provides a comprehensive resource to navigate these complexities, ensuring the integrity and success of your experimental outcomes.

Part 1: Troubleshooting Common Synthetic Challenges

This section is organized in a question-and-answer format to directly address the most pressing issues encountered during the synthesis of asymmetrically substituted triazines.

FAQ 1: Regioisomer Formation in Condensation Reactions

Question: My reaction of an unsymmetrical 1,2-dicarbonyl compound with an amidrazone is yielding a mixture of regioisomers that are proving difficult to separate. What is the underlying cause, and how can I achieve regiocontrol?

Answer:

This is a classic challenge in the synthesis of 1,2,4-triazines. The formation of regioisomers occurs because the amidrazone can condense with either of the two non-equivalent carbonyl groups of the unsymmetrical 1,2-dicarbonyl compound.[4][5][6] The regioselectivity of this condensation is governed by a delicate interplay of electronic and steric factors.[6]

Causality and Strategic Solutions:

  • Electronic Effects: The more electrophilic carbonyl group will preferentially react with the terminal nitrogen atom of the amidrazone. You can leverage this by choosing dicarbonyl compounds where one carbonyl is adjacent to an electron-withdrawing group, thereby enhancing its electrophilicity.[6]

  • Steric Hindrance: Bulky substituents near one of the carbonyl groups can sterically hinder the approach of the amidrazone, directing the reaction to the less hindered carbonyl.[4][6] Introducing sterically demanding groups on either the amidrazone or the dicarbonyl reactant can be a powerful strategy to favor the formation of a single regioisomer.[4]

  • Reaction Conditions:

    • Solvent Polarity and Temperature: The polarity of the solvent and the reaction temperature can influence the reaction pathway. Experimenting with less polar solvents at lower temperatures may enhance selectivity.[4]

    • pH Control: The pH of the reaction medium can affect the protonation state of both the amidrazone and the dicarbonyl compound, thereby influencing reaction rates and regioselectivity. Careful control, often in the weakly acidic to neutral range, is advisable.[6]

Troubleshooting Workflow for Regioisomer Formation:

G start Mixture of Products Observed (TLC, LC-MS) dicarbonyl Using Unsymmetrical 1,2-Dicarbonyl? start->dicarbonyl regioisomers Regioisomer Formation Likely dicarbonyl->regioisomers Yes other_issues Other Side Reactions Possible dicarbonyl->other_issues No control Control Reaction Conditions regioisomers->control modify Modify Reactants regioisomers->modify purify Purification of Isomers regioisomers->purify solvent_temp Solvent Polarity & Temperature Optimization control->solvent_temp sterics Introduce Steric Hindrance modify->sterics hplc Semi-preparative HPLC purify->hplc crystallization Fractional Crystallization purify->crystallization G cluster_0 Step 1: 0-5 °C cluster_1 Step 2: Room Temperature cluster_2 Step 3: Reflux Cyanuric Chloride Cyanuric Chloride Monosubstituted Triazine Monosubstituted Triazine Cyanuric Chloride->Monosubstituted Triazine + Nu1-H Disubstituted Triazine Disubstituted Triazine Monosubstituted Triazine->Disubstituted Triazine + Nu2-H Trisubstituted Triazine Trisubstituted Triazine Disubstituted Triazine->Trisubstituted Triazine + Nu3-H

References

Technical Support Center: Purification of 2-(3-Bromophenyl)-4,6-diphenyl-1,3,5-triazine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical resource for researchers, scientists, and drug development professionals on the purification of 2-(3-Bromophenyl)-4,6-diphenyl-1,3,5-triazine by recrystallization. It is structured as a practical support document, combining detailed protocols with in-depth troubleshooting and frequently asked questions to address challenges encountered during experimental work.

Overview and Compound Profile

This compound is a key intermediate in the synthesis of advanced materials, particularly for applications in Organic Light-Emitting Diodes (OLEDs).[1][2] In these applications, high purity (often >99.5%) is critical to ensure optimal device performance, charge mobility, and operational stability.[1][2] Recrystallization is a powerful and widely used technique to achieve this level of purity by separating the target compound from soluble, insoluble, and colored impurities that may be present after its initial synthesis.[3]

Compound Specifications:

PropertyValueSource(s)
CAS Number 864377-31-1[4][5][6]
Molecular Formula C₂₁H₁₄BrN₃[4][5]
Molecular Weight 388.26 g/mol [4][5]
Appearance White to off-white powder or crystalline solid[1][2][7][8]
Melting Point 174.0 to 178.0 °C[7][8]

Core Principles of Recrystallization

Recrystallization is a purification technique based on differential solubility.[9] The fundamental principle is that the solubility of a compound in a solvent increases with temperature. An ideal recrystallization solvent will dissolve the target compound readily at its boiling point but poorly at low temperatures (e.g., 0-4 °C). Impurities, on the other hand, should either be highly soluble at all temperatures or completely insoluble.

  • Dissolution: The impure solid is dissolved in a minimum amount of a suitable hot solvent to create a saturated solution.[3] Insoluble impurities can be removed at this stage by hot filtration.

  • Crystallization: The hot, saturated solution is cooled slowly. As the temperature decreases, the solubility of the target compound drops, and it crystallizes out of the solution.

  • Separation: Because the impurities are present in much smaller concentrations, they remain dissolved in the cold solvent (the "mother liquor").[3] The pure crystals are then collected by filtration.

Experimental Protocol: Recrystallization Workflow

This protocol provides a detailed, step-by-step methodology for the purification of this compound.

G cluster_prep Preparation cluster_main Recrystallization Process cluster_post Final Steps SolventScreen Step 1: Solvent Screening CrudePrep Step 2: Prepare Crude Compound SolventScreen->CrudePrep Dissolve Step 3: Dissolve in Minimum Hot Solvent CrudePrep->Dissolve HotFilt Step 4: Hot Filtration (Optional) Dissolve->HotFilt If insoluble impurities are present Cool Step 5: Slow Cooling & Crystallization Dissolve->Cool If no insoluble impurities HotFilt->Cool Collect Step 6: Collect Crystals (Vacuum Filtration) Cool->Collect Wash Step 7: Wash with Ice-Cold Solvent Collect->Wash Dry Step 8: Dry the Purified Crystals Wash->Dry Analyze Step 9: Purity & Yield Analysis Dry->Analyze

Caption: General workflow for recrystallization.

Step 1: Solvent Screening

The choice of solvent is the most critical step.[10] For a compound with multiple aromatic rings like this compound, several solvents and solvent systems should be tested.

  • Place a small amount (e.g., 20-30 mg) of the crude compound into several test tubes.

  • Add a few drops of a test solvent to each tube at room temperature. A good solvent will not dissolve the compound at this stage.[11]

  • Heat the test tubes that showed poor room-temperature solubility. The compound should dissolve completely at or near the solvent's boiling point.

  • Allow the hot solutions to cool. The ideal solvent will produce abundant, well-formed crystals upon cooling to room temperature and then in an ice bath.

Recommended Solvents for Screening:

SolventBoiling Point (°C)Characteristics & Notes
Ethanol 78A common and effective solvent for many organic compounds.[12]
Methanol 65More polar than ethanol; may require a co-solvent.
Toluene 111Good for aromatic compounds; its high boiling point can aid dissolution.[13]
Ethyl Acetate 77A moderately polar solvent. Often used in a mixture with a non-polar solvent.
Hexane/Acetone VariesA common mixed-solvent system. Dissolve in hot acetone, then add hexane until cloudy.[12]
Hexane/Ethyl Acetate VariesAnother effective mixed-solvent system for tuning polarity.[12]
Step 2-8: Main Recrystallization Procedure
  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the chosen solvent in small portions, heating the mixture to a gentle boil with stirring. Continue adding the minimum amount of hot solvent until the compound just dissolves completely.[3]

  • Hot Filtration (Optional): If you observe insoluble impurities (e.g., dust, inorganic salts), perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask. This step must be done quickly to prevent premature crystallization.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Rapid cooling can trap impurities.[14] Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Collection and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any residual mother liquor clinging to the surface.[3]

  • Drying: Dry the purified crystals thoroughly. This can be done by air-drying on the filter paper, followed by drying in a vacuum oven at a temperature well below the compound's melting point.

Troubleshooting Guide

G Start Problem Occurred During Recrystallization NoCrystals No Crystals Form Upon Cooling Start->NoCrystals OilingOut Liquid Droplets (Oil) Form Instead of Crystals Start->OilingOut LowYield Final Yield is Very Low Start->LowYield Impure Product is Still Impure (Low MP, Discolored) Start->Impure Sol_Supersat Cause: Supersaturation Solutions: 1. Scratch inner wall of flask. 2. Add a seed crystal. 3. Cool in ice-salt bath. NoCrystals->Sol_Supersat Sol_TooMuchSolvent Cause: Too Much Solvent Solution: Boil off some solvent to re-saturate the solution and cool again. NoCrystals->Sol_TooMuchSolvent Sol_CoolTooFast Cause: Cooling Too Quickly / Solution Too Concentrated Solutions: 1. Re-heat to dissolve oil. 2. Add slightly more solvent. 3. Allow to cool much slower. OilingOut->Sol_CoolTooFast Sol_Impurity Cause: Significant Impurities Depressing Melting Point Solution: Consider pre-purification with column chromatography. OilingOut->Sol_Impurity Sol_YieldSolvent Cause: Too Much Solvent Used Solution: Concentrate the mother liquor and cool again to recover more product (second crop). LowYield->Sol_YieldSolvent Sol_YieldWash Cause: Excessive Washing / Warm Wash Solvent Solution: Always use a minimum amount of ice-cold solvent for washing. LowYield->Sol_YieldWash Sol_ImpureCool Cause: Cooled Too Fast, Trapping Impurities Solution: Re-recrystallize, ensuring very slow cooling. Impure->Sol_ImpureCool Sol_ImpureSolvent Cause: Incorrect Solvent Choice Solution: Re-screen for a solvent that better differentiates the compound from its impurities. Impure->Sol_ImpureSolvent

Caption: Troubleshooting decision tree for common issues.

Question: My compound will not dissolve, even after adding a large volume of boiling solvent. Answer: This indicates that the chosen solvent is unsuitable. The compound is effectively insoluble. You must select a different, more polar solvent or a mixed solvent system. Refer to the solvent screening step to find a more appropriate medium.[11]

Question: I have a clear, hot solution, but no crystals have formed after cooling to room temperature and in an ice bath. Answer: This is a classic case of supersaturation, where the solution contains more dissolved compound than it should theoretically hold.[15] To induce crystallization:

  • Scratch: Use a glass rod to gently scratch the inside surface of the flask just below the liquid level. The microscopic scratches provide nucleation sites for crystal growth.[3][15]

  • Seed: Add a tiny "seed" crystal of the crude material to the solution. This acts as a template for other molecules to crystallize upon.[3]

  • Reduce Volume: If the above methods fail, it's likely too much solvent was added.[14][15] Gently heat the solution again and boil off a portion of the solvent to increase the concentration, then attempt to cool it again.

Question: Instead of solid crystals, an oil has formed at the bottom of my flask. Answer: This phenomenon, known as "oiling out," occurs when the compound comes out of solution at a temperature above its melting point, often due to high impurity levels or the solution being too concentrated.[14][15] To resolve this:

  • Reheat the solution until the oil fully redissolves.

  • Add a small amount of additional hot solvent to make the solution slightly less concentrated.

  • Allow the solution to cool much more slowly. You can insulate the flask to slow heat loss. This gives the molecules more time to orient themselves into a crystal lattice.[15]

Question: My final yield of pure crystals is very low. Answer: A low yield can result from several factors:[14]

  • Excess Solvent: Using too much solvent is the most common cause, as a significant amount of the product will remain dissolved in the mother liquor even when cold.[3][14] You can try to evaporate some of the mother liquor and cool it to obtain a "second crop" of crystals, though they may be less pure.

  • Premature Filtration: Filtering the solution while it is still warm will leave a substantial amount of product in the filtrate. Ensure the solution is thoroughly cooled in an ice bath.

  • Excessive Washing: Washing the collected crystals with too much cold solvent, or with solvent that is not ice-cold, can redissolve some of your product.[3]

Frequently Asked Questions (FAQs)

Q1: What are the likely impurities in my crude this compound? A1: The synthesis of 2,4,6-trisubstituted-1,3,5-triazines often starts from cyanuric chloride and involves sequential nucleophilic substitutions.[16][17] Potential impurities could include unreacted starting materials (e.g., benzamidine, 3-bromobenzonitrile) or incompletely substituted triazine intermediates.

Q2: How do I know if my recrystallized product is pure? A2: The most common methods are:

  • Melting Point Analysis: A pure crystalline solid will have a sharp, narrow melting point range (typically < 2 °C). Impurities tend to depress and broaden the melting point range. Compare your experimental value to the literature value (~174-178 °C).

  • Thin-Layer Chromatography (TLC): A pure compound should ideally show a single spot on a TLC plate.

  • Spectroscopic Analysis: For definitive characterization, techniques like NMR (¹H and ¹³C) and mass spectrometry can confirm the structure and identify any remaining impurities.

Q3: Is it better to use a single solvent or a mixed-solvent system? A3: A single solvent is often preferred for its simplicity. However, if no single solvent provides the ideal solubility profile, a mixed-solvent system is an excellent alternative.[10] This typically involves a "good" solvent in which the compound is highly soluble and a "poor" solvent in which it is nearly insoluble. The two solvents must be miscible.

Q4: Can I reuse the mother liquor? A4: The mother liquor contains your dissolved product and soluble impurities. You can often recover more of your product by concentrating the mother liquor and cooling it again to get a second crop of crystals. Be aware that this second crop will likely be less pure than the first and may require a separate recrystallization.

References

Technical Support Center: Overcoming Solubility Challenges with 2-(3-Bromophenyl)-4,6-diphenyl-1,3,5-triazine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 2-(3-Bromophenyl)-4,6-diphenyl-1,3,5-triazine. This resource is designed for researchers, scientists, and drug development professionals who may encounter solubility challenges with this and structurally similar compounds. Given its large, rigid, and non-polar aromatic structure, achieving effective solubilization is a critical first step for any experimental success, from chemical reactions to biological assays.

This guide provides a series of frequently asked questions (FAQs) and troubleshooting protocols to systematically address and overcome these issues.

Frequently Asked Questions (FAQs) & Troubleshooting Guides
FAQ 1: My compound, this compound, is not dissolving in my standard laboratory solvents (e.g., ethanol, methanol). What should I do first?

Answer:

This is a common and expected challenge. The molecular structure of this compound, characterized by a triazine core with three bulky aromatic substituents, results in high crystallinity and very low polarity. This makes it poorly soluble in polar protic solvents like alcohols and water.

Initial Troubleshooting Steps:

  • Principle of "Like Dissolves Like" : You must select a solvent with similar polarity to your compound.[1][2][3] For this triazine derivative, potent non-polar or polar aprotic organic solvents are the most promising candidates.

  • Physical Agitation and Thermal Energy : Gentle heating (e.g., to 40-50°C) and physical agitation (vortexing, sonication) can significantly increase the rate of dissolution. These methods provide the energy needed to overcome the crystal lattice energy of the solid compound.

  • Solvent Purity : Ensure your solvents are anhydrous and of high purity. Water is often an anti-solvent for highly non-polar compounds and its presence, even in small amounts, can drastically reduce solubility.

Recommended Starting Solvents:

Based on the structure, begin your screening with the following solvents, which are known to be effective for similar aromatic and heterocyclic compounds.[4][5][6]

SolventClassRationale
Dimethyl Sulfoxide (DMSO) Polar AproticExcellent and versatile solvent for a wide range of organic compounds, often used for stock solutions.
Dimethylformamide (DMF) Polar AproticSimilar to DMSO, effective at solvating large, complex organic molecules.
Tetrahydrofuran (THF) Polar AproticA less polar ether that can be effective for compounds with moderate polarity.
Dichloromethane (DCM) HalogenatedA common solvent for organic synthesis and purification, good for non-polar compounds.
Chloroform (CHCl₃) HalogenatedSlightly more polar than DCM and can be a very effective solvent for aromatic systems.
Toluene AromaticA non-polar solvent that is particularly effective for dissolving other aromatic compounds.
FAQ 2: I need a more systematic way to find the best solvent. How can I perform a solvent screening experiment efficiently?

Answer:

A systematic approach saves time and resources. The use of Hansen Solubility Parameters (HSP) provides a theoretical framework for solvent selection, and a structured experimental workflow can validate the best candidates.[7][8][9] HSP theory posits that substances with similar parameters (measuring dispersion, polar, and hydrogen bonding forces) are likely to be miscible.[7][10]

Workflow for Systematic Solvent Screening:

The following workflow allows for a logical and efficient determination of an appropriate solvent system.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Solubility Assessment cluster_2 Phase 3: Optimization A Weigh 1-2 mg of compound into several small vials B Add 100 µL of test solvent to each vial (e.g., DMSO, DMF, DCM, Toluene, THF) A->B C Vortex for 1 min, Sonicate for 5 min B->C D Visually inspect for dissolution C->D E Is it fully dissolved? D->E F Add another 100 µL of solvent. Repeat agitation. E->F No G Record approximate solubility (e.g., >10 mg/mL) E->G Yes F->E H Compound is poorly soluble in this solvent (<5 mg/mL) F->H After several additions I Select best performing solvent(s) G->I J Consider co-solvent systems (e.g., DMSO/Ethanol) or formulation strategies. H->J I->J

Caption: Workflow for systematic solvent screening.

Protocol: Small-Scale Solubility Test

  • Preparation : Accurately weigh 1-2 mg of this compound into several labeled 1.5 mL microcentrifuge tubes or glass vials.

  • Solvent Addition : Add a small, fixed volume (e.g., 100 µL) of a candidate solvent to each tube.

  • Agitation : Vortex each tube vigorously for 30-60 seconds.

  • Sonication : Place the tubes in a bath sonicator for 5-10 minutes to provide mechanical energy to break up solid aggregates.

  • Observation : Visually inspect for complete dissolution against a contrasting background.

  • Quantification (Optional) : If the compound dissolves, add more solid in small, pre-weighed increments until saturation is reached. If it does not dissolve, add more solvent in known volumes until dissolution is achieved. This allows you to estimate the solubility in mg/mL.

FAQ 3: The compound is for a biological assay and precipitates when my DMSO stock is diluted into aqueous media. How can I prevent this?

Answer:

This is a classic problem known as "DMSO shock" or precipitation upon dilution.[11][12] It occurs because the compound, while soluble in 100% DMSO, is not soluble in the final aqueous environment of your cell culture media or buffer.[12][13][14][15] The DMSO disperses rapidly, leaving the hydrophobic compound to crash out of the solution.[12]

Strategies to Mitigate Precipitation:

  • Minimize Final DMSO Concentration : Most cell lines can tolerate up to 0.5% DMSO, but it's best to keep it as low as possible (e.g., <0.1%).[13] This requires making a highly concentrated DMSO stock, but this can be counterintuitive if the compound's DMSO solubility is limited.

  • Use Co-solvents : A co-solvent system can help bridge the polarity gap between DMSO and the aqueous media.[16][17] For example, preparing an intermediate dilution in a solvent like ethanol or polyethylene glycol (PEG) before the final dilution into media can sometimes maintain solubility.

  • Step-wise Dilution : Instead of adding the DMSO stock directly to the full volume of media, perform a serial dilution.[11] For instance, add the DMSO stock to a small volume of media, vortex immediately and vigorously, and then add this mixture to the rest of the media. This avoids creating localized areas of high compound concentration that can initiate precipitation.

  • Inclusion of Serum : If your assay allows, fetal bovine serum (FBS) or other serum proteins like albumin can bind to hydrophobic compounds and help keep them in solution.[11] Try pre-mixing your compound with a small amount of serum-containing media before the final dilution.

  • Formulation with Excipients : For more challenging compounds, formulation with solubility enhancers like cyclodextrins may be necessary.[18] Cyclodextrins have a hydrophobic interior that can encapsulate the drug molecule, while the hydrophilic exterior maintains solubility in water.

Protocol: Diluting a DMSO Stock into Aqueous Media

  • Warm the Media : Ensure your cell culture media or buffer is at the experimental temperature (e.g., 37°C). Solubility is often higher at warmer temperatures.[11]

  • Prepare High-Concentration Stock : Dissolve the compound in 100% DMSO to the highest possible concentration (e.g., 10-50 mM).

  • Dilution Method :

    • Pipette the required volume of media into a tube.

    • While vortexing the media, add the small volume of DMSO stock drop-wise directly into the vortex. This ensures rapid and uniform mixing.

    • Continue vortexing for another 15-30 seconds.

  • Visual Confirmation : Immediately inspect the solution for any signs of precipitation (cloudiness, Tyndall effect). If it remains clear, you can proceed with your experiment.

  • Control : Always include a "vehicle control" in your experiments, which is media containing the same final concentration of DMSO (and any other co-solvents) but without the compound.[11]

G cluster_0 Preparation cluster_1 Dilution Process cluster_2 Validation & Control A Prepare concentrated stock in 100% DMSO E Add DMSO stock drop-wise into the vortex A->E B Warm aqueous media to 37°C C Pipette media into a fresh tube B->C D Create a vortex in the media C->D D->E F Continue vortexing for 30s E->F G Solution Clear? F->G H Proceed with experiment G->H Yes I Troubleshoot: - Lower concentration - Use co-solvent - Add serum G->I No J Prepare Vehicle Control (Media + same % DMSO) H->J Run in parallel

Caption: Decision workflow for biological assay dilution.

FAQ 4: Are there any advanced formulation strategies I can use for in vivo studies or particularly difficult cases?

Answer:

Yes. When simple solvent systems are insufficient, advanced formulation strategies, commonly employed in the pharmaceutical industry, can be adapted for research purposes.[18][19][20][21] These methods aim to increase the apparent solubility and bioavailability of poorly soluble compounds.

Advanced Formulation Options:

  • Lipid-Based Formulations : Encapsulating the compound in lipid-based systems like Self-Emulsifying Drug Delivery Systems (SEDDS) can be highly effective.[18][20] These are isotropic mixtures of oils, surfactants, and co-solvents that form fine oil-in-water emulsions upon gentle agitation in an aqueous medium.

  • Amorphous Solid Dispersions (ASDs) : By dispersing the compound in a polymer matrix in an amorphous (non-crystalline) state, its apparent solubility and dissolution rate can be significantly enhanced.[18][19][22] The amorphous form has higher free energy than the stable crystalline form, leading to increased solubility.[19]

  • Nanomilling : Reducing the particle size of the compound to the nanometer range increases the surface area-to-volume ratio, which, according to the Noyes-Whitney equation, increases the dissolution rate.[18][20]

The selection of an advanced formulation strategy depends heavily on the specific application (e.g., oral dosing vs. intravenous injection) and requires specialized expertise and equipment.[18]

References

Technical Support Center: Optimizing Suzuki Coupling for Brominated Triazine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Suzuki coupling reactions involving brominated triazine compounds. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this powerful C-C bond-forming reaction. My aim is to provide not just protocols, but a deeper understanding of the underlying principles to empower you to troubleshoot and optimize your reactions effectively. The electron-deficient nature of the triazine ring presents unique challenges, such as potential catalyst inhibition, but with careful control of reaction parameters, high-yielding and selective couplings are readily achievable.[1]

Frequently Asked Questions (FAQs)

Here, we address some of the common initial questions researchers have when approaching the Suzuki coupling of brominated triazines.

Q1: What are the recommended starting conditions for a Suzuki coupling with a brominated triazine?

For a typical Suzuki coupling of a brominated triazine with an arylboronic acid, a good starting point is to use a palladium catalyst like Pd(PPh₃)₄ or a combination of a palladium source (e.g., Pd₂(dba)₃) and a phosphine ligand.[2][3] A common choice for the base is an inorganic carbonate such as Na₂CO₃ or K₂CO₃, and a popular solvent system is a mixture of an organic solvent like dioxane or toluene with water.[4][5]

Q2: Why is an inert atmosphere crucial for this reaction?

An inert atmosphere, achieved by evacuating and backfilling the reaction vessel with nitrogen or argon, is critical for several reasons.[1] Firstly, the active Pd(0) catalyst is sensitive to oxidation by atmospheric oxygen, which can lead to catalyst deactivation. Secondly, the presence of oxygen can promote the undesirable homocoupling of the boronic acid, forming a biaryl byproduct and reducing the yield of your desired product.[6][7]

Q3: How can I monitor the progress of my reaction?

Reaction progress can be monitored by taking small aliquots from the reaction mixture at different time points and analyzing them using techniques like Thin Layer Chromatography (TLC), Liquid Chromatography-Mass Spectrometry (LC-MS), or Gas Chromatography-Mass Spectrometry (GC-MS).[4][8] For more detailed kinetic studies, Nuclear Magnetic Resonance (NMR) spectroscopy can also be a powerful tool.[9][10]

Q4: What are the common side reactions, and how can I minimize them?

The most common side reactions in Suzuki couplings are homocoupling of the boronic acid and protodeboronation (hydrolysis of the boronic acid).[6] Homocoupling is often exacerbated by the presence of oxygen, so maintaining a strictly inert atmosphere is key.[7] Protodeboronation can be minimized by using the appropriate base and solvent system, and by ensuring the boronic acid is not exposed to harsh conditions for extended periods.[11][12] Using boronic esters, such as pinacol esters, can also enhance stability against protodeboronation.[6]

Troubleshooting Guide

This section is designed to help you diagnose and solve specific problems you might encounter during your experiments.

Problem Potential Cause(s) Suggested Solution(s)
Low or No Conversion 1. Inactive Catalyst- Use a fresh batch of palladium catalyst or precatalyst. - Ensure the reaction is performed under strictly inert conditions to prevent catalyst oxidation.
2. Inefficient Oxidative Addition- For the electron-deficient triazine ring, a more electron-rich and bulky ligand (e.g., Buchwald ligands like SPhos or XPhos) may be required to facilitate the oxidative addition step.[11][13]
3. Poor Solubility- Screen different solvents or solvent mixtures to ensure all reactants are sufficiently soluble at the reaction temperature.[12]
4. Inappropriate Base- The choice of base is critical for activating the boronic acid.[14] Try screening different bases such as K₃PO₄ or Cs₂CO₃, which can be more effective in some cases.
Significant Homocoupling of Boronic Acid 1. Presence of Oxygen- Thoroughly degas the solvent and ensure the reaction vessel is properly sealed under an inert atmosphere.[7][11]
2. Inefficient Transmetalation- A slower transmetalation step can lead to an accumulation of the Pd(II)-halide intermediate, which can then participate in side reactions. Consider a more effective ligand or base to accelerate transmetalation.
Protodeboronation (Loss of Boronic Acid) 1. Harsh Reaction Conditions- Reduce the reaction temperature or time. - Use a milder base. KF can sometimes be used to prevent hydrolysis of base-sensitive groups.[12]
2. Unstable Boronic Acid- Use the corresponding boronic ester (e.g., pinacol ester) which is generally more stable.[6] Alternatively, potassium organotrifluoroborates can offer enhanced stability and a controlled release of the boronic acid.[15][16]
Formation of Multiple Products (in case of di- or tri-brominated triazines) 1. Lack of Selectivity- For sequential couplings, carefully control the stoichiometry of the boronic acid (use 1 equivalent for monosubstitution). - Lowering the reaction temperature can sometimes improve selectivity.[17]
2. Catalyst/Ligand Choice- The ligand can influence the selectivity of sequential couplings. Less bulky ligands might favor multiple substitutions, while bulkier ligands could promote monosubstitution.

Experimental Protocols

Here are detailed, step-by-step methodologies for conducting a Suzuki coupling with a brominated triazine.

Protocol 1: Standard Suzuki Coupling of a Monobrominated Triazine

Objective: To synthesize a mono-aryl substituted triazine from a monobrominated triazine precursor.

Materials:

  • Monobrominated triazine (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Pd(PPh₃)₄ (0.03 mmol, 3 mol%)

  • Na₂CO₃ (2.0 mmol)

  • 1,4-Dioxane (8 mL)

  • Water (2 mL)

  • Round-bottom flask

  • Magnetic stir bar

  • Condenser

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • Inert Atmosphere Preparation: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add the monobrominated triazine, arylboronic acid, and Na₂CO₃.

  • Seal the flask with a septum and evacuate and backfill with an inert gas three times to ensure an oxygen-free environment.[1]

  • Solvent Addition: Degas the 1,4-dioxane and water by bubbling an inert gas through them for 15-20 minutes. Add the degassed 1,4-dioxane and water to the flask via syringe.

  • Catalyst Addition: Under a positive flow of inert gas, add the Pd(PPh₃)₄ catalyst to the reaction mixture.

  • Reaction Execution: Attach a condenser to the flask, and heat the reaction mixture to 80-90 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).

  • Work-up: Cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Optimized Suzuki Coupling for a Challenging Brominated Triazine

Objective: To improve the yield and selectivity for a sterically hindered or electronically challenging brominated triazine.

Materials:

  • Brominated triazine (1.0 mmol)

  • Arylboronic acid pinacol ester (1.5 mmol)

  • Pd₂(dba)₃ (0.02 mmol, 2 mol%)

  • SPhos (0.08 mmol, 8 mol%)

  • K₃PO₄ (3.0 mmol)

  • Anhydrous Toluene (10 mL)

  • Schlenk flask

  • Magnetic stir bar

  • Condenser

  • Inert gas supply (Argon)

Procedure:

  • Inert Atmosphere Preparation: In a Schlenk flask under an argon atmosphere, combine the brominated triazine, arylboronic acid pinacol ester, Pd₂(dba)₃, SPhos, and K₃PO₄.

  • Solvent Addition: Add anhydrous, degassed toluene to the flask via cannula or syringe.

  • Reaction Execution: Heat the mixture to 100-110 °C with vigorous stirring. The use of a bulkier, electron-rich ligand like SPhos can facilitate the coupling of more challenging substrates.[11]

  • Monitoring: Monitor the reaction as described in Protocol 1.

  • Work-up and Purification: Follow the work-up and purification steps outlined in Protocol 1.

Visualizing the Process

To better understand the core of the reaction and the troubleshooting logic, the following diagrams are provided.

Suzuki_Catalytic_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)L2X OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Diaryl Ar-Pd(II)L2-Ar' Transmetal->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-Ar' RedElim->Product Substrate Ar-X Substrate->OxAdd Boronic Ar'-B(OR)2 Base Base Boronic->Base Activation Base->Transmetal

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.[18][19]

Troubleshooting_Workflow Start Low Yield or No Reaction Check_Inert Verify Inert Atmosphere & Freshness of Reagents Start->Check_Inert Screen_Ligand Screen Electron-Rich/ Bulky Ligands (e.g., Buchwald) Check_Inert->Screen_Ligand If still low conversion Screen_Base Screen Bases (K3PO4, Cs2CO3) Screen_Ligand->Screen_Base Screen_Solvent Screen Solvents for Better Solubility Screen_Base->Screen_Solvent Check_Side_Products Analyze for Side Products (Homocoupling, Protodeboronation) Screen_Solvent->Check_Side_Products Optimize_Temp Optimize Temperature (Lower for selectivity, higher for conversion) Check_Side_Products->Optimize_Temp Side products observed Success Optimized Reaction Check_Side_Products->Success Clean reaction, conversion issue solved Optimize_Temp->Success

Caption: A logical workflow for troubleshooting a challenging Suzuki coupling reaction.

References

Reducing impurities in 2-(3-Bromophenyl)-4,6-diphenyl-1,3,5-triazine production

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 2-(3-bromophenyl)-4,6-diphenyl-1,3,5-triazine. This resource is designed for researchers, scientists, and professionals in drug development and materials science who are working with this important synthetic intermediate. As a key building block in applications like Organic Light-Emitting Diodes (OLEDs), achieving high purity is paramount.[1] This guide provides in-depth troubleshooting advice in a question-and-answer format to address common challenges encountered during its synthesis, focusing on the reduction and elimination of impurities.

Part 1: Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter during the synthesis and purification of this compound.

Section A: Reaction Optimization & Impurity Prevention

Question 1: My reaction yield is consistently low, and I have a significant amount of unreacted benzonitrile and 3-bromobenzonitrile. How can I drive the reaction to completion?

Answer: Low conversion in the cross-cyclotrimerization of nitriles is a frequent challenge, often stemming from suboptimal reaction conditions or catalyst activity. The synthesis of unsymmetrical 1,3,5-triazines requires careful control to favor the desired product over side reactions.[2][3]

Core Causality: The formation of the 1,3,5-triazine ring from nitriles is a thermodynamically favorable but kinetically slow process that typically requires harsh conditions (high temperature and pressure) or acid catalysis.[4][5] Lewis acids or strong protic acids like triflic acid activate the nitrile carbon, making it more susceptible to nucleophilic attack by another nitrile molecule.[2][3] If the activation is insufficient or the temperature is too low, the reaction will stall.

Troubleshooting Steps:

  • Catalyst Choice and Loading:

    • Triflic Acid (TfOH): This is a highly effective catalyst for nitrile cyclotrimerization.[2][3] A common issue is using too little catalyst. Start with a stoichiometric amount of TfOH relative to one of the nitriles to form a reactive nitrilium salt intermediate.[2][6]

    • Lewis Acids: Silica-supported Lewis acids (e.g., Si(Ti), Si(Zn)) can also be effective and may offer easier removal post-reaction.[7][8] Ensure the catalyst is anhydrous, as water can deactivate it.

  • Temperature and Reaction Time: These reactions often require elevated temperatures (e.g., refluxing in a high-boiling solvent like toluene or xylene for 24 hours or more).[3][4] If you are observing low conversion, consider incrementally increasing the reaction temperature or extending the reaction time. Monitor the reaction progress by TLC or GC-MS.

  • Solvent-Free Conditions: Microwave-assisted, solvent-free reactions can significantly reduce reaction times and sometimes improve yields by providing rapid, uniform heating.[4][8]

Workflow Diagram: Catalytic Cycle of Nitrile Cyclotrimerization

G cluster_0 Catalyst Activation & Intermediate Formation cluster_1 Chain Growth cluster_2 Cyclization & Product Formation Nitrile_A Benzonitrile Nitrilium_Salt Nitrilium Salt Intermediate Nitrile_A->Nitrilium_Salt Protonation Catalyst TfOH (H+) Catalyst->Nitrilium_Salt Dimer_Intermediate Dimeric Intermediate Nitrilium_Salt->Dimer_Intermediate Nucleophilic Attack Nitrile_B 3-Bromobenzonitrile Nitrile_B->Dimer_Intermediate Product This compound Dimer_Intermediate->Product Cyclization Nitrile_C Benzonitrile Nitrile_C->Product Catalyst_Regen TfOH (H+) Regenerated Product->Catalyst_Regen Catalyst_Regen->Nitrilium_Salt Re-enters cycle

Caption: Catalytic cycle for acid-catalyzed nitrile cyclotrimerization.

Question 2: My final product is contaminated with significant amounts of 2,4,6-triphenyl-1,3,5-triazine and 2,4,6-tris(3-bromophenyl)-1,3,5-triazine. How can I improve the selectivity of the cross-cyclotrimerization?

Answer: The formation of homotrimerized byproducts is the primary challenge in any cross-cyclotrimerization reaction. To synthesize the unsymmetrical product, the reaction must be controlled to favor the assembly of two molecules of one nitrile with one molecule of the other.

Core Causality: The relative rates of reaction between the different nitrile species and the growing triazine precursor determine the product distribution. If the self-trimerization of either starting material is kinetically competitive with the cross-reaction, a mixture of products is inevitable.

Strategies for Improving Selectivity:

  • Controlled One-Pot Synthesis: A highly effective method involves the sequential addition of reagents.[2][3][6]

    • Step 1: Nitrilium Salt Formation: React one equivalent of the less reactive or more sterically hindered nitrile (in this case, likely 3-bromobenzonitrile) with one equivalent of triflic acid at a low temperature (e.g., 0 °C). This selectively forms the nitrilium salt of this nitrile.

    • Step 2: Addition of the Second Nitrile: Slowly add two equivalents of the more reactive nitrile (benzonitrile) to the reaction mixture and then heat to reflux. This ensures that the more abundant nitrile primarily reacts with the pre-formed nitrilium salt intermediate.

  • Stoichiometric Ratio Adjustment: While the ideal ratio is 2:1 (benzonitrile to 3-bromobenzonitrile), slightly adjusting this ratio can sometimes influence the product distribution. Using a slight excess of benzonitrile may help to push the reaction towards the desired product, but this must be balanced against the increased difficulty of removing unreacted starting material.

Impurity Formation Pathway Diagram

G cluster_main Reaction Pathways BN Benzonitrile Desired_Product This compound BN->Desired_Product 2 eq. Impurity_1 2,4,6-Triphenyl-1,3,5-triazine BN->Impurity_1 3 eq. BrBN 3-Bromobenzonitrile BrBN->Desired_Product 1 eq. Impurity_2 2,4,6-Tris(3-bromophenyl)-1,3,5-triazine BrBN->Impurity_2 3 eq.

Caption: Competing reaction pathways leading to desired product and homotrimerized impurities.

Section B: Purification and Analysis

Question 3: My crude product is an oily solid that is difficult to handle, and TLC analysis shows multiple closely-spaced spots. What is the best purification strategy?

Answer: A complex crude product mixture containing the desired triazine, homotrimerized byproducts, and unreacted starting materials requires a multi-step purification approach. The structural similarity of these compounds makes separation challenging.

Core Causality: The desired product and the key impurities (2,4,6-triphenyl-1,3,5-triazine and 2,4,6-tris(3-bromophenyl)-1,3,5-triazine) are all nonpolar, aromatic compounds with similar molecular weights and polarities. This makes them difficult to separate by standard chromatographic methods alone.

Recommended Purification Protocol:

  • Initial Work-up: After the reaction is complete, quench the catalyst carefully (e.g., with a saturated NaHCO₃ solution). Extract the product into an organic solvent like dichloromethane or ethyl acetate. Wash the organic layer with brine and dry it over anhydrous Na₂SO₄. This removes the acid catalyst and any water-soluble components.

  • Recrystallization (Primary Purification): This is the most effective technique for removing the bulk of impurities. The choice of solvent is critical.

    • Solvent Screening: Test a range of solvents and solvent systems. Good candidates include heptane, toluene, ethanol, or mixtures like toluene/heptane or ethanol/water.[8][9] The goal is to find a system where the desired product has high solubility at elevated temperatures but low solubility at room temperature or below, while the impurities remain in solution or crystallize out separately.

    • Fractional Crystallization: It may be necessary to perform multiple recrystallizations. The first crystallization might remove one of the homotrimers, and a second crystallization from a different solvent system could remove the other.

  • Column Chromatography (Secondary Purification): If recrystallization fails to yield a pure product, column chromatography is the next step.

    • Stationary Phase: Use a high-quality silica gel.

    • Mobile Phase: A nonpolar eluent system is required. Start with a low-polarity solvent like hexanes or heptane and gradually increase the polarity by adding a small amount of a more polar solvent like ethyl acetate or dichloromethane. A very shallow gradient is often necessary to resolve closely-eluting compounds.

Table 1: Typical Purification Parameters

Purification StepParameterRecommended Value/SolventExpected Outcome
Recrystallization Solvent SystemToluene/Heptane or EthanolRemoval of >80% of homotrimerized impurities.
TemperatureDissolve at reflux, cool slowly to RT, then 0-5 °C.Isolation of crystalline product.
Column Chromatography Stationary PhaseSilica Gel (230-400 mesh)High-purity final product (>99%).[1]
Mobile PhaseHeptane/Ethyl Acetate gradient (e.g., 100:0 to 95:5)Separation of remaining impurities from the desired product.

Question 4: My NMR spectrum shows the correct aromatic signals, but the integration is off, and the melting point is broad. I suspect hydrolysis of the triazine ring. How can I confirm this and prevent it?

Answer: While 1,3,5-triazine rings are generally stable, they can be susceptible to hydrolysis under strongly acidic or basic conditions, especially at high temperatures.[10] This can lead to the formation of benzamide and 3-bromobenzamide as impurities.

Core Causality: The carbon atoms in the 1,3,5-triazine ring are electrophilic and can be attacked by nucleophiles like water. This process is accelerated by protonation of the ring nitrogens under acidic conditions, which further increases the electrophilicity of the carbons.

Confirmation and Prevention:

  • Confirmation:

    • LC-MS Analysis: This is the best method to identify hydrolysis products. Look for masses corresponding to benzamide (121.14 g/mol ) and 3-bromobenzamide (200.03 g/mol ).

    • ¹H NMR: Look for broad signals in the amide N-H region (typically 7.5-8.5 ppm) that are distinct from the sharp aromatic signals of the triazine products.

  • Prevention:

    • Anhydrous Conditions: Ensure all reagents and solvents are thoroughly dried before use. Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture.

    • Neutral Work-up: During the work-up, neutralize the acidic reaction mixture promptly but avoid strongly basic conditions for extended periods. Use a mild base like sodium bicarbonate.

    • Storage: Store the final product in a cool, dry place, away from atmospheric moisture.[1]

Part 2: References

  • Current time information in London, GB. (n.d.). Google Search.

  • A bibliometric review of triazine hybrids: synthesis, reactions, and applications spanning the last quarter-century (2000–2025). (2025). PubMed Central. 7

  • One-pot Synthesis of 1,3,5-triazine Derivatives via Controlled Cross-Cyclotrimerization of Nitriles: A Mechanism Approach. (2014). Journal of Organic Chemistry. 2

  • Mechanistic Insights into the Reaction of Amidines with 1,2,3-Triazines and 1,2,3,5-Tetrazines. (2022). National Institutes of Health. 11

  • 1,3,5-Triazine synthesis. (n.d.). ChemicalBook. 12

  • 1,3,5-Triazine. (n.d.). Wikipedia. 13

  • Cyclotrimerization of nitriles in solvent-free conditions. (n.d.). ResearchGate. 8

  • Exploring 2-(o-Bromophenyl)-4,6-Diphenyl-1,3,5-Triazine: A Key OLED Intermediate. (n.d.). Specific Manufacturer Website. 1

  • ChemInform Abstract: One-Pot Synthesis of 1,3,5-Triazine Derivatives via Controlled Cross-Cyclotrimerization of Nitriles: A Mechanism Approach. (2014). ResearchGate. 3

  • Pinner Triazine Synthesis. (n.d.). Comprehensive Organic Name Reactions and Reagents. 14

  • One-Pot Synthesis of 1,3,5-Triazine Derivatives via Controlled Cross-Cyclotrimerization of Nitriles: A Mechanism Approach. (2014). ACS Figshare. 6

  • Functionality of amidines and amidrazones. (n.d.). Semantic Scholar. 15

  • Functionality of amidines and amidrazones. (2008). University of Michigan. 16

  • 2-(4-bromophenyl)-4,6-diphenyl-1,3,5-triazine synthesis. (n.d.). ChemicalBook. 17

  • Amidines React with Triazines: Mechanism. (n.d.). Scribd. 18

  • Methods for the synthesis of 1,3,5-triazine derivatives. (n.d.). ResearchGate. 19

  • Preparation method of 2-chloro-4,6-dimethoxy-1,3,5-triazine. (n.d.). Google Patents. 9

  • This compound. (n.d.). PubChem. 20

  • Triazines. IX. 1,3,5-Triazine and its Formation from Hydrocyanic Acid. (n.d.). Semantic Scholar. 10

  • GREEN SYNTHESIS OF 1,3,5-TRIAZINES WITH APPLICATIONS IN SUPRAMOLECULAR AND MATERIALS CHEMISTRY. (n.d.). ARKIVOC. 4

  • Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. (2006). MDPI. 21

  • Synthesis of 2,4,6-tri-substituted-1,3,5-triazines. (2006). PubMed. 22

  • A Comparative Guide to the Synthesis of 2,4,6-Trisubstituted-1,3,5-Triazines. (n.d.). BenchChem. 5

  • A Convenient Synthesis of Trisubstituted 1,3,5-triazine Derivatives and their Antimicrobial Screening. (n.d.). Der Pharma Chemica. 23

  • 1,3,5-Triazine: Recent Development in Synthesis of its Analogs and Biological Profile. (2024). Mini Reviews in Medicinal Chemistry. 24

  • Synthesis of 1,3,5-triazines. (n.d.). Organic Chemistry Portal. 25

  • Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. (2006). ResearchGate. 26

  • Synthesis, Characterisation and Biological Assessment of 2,4,6-Trisubstituted 1,3,5-Triazine Derivatives. (2023). Journal of Advanced Scientific Research. 27

References

Troubleshooting low quantum efficiency in PhOLEDs with triazine hosts

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers on Troubleshooting Low Quantum Efficiency

Prepared by: Gemini, Senior Application Scientist

Introduction

1,3,5-triazine derivatives have emerged as a powerful class of host materials, particularly for blue phosphorescent organic light-emitting diodes (PhOLEDs), owing to their characteristic high triplet energies, excellent thermal stability, and strong electron-accepting nature which facilitates electron transport.[1][2][3] These properties are critical for preventing back energy transfer from the high-energy blue phosphorescent dopant and for achieving a balanced charge distribution within the emissive layer (EML).[4][5] However, the path to high external quantum efficiency (EQE) is often paved with challenges. Low EQE in a PhOLED is not a singular problem but a symptom that can point to a multitude of underlying issues—from material purity and device architecture to interfacial energetics and exciton dynamics.

This guide is structured to function as a technical support resource for researchers encountering lower-than-expected performance in their triazine-based PhOLEDs. It adopts a question-and-answer format to directly address common experimental observations, providing not just corrective actions but also the core scientific principles behind them.

Troubleshooting Guide: Common Problems & Diagnostic Workflows

This section addresses specific performance issues. Each question is followed by a discussion of potential causes and a systematic approach to diagnosis and resolution.

Q1: My device exhibits a high turn-on voltage and low current efficiency. What are the likely causes?

A high turn-on voltage coupled with low efficiency points directly to problems with charge injection and transport, leading to poor charge balance.[6] Triazine hosts are typically excellent electron transporters, which means the issue often lies with hole injection or an imbalance where electron current far exceeds hole current.

Potential Causes & Solutions:

  • Poor Energy Level Alignment: A large energy barrier between the highest occupied molecular orbital (HOMO) of the hole transport layer (HTL) and the triazine host can impede hole injection into the EML.[7][8]

    • Diagnosis: Review the HOMO levels of your selected HTL and triazine host. A barrier > 0.3 eV can significantly hinder hole injection.

    • Solution: Select an HTL with a HOMO level that is better aligned with your host material. Alternatively, insert a thin interlayer (hole-injection layer or a p-type host material) between the HTL and EML to create a stepped energy cascade, facilitating smoother hole injection.[9]

  • Unbalanced Charge Mobility: While triazine hosts have good electron mobility, the overall charge balance within the EML can be poor if the hole mobility is significantly lower.[6] This leads to the recombination zone being pushed towards the HTL/EML interface, where it can be quenched.

    • Diagnosis: Fabricate hole-only and electron-only devices to measure the charge mobilities of your host material.[6]

    • Solution: Employ a mixed-host system. Blend the triazine (n-type) host with a material possessing good hole-transporting (p-type) characteristics.[9][10] This approach creates a bipolar host system, balancing charge transport throughout the EML and broadening the recombination zone.[10]

Q2: The External Quantum Efficiency (EQE) of my device is low, but the turn-on voltage is reasonable. Where should I focus my investigation?

This scenario suggests that while charges are being injected, the generated excitons are not efficiently converting into emitted photons. The primary culprits are non-radiative decay pathways and poor exciton confinement.

Potential Causes & Solutions:

  • Insufficient Triplet Energy (T1) of the Host: This is a critical parameter. If the T1 level of the triazine host is lower than that of the phosphorescent dopant, triplet excitons from the dopant can transfer back to the host, followed by non-radiative decay. This is a major efficiency loss mechanism.[11]

    • Diagnosis: Measure the low-temperature (77K) phosphorescence spectrum of your neat triazine host film to determine its T1 energy accurately. Compare this value to the T1 of your dopant. The host's T1 should be at least 0.2 eV higher than the dopant's T1.

    • Solution: Synthesize or select a different triazine host with a higher T1 energy. Modifying the host structure to break conjugation, for instance, by introducing meta-linkages or bulky side groups, can effectively raise the triplet energy.[1]

  • Exciton Quenching at Interfaces: If the EML is too thin, excitons can diffuse to adjacent layers (like the electron transport layer, ETL) and be quenched non-radiatively.[12]

    • Diagnosis: Systematically vary the thickness of the EML. Fabricate a series of devices with EML thicknesses ranging from 10 nm to 40 nm.

    • Solution: Optimize the EML thickness. Often, an optimal thickness exists (typically 15-25 nm) that maximizes exciton confinement while minimizing driving voltage.[12][13] Additionally, ensure the ETL material has a high triplet energy to act as an exciton blocking layer.

  • Material Purity: Trace impurities, even at ppm levels, can act as deep traps for charge carriers or quenching centers for excitons. Residual catalysts from synthesis or degradation products are common offenders.

    • Diagnosis: Characterize the photoluminescence quantum yield (PLQY) of your host and dopant materials in solution and as neat films. A low PLQY can indicate the presence of quenching impurities.

    • Solution: Purify all organic materials using temperature-gradient sublimation.[14] This is the industry-standard method for achieving the high purity required for OLEDs.

Q3: My device shows good initial efficiency, but it drops off rapidly as I increase the brightness (efficiency roll-off). What causes this?

Efficiency roll-off at high current densities is a pervasive issue in PhOLEDs, primarily caused by bimolecular annihilation processes that dominate when exciton concentrations are high.[15]

Potential Causes & Solutions:

  • Triplet-Triplet Annihilation (TTA): This is a primary cause of roll-off. When two triplet excitons interact, one can be non-radiatively annihilated.[16][17] This process scales with the square of the exciton density, becoming more pronounced at high brightness.[15][18]

    • Diagnosis: Analyze the EQE vs. current density plot. A steep decline at higher currents is characteristic of TTA. Time-resolved photoluminescence can also be used to study this phenomenon.[15]

    • Solution:

      • Broaden the Recombination Zone: A wider recombination zone reduces the local exciton concentration. This can be achieved using a mixed-host system or by creating a graded dopant concentration profile within the EML.[9][10]

      • Optimize Dopant Concentration: High dopant concentrations can lead to aggregation and increase TTA probability. Reduce the dopant concentration systematically (e.g., from 15 wt% down to 5 wt%) to find an optimal balance between efficient energy transfer and low TTA.

  • Triplet-Polaron Annihilation (TPA): A triplet exciton can be quenched by a charge carrier (a polaron).[19] This process is significant in devices with unbalanced charge transport, where an excess of one type of charge carrier accumulates in the EML.

    • Diagnosis: TPA is harder to isolate than TTA but is often implicated alongside it. Devices with poor charge balance are more susceptible.

    • Solution: Improve charge balance within the EML. The strategies mentioned for Q1, such as using mixed hosts or optimizing injection layers, are directly applicable here.[6][9] This reduces the population of excess polarons that can quench triplets.

Visualizing Device Energetics and Troubleshooting

A clear understanding of the device's energy landscape is crucial for diagnosis.

Caption: Energy level diagram of a typical PhOLED with a triazine host, illustrating a large hole injection barrier.

Troubleshooting_Workflow Start Low EQE Observed Check_Voltage Is Turn-On Voltage High? Start->Check_Voltage Charge_Imbalance Address Charge Balance: 1. Check HTL/Host HOMO offset. 2. Use mixed p-type/n-type host. 3. Measure mobilities. Check_Voltage->Charge_Imbalance Yes Check_Rolloff Is Efficiency Roll-Off Severe? Check_Voltage->Check_Rolloff No Charge_Imbalance->Check_Rolloff Exciton_Loss Address Exciton Loss: 1. Check Host T1 > Dopant T1. 2. Optimize EML thickness. 3. Purify materials. End Optimized Device Exciton_Loss->End Check_Rolloff->Exciton_Loss No Annihilation Address Annihilation: 1. Broaden recombination zone. 2. Reduce dopant concentration. 3. Improve charge balance (TPA). Check_Rolloff->Annihilation Yes Annihilation->End

Caption: A logical workflow for troubleshooting common causes of low quantum efficiency in PhOLEDs.

Data Summary & Key Parameters

Proper material selection is foundational to device performance. The table below summarizes critical energy parameters for common material types.

ParameterRole in Device PerformanceTypical Range for Blue PhOLEDs
Host Triplet Energy (T1) Must be higher than dopant T1 to prevent back energy transfer.> 2.8 eV
Host/HTL HOMO Offset Governs hole injection efficiency. A large offset increases voltage.< 0.3 eV
Host/ETL LUMO Offset Governs electron injection efficiency.< 0.3 eV
Dopant Concentration Affects energy transfer, TTA, and charge trapping.5 - 15 wt%
EML Thickness Balances exciton confinement against driving voltage.15 - 30 nm

Frequently Asked Questions (FAQs)

  • Q: Can moisture or air exposure affect my triazine host material? A: Yes. While triazine cores are robust, many organic materials can degrade upon exposure to oxygen and moisture, especially under UV light or electrical stress. This can create chemical defects that act as exciton quenchers or charge traps.[20] It is crucial to handle, store, and process all OLED materials in an inert environment (e.g., a nitrogen-filled glovebox).

  • Q: How do I choose the right dopant concentration? A: The optimal concentration is a trade-off. It needs to be high enough for efficient Förster/Dexter energy transfer from the host but low enough to prevent self-quenching and triplet-triplet annihilation.[16] Start with a concentration around 8-10 wt% and fabricate devices with varying concentrations (e.g., 5%, 10%, 15%) to find the empirical optimum for your specific host-dopant system.

  • Q: My device shows some emission from the host material. What does this mean? A: Host emission indicates incomplete energy transfer from the host to the dopant. This can happen if the dopant concentration is too low, the EML is too thick allowing for recombination on host molecules far from a dopant, or if the host-dopant phase separates. It can also occur at very high currents if the dopant molecules become saturated with excitons.[16]

Key Experimental Protocol: Material Purification

Protocol: Temperature-Gradient Sublimation

This is a non-negotiable step for achieving high-performance devices. It purifies organic small molecules by leveraging differences in their sublimation temperatures under high vacuum.

  • Preparation: Load the crude organic material into a quartz sublimation tube. Ensure the system can reach a vacuum level of at least 10⁻⁶ Torr.

  • System Setup: Insert the tube into a multi-zone furnace that allows for a precise temperature gradient along the length of the tube.

  • Evacuation: Evacuate the system slowly to prevent the powder from being pulled into the vacuum pump.

  • Heating: Gradually heat the source zone to the sublimation temperature of your material. The temperature gradient along the tube will cause the target compound to deposit in a specific, pure zone, while lower-volatility impurities remain in the source and higher-volatility impurities are collected closer to the vacuum pump.

  • Collection: After the sublimation is complete (typically 24-48 hours), cool the system down slowly. Carefully remove the tube and scrape the purified crystalline material from the collection zone inside an inert-atmosphere glovebox. Repeat the process if higher purity is needed.

References

Addressing degradation pathways in 2-(3-Bromophenyl)-4,6-diphenyl-1,3,5-triazine

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 2-(3-Bromophenyl)-4,6-diphenyl-1,3,5-triazine

Welcome to the dedicated technical support guide for this compound (CAS 864377-31-1). This resource is designed for researchers, chemists, and materials scientists to navigate the complexities of working with this versatile triazine derivative. As a key intermediate in the development of optoelectronic materials, particularly for Organic Light-Emitting Diodes (OLEDs), and in pharmaceutical research, its stability and purity are paramount.[1][2] This guide provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and field-proven experience.

Troubleshooting Guide: Experimental Challenges

This section addresses specific problems you may encounter during the synthesis, purification, and application of this compound.

Q1: My reaction yield is consistently low when synthesizing this compound via Suzuki coupling. What are the potential causes and solutions?

Low yields in Suzuki coupling reactions for aryl-triazine synthesis are a common challenge. The issue often lies in one of three areas: reagent integrity, catalyst activity, or reaction conditions.

  • Purity of Starting Materials:

    • 2-Chloro-4,6-diphenyl-1,3,5-triazine: This precursor is susceptible to hydrolysis. The presence of its hydrolyzed counterpart, 2-hydroxy-4,6-diphenyl-1,3,5-triazine, will not participate in the coupling reaction, thereby reducing your theoretical maximum yield. Solution: Confirm the purity of your chloro-triazine precursor by NMR or LC-MS before use. If necessary, recrystallize from a dry, non-protic solvent.

    • (3-Bromophenyl)boronic Acid: Boronic acids can undergo dehydration to form cyclic boroxines or protodeboronation (loss of the boronic acid group). Solution: Use fresh, high-purity boronic acid. If its quality is uncertain, perform a purity check. Store it under dry conditions.

  • Catalyst Deactivation:

    • The Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0)) is sensitive to oxygen.[3] Exposure to air can oxidize the active Pd(0) to inactive Pd(II), halting the catalytic cycle. Solution: Ensure your reaction is performed under a strictly inert atmosphere (Argon or Nitrogen). Use solvents that have been thoroughly degassed via sparging with an inert gas or through freeze-pump-thaw cycles.

  • Suboptimal Reaction Conditions:

    • Base: The choice and quality of the base (e.g., potassium carbonate) are critical. An insufficient amount or a weak base may not efficiently facilitate the transmetalation step.[3] Solution: Use at least 2-3 equivalents of a suitable base. Ensure the base is finely powdered to maximize surface area and is anhydrous.

    • Temperature & Time: Suzuki couplings require sufficient thermal energy to drive the catalytic cycle, but excessive heat can lead to catalyst decomposition or side product formation.[4] Solution: An optimal temperature is often around 80-90 °C for this type of coupling in solvents like THF or DMF.[3][4] Monitor the reaction by TLC or LC-MS to determine the point of maximum conversion and avoid prolonged heating that could lead to degradation.

Below is a logical workflow to diagnose the source of low yield.

Troubleshooting_Yield start Low Yield Observed check_reagents 1. Verify Reagent Purity (LC-MS, NMR) start->check_reagents reagent_ok Reagents Pure check_reagents->reagent_ok Purity >98% reagent_bad Purify or Replace Reagents check_reagents->reagent_bad Impurities Detected check_setup 2. Check Reaction Setup reagent_ok->check_setup reagent_bad->check_reagents setup_ok Setup Correct check_setup->setup_ok Fully Inert setup_bad Improve Inert Atmosphere & Degas Solvents check_setup->setup_bad Air Leak/ O2 Present check_conditions 3. Optimize Conditions setup_ok->check_conditions setup_bad->check_setup conditions_ok Yield Improved check_conditions->conditions_ok conditions_bad Screen Base, Temperature, & Time check_conditions->conditions_bad No Improvement conditions_bad->check_conditions

Caption: Decision tree for troubleshooting low synthesis yield.

Q2: My purified compound changes color from white to yellow/brown upon standing or during subsequent experiments. What is causing this degradation?

This discoloration is a classic indicator of decomposition, most likely due to photodegradation or exposure to incompatible chemicals.

  • Photodegradation: The 1,3,5-triazine ring, combined with extensive aromatic conjugation from the phenyl substituents, absorbs strongly in the UV region. This absorbed energy can initiate photochemical reactions. The primary photodegradation pathways for triazines involve radical mechanisms, leading to dehalogenation (debromination) and hydroxylation of the triazine core.[5][6] The formation of complex, colored byproducts is common.[7]

    • Mechanism Insight: UV irradiation can excite the molecule to a singlet or triplet state, making it susceptible to reactions like homolytic cleavage of the C-Br bond or attack by radical species.[8]

    • Solution: Always store this compound in amber vials or wrapped in aluminum foil to protect it from light.[1] When running reactions, especially for extended periods, shield the reaction vessel from ambient light.

  • Chemical Incompatibility:

    • Strong Acids/Bases: The triazine ring is susceptible to hydrolysis under harsh acidic or basic conditions, which can lead to ring-opening or substitution reactions.[9] While generally stable, prolonged exposure, especially at elevated temperatures, can cause degradation.

    • Strong Oxidizing Agents: These can attack the electron-rich aromatic rings or the triazine core.[10]

    • Solution: Avoid contact with strong acids, bases, and oxidizing agents unless they are a required part of a subsequent reaction. If acidic or basic workup is required, perform it quickly and at low temperatures, neutralizing the solution as soon as possible.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

The two most significant degradation pathways under typical laboratory and application conditions are photodegradation and hydrolysis.

  • Photodegradation: This is often the most rapid degradation route. Upon exposure to UV light (including ambient sunlight), the molecule can undergo several transformations. Key processes include:

    • Debromination-Hydroxylation: The C-Br bond is cleaved, and the resulting aryl radical can abstract a hydrogen atom or be trapped by water/hydroxyl radicals to form a hydroxylated product. This is a common pathway for brominated aromatic compounds.[11]

    • Side-Chain Loss/Substitution: More severe degradation can involve the cleavage of the phenyl or bromophenyl groups from the triazine core, followed by substitution with hydroxyl groups.[6]

    • Ring Cleavage: Under high-energy irradiation, the stable triazine ring itself can fragment.

  • Hydrolysis: While the triphenyl-substituted triazine core is relatively robust, it is not immune to hydrolysis, particularly at non-neutral pH.

    • Mechanism: Nucleophilic attack by water or hydroxide ions on the electron-deficient carbon atoms of the triazine ring can lead to the sequential replacement of the aryl substituents with hydroxyl groups, ultimately forming cyanuric acid if the reaction goes to completion.

Degradation_Pathways cluster_photo Photodegradation (UV Light) cluster_hydro Hydrolysis (H₂O, H⁺/OH⁻) parent 2-(3-Bromophenyl)-4,6-diphenyl- 1,3,5-triazine prod1 Debrominated Product (2,4,6-Triphenyl-1,3,5-triazine) parent->prod1 C-Br Cleavage prod2 Hydroxylated Products parent->prod2 Ring/Substituent Oxidation parent_h 2-(3-Bromophenyl)-4,6-diphenyl- 1,3,5-triazine prod3 Aryl Group Substitution (Hydroxytriazines) parent_h->prod3 Nucleophilic Attack prod4 Cyanuric Acid (Ring Degradation) prod3->prod4 Further Hydrolysis

References

Technical Support Center: Optimizing Charge Balance in Bipolar Host Materials Containing 1,3,5-Triazine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and professionals in organic electronics. This guide is designed to provide in-depth troubleshooting and practical advice for optimizing charge balance in bipolar host materials featuring the 1,3,5-triazine core, a critical component in modern Organic Light-Emitting Diodes (OLEDs), particularly for thermally activated delayed fluorescence (TADF) and phosphorescent (PhOLED) systems.

Part 1: Frequently Asked Questions (FAQs)

This section addresses fundamental concepts to build a strong foundation for troubleshooting and experimental design.

Q1: What defines a "bipolar" host material, and why is it crucial for high-performance OLEDs?

A bipolar host material is a single organic compound engineered to possess both hole-transporting (electron-donating) and electron-transporting (electron-accepting) capabilities.[1][2][3] In the context of OLEDs, achieving high efficiency and long operational stability hinges on maintaining a perfect balance of holes and electrons recombining within the emissive layer (EML).[4][5]

  • Causality: If one charge carrier type dominates (e.g., higher hole mobility and/or lower injection barrier), the recombination zone will shift towards the interface of the EML and the electron-transporting layer (ETL). This leads to several problems:

    • Efficiency Roll-Off: An imbalance in charge carriers increases the likelihood of non-radiative recombination processes like triplet-polaron annihilation, causing a sharp drop in efficiency at high brightness levels.[6]

    • Reduced Lifetime: The accumulation of excess charge carriers (polarons) at interfaces can lead to the chemical degradation of the organic materials, reducing the device's operational lifetime.[7]

    • Narrow Recombination Zone: An imbalanced charge flow confines exciton formation to a very narrow region, increasing exciton density and promoting triplet-triplet annihilation, another quenching pathway that reduces efficiency.[8]

A bipolar host ensures that both holes and electrons are supplied to the emissive dopant at a similar rate, broadening the recombination zone and maximizing the probability of radiative exciton decay.[3]

Q2: What is the specific role of the 1,3,5-triazine moiety in these bipolar hosts?

The 1,3,5-triazine ring is a six-membered aromatic heterocycle containing three nitrogen atoms. Its key characteristic is its strong electron-deficient nature.[9] This property makes it an excellent building block for the electron-transporting (acceptor) part of a bipolar molecule.[9][10][11][12]

  • Key Properties:

    • High Electron Affinity: The nitrogen atoms withdraw electron density from the ring, resulting in a low-lying Lowest Unoccupied Molecular Orbital (LUMO). This facilitates efficient electron injection from the cathode/ETL.[9]

    • Good Electron Mobility: Triazine derivatives are known to exhibit high electron mobility, often exceeding 10⁻⁴ cm²V⁻¹s⁻¹.[10][11][12]

    • High Triplet Energy (T₁): The rigid, compact structure of the triazine core can lead to a high triplet energy level (>2.8 eV).[5][10] This is essential for hosting blue phosphorescent or TADF emitters, as it prevents the back-transfer of energy from the emitter to the host, which would otherwise quench the emission.[13]

    • Thermal Stability: The aromatic nature of the triazine ring contributes to high thermal stability and high glass transition temperatures (Tg), which are critical for device longevity and preventing morphological changes during operation.[14]

Q3: How is charge balance "designed" into a triazine-based bipolar host at the molecular level?

Achieving charge balance is a deliberate act of molecular engineering. It involves covalently linking the electron-deficient 1,3,5-triazine core with an electron-rich, hole-transporting (donor) moiety.[2][5][15]

  • Common Donor Moieties: Carbazole, indolocarbazole, and triphenylamine derivatives are frequently used due to their excellent hole-transporting properties and high triplet energies.[8][15][16]

  • Design Strategies:

    • Choice of Donor/Acceptor: The intrinsic electron/hole mobility of the chosen units is the primary factor.

    • Linkage Position: The way the donor and acceptor units are connected (e.g., via a phenyl bridge) and the substitution pattern (meta, para) can tune the degree of electronic communication (conjugation) between them. A meta-linkage, for instance, can disrupt conjugation, which helps to maintain a high triplet energy.[10][11][12]

    • Steric Hindrance: Introducing bulky groups can twist the molecular backbone. This distortion can be used to fine-tune the HOMO/LUMO energy levels and reduce intermolecular interactions that can lead to aggregation-caused quenching.[17]

The diagram below illustrates the fundamental concept of a bipolar host material.

G cluster_molecule Bipolar Host Molecule cluster_goal Optimization Goal Donor Hole-Transporting Unit (e.g., Carbazole) High HOMO Linker Linker (e.g., Phenyl) Donor->Linker Provides Hole Mobility (µh) Acceptor Electron-Transporting Unit (1,3,5-Triazine) Low LUMO Balance Balanced Charge Transport (µh ≈ µe) Linker->Acceptor Provides Electron Mobility (µe)

Caption: Bipolar host molecule architecture.

Part 2: Troubleshooting Guides for Experimental Issues

This section provides structured guidance for common problems encountered during the research and development of OLEDs using triazine-based hosts.

Problem 1: High Efficiency Roll-Off

Symptom: Your device shows a promising maximum External Quantum Efficiency (EQE) at low current densities (<1 mA/cm²), but the efficiency drops by more than 20-30% at practical brightness levels (e.g., 1000 cd/m²).

Root Cause Analysis: This is a classic indicator of charge carrier imbalance.[8] When one type of carrier (e.g., holes) is injected or transported more efficiently than the other, the excess carriers accumulate in the emissive layer. At high current densities, this leads to:

  • Triplet-Polaron Quenching (TPQ): Excitons are quenched by interacting with excess polarons (unpaired charges).

  • Recombination Zone Shift: The recombination zone narrows and shifts towards one of the transport layers, increasing the local exciton density and promoting Triplet-Triplet Annihilation (TTA) .

Troubleshooting Workflow:

G Start High Efficiency Roll-Off Observed CheckMobility Q: Are charge mobilities (µh, µe) known and balanced? Start->CheckMobility ModifyHost Synthesize new host with stronger donor (↑µh) or weaker donor (↓µh) CheckMobility->ModifyHost No, µe >> µh AdjustLayers Adjust HTL/ETL thickness or material to balance charge flux CheckMobility->AdjustLayers No, µh >> µe CheckInjection Q: Are injection barriers for holes and electrons matched? CheckMobility->CheckInjection Yes End Roll-Off Reduced ModifyHost->End AdjustLayers->End ModifyInterfaces Introduce/change injection layers (HIL/EIL) to reduce the higher injection barrier CheckInjection->ModifyInterfaces No Doping Optimize dopant concentration. High conc. can create charge traps. CheckInjection->Doping Yes ModifyInterfaces->End Doping->End

Caption: Decision tree for troubleshooting efficiency roll-off.

Experimental Solutions:

  • Characterize Charge Mobility: First, you must quantify the problem. Measure the hole-only and electron-only mobilities of your host material. The standard method is Time-of-Flight (ToF) Photocurrent Measurement . If ToF is unavailable, fabricate single-carrier devices to compare their current density-voltage (J-V) characteristics. A significant disparity in current densities at the same voltage points to imbalanced transport.

  • Molecular Re-design: If you have synthetic chemistry capabilities, modify the host material.

    • If electron mobility is too high , consider using a slightly weaker electron-donating group (e.g., modifying the carbazole unit) to increase hole mobility.

    • If hole mobility is too high , you can introduce stronger electron-withdrawing substituents on the triazine ring or use a less effective hole-transporting donor.[18]

  • Device Architecture Optimization:

    • Adjust Layer Thickness: If hole transport is dominant, try increasing the thickness of the hole-transporting layer (HTL) or decreasing the thickness of the electron-transporting layer (ETL) to help balance the arrival of charges in the EML.

    • Use a Co-Host System: Blend your primary host with another host material that compensates for the mobility imbalance. For example, if your triazine host has excessive electron mobility, add a small percentage of a hole-transporting host.

Problem 2: High Device Turn-On Voltage (>4V for blue/green emission)

Symptom: The device requires a high voltage to reach a luminance of 1 cd/m². This leads to poor power efficiency (lm/W).

Root Cause Analysis: A high turn-on voltage is typically caused by large energy barriers for charge injection from the transport layers into the emissive layer.[19] It can also be exacerbated by low charge mobility in the host material itself.[6]

Experimental Solutions:

  • Map Your Energy Levels: Use cyclic voltammetry (CV) to determine the HOMO level of your host and UV-Vis absorption spectroscopy to determine the optical bandgap. The LUMO level can then be estimated (LUMO = HOMO + E_g).[20] Compare these values to the HOMO of your HTL and the LUMO of your ETL. A large mismatch (>0.3 eV) creates a significant injection barrier.

    G cluster_device OLED Energy Level Diagram Anode Anode (ITO) HTL HTL Host_HOMO Host HOMO Host_LUMO Host LUMO ETL ETL Cathode Cathode (Al) Anode_level -4.8 eV HTL_HOMO_level -5.2 eV Host_HOMO_level -5.8 eV HTL_HOMO_level->Host_HOMO_level HTL_LUMO_level -2.2 eV Host_LUMO_level -2.7 eV ETL_HOMO_level -6.2 eV ETL_LUMO_level -3.0 eV ETL_LUMO_level->Host_LUMO_level Cathode_level -4.2 eV Barrier_H Large Hole Injection Barrier Barrier_E Electron Injection Barrier

    Caption: Energy diagram showing a large hole injection barrier.

  • Insert Charge Injection Layers (CILs):

    • If the hole injection barrier (HTL HOMO -> Host HOMO) is high, insert a thin interlayer of a material with an intermediate HOMO level.

    • If the electron injection barrier (ETL LUMO -> Host LUMO) is high, use a more suitable EIL (e.g., LiF, Cs₂CO₃) or an ETL material with a LUMO level that better matches your host.[19]

  • Check Host Purity: Impurities can act as charge traps, effectively lowering the mobility and increasing the voltage required to pass current. Ensure your synthesized material is purified thoroughly, typically via temperature-gradient sublimation.

Problem 3: Poor Film Morphology or Material Solubility

Symptom: The synthesized host material is difficult to dissolve in common organic solvents (e.g., toluene, chlorobenzene), making solution processing impossible. Or, when thermally evaporated, the resulting thin film is crystalline or rough, leading to short circuits and device failure.

Root Cause Analysis: Planar, symmetric molecules like those based on a triazine core have a strong tendency to pack via π-π stacking, leading to high crystallinity and low solubility.[21] For stable device operation, amorphous (glassy) thin films are required.[14]

Experimental Solutions:

  • Increase Steric Hindrance: Introduce bulky, non-planar substituents onto the donor or acceptor moieties.[21] Common strategies include:

    • Adding tert-butyl or spirobifluorene groups.

    • Using dendritic structures.

    • Creating asymmetric molecular designs. These additions disrupt ordered packing, which enhances solubility and promotes the formation of stable amorphous films with a high glass transition temperature (Tg).[21]

  • Substrate Temperature Control: During thermal evaporation, optimizing the substrate temperature can influence film growth and morphology. A slightly elevated temperature can sometimes improve film quality, but this must be determined empirically.

  • Solvent Screening and Additives (for solution processing): Test a wider range of solvents or solvent mixtures. In some cases, using a small percentage of a high-boiling-point solvent additive can improve film quality by allowing more time for the film to self-organize during spin-coating.

Part 3: Key Experimental Protocols

To effectively troubleshoot, accurate characterization is essential. Here are condensed protocols for key experiments.

Protocol 1: Single-Carrier Device Fabrication and Testing

This method provides a comparative assessment of hole and electron transport, which is crucial for diagnosing charge imbalance.

Objective: To measure the J-V characteristics of hole-only and electron-only devices.

Methodology:

  • Hole-Only Device Structure:

    • ITO / Hole Injection Layer (HIL) / HTL / Your Host Material / Hole-transporting material with a very deep LUMO (acts as an electron blocker) / High work function metal (e.g., Au, Al).

    • Rationale: The deep LUMO of the blocking layer and the high work function of the cathode create massive barriers for electron injection, ensuring that the measured current is dominated by holes.

  • Electron-Only Device Structure:

    • Low work function metal (e.g., Al) / Electron Injection Layer (EIL) / ETL / Your Host Material / Electron-transporting material with a very deep HOMO (acts as a hole blocker) / High work function metal (e.g., Al).

    • Rationale: Symmetrically, the deep HOMO of the blocking layer and the anode configuration create large barriers for hole injection.

  • Measurement:

    • Fabricate both device types under identical conditions (e.g., layer thicknesses, deposition rate).

    • Measure the J-V curves for both devices.

  • Analysis:

    • Plot the J-V curves on the same graph.

    • A significant difference in the current density at a given voltage indicates a disparity between hole and electron transport capabilities. The device with the higher current density corresponds to the dominant carrier type.

Data Interpretation Table:

J-V Comparison ResultDominant CarrierImplication for Bipolar Host
J (hole-only) >> J (electron-only)HolesHost is hole-dominant. Needs stronger acceptor or weaker donor.
J (electron-only) >> J (hole-only)ElectronsHost is electron-dominant. Needs stronger donor or weaker acceptor.
J (hole-only) ≈ J (electron-only)BalancedGood intrinsic charge balance.[22]

References

Validation & Comparative

A Comparative Guide to the ¹H and ¹³C NMR Spectral Analysis of 2-(3-Bromophenyl)-4,6-diphenyl-1,3,5-triazine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the expected ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 2-(3-Bromophenyl)-4,6-diphenyl-1,3,5-triazine. In the absence of directly published experimental spectra for this specific isomer, this document leverages a comparative approach. By examining the established NMR data of its close structural analogues, 2,4,6-triphenyl-1,3,5-triazine and the isomeric 2-(4-bromophenyl)-4,6-diphenyl-1,3,5-triazine, we can confidently predict and interpret the spectral characteristics of the target molecule. This methodology not only offers valuable insights for researchers working with this compound but also serves as an instructive case study in spectral interpretation for drug development and materials science professionals.

The 1,3,5-triazine core is a foundational structural motif in various fields, from optoelectronic materials to pharmaceutical intermediates.[1] Accurate structural elucidation is paramount, and NMR spectroscopy stands as the most powerful tool for unambiguously determining the constitution of such molecules in solution.[2][3]

Comparative Spectral Data of Triazine Analogues

To establish a baseline for our predictive analysis, we will first examine the reported ¹H and ¹³C NMR data for two key analogues. 2,4,6-triphenyl-1,3,5-triazine provides the fundamental spectral signature of the diphenyl-triazine framework, while 2-(4-bromophenyl)-4,6-diphenyl-1,3,5-triazine illustrates the electronic effects of a bromine substituent in the para position.

Compound¹H NMR (CDCl₃, δ ppm)¹³C NMR (CDCl₃, δ ppm)
2,4,6-Triphenyl-1,3,5-triazine 8.80-8.78 (m, 6H), 7.65-7.56 (m, 9H)171.7, 136.2, 132.8, 129.2, 128.8
2-(4-Bromophenyl)-4,6-diphenyl-1,3,5-triazine 8.74-8.66 (m, 6H), 7.59-7.50 (m, 8H)172.0, 171.0, 139.1, 136.4, 135.1, 133.0, 130.6, 129.3, 129.0

Note: Data synthesized from available literature. Chemical shifts can vary slightly based on solvent and concentration.

Predicted Spectral Data for this compound

The key structural difference in our target molecule is the placement of the bromine atom at the meta position of one phenyl ring. This breaks the symmetry observed in the para isomer and will lead to a more complex and informative NMR spectrum.

Below is the annotated structure of the target compound, which will serve as a reference for the predicted spectral assignments.

Caption: Molecular structure of this compound.

The two unsubstituted phenyl groups are chemically equivalent and should give rise to signals similar to those in 2,4,6-triphenyl-1,3,5-triazine. The 3-bromophenyl group, however, will display a distinct set of four signals.

  • δ ~ 8.75 ppm (d, 4H): These are the ortho-protons (H2', H6', H2''', H6''') on the two equivalent diphenyl groups. They are deshielded by the electronegative triazine ring and will appear as a doublet.

  • δ ~ 7.60 ppm (m, 6H): The meta- and para-protons (H3', H4', H5', H3''', H4''', H5''') of the diphenyl groups. These will likely appear as a complex multiplet.

  • 3-Bromophenyl Protons:

    • H2'': This proton is ortho to the triazine ring and will be the most downfield of this system, likely appearing as a triplet or a narrow multiplet due to meta-coupling.

    • H6'': Also ortho to the triazine ring, this proton is adjacent to the bromine atom. Its chemical shift will be influenced by both groups. It is expected to appear as a doublet of doublets.

    • H4'': This proton is para to the triazine and ortho to the bromine. It will likely be a triplet.

    • H5'': This proton is meta to both the triazine and the bromine, and it will likely appear as a triplet or doublet of doublets.

The aromatic region for substituted benzenes can be complex, but the prediction is based on established substituent effects and coupling patterns (Jortho: 7–10 Hz, Jmeta: 2–3 Hz).[6]

The introduction of the bromine atom at the meta-position will result in a greater number of unique carbon signals compared to the more symmetric analogues.

  • δ ~ 172 ppm (1C): Carbon C4, attached to the bromophenyl group.

  • δ ~ 171 ppm (2C): Carbons C2 and C6, attached to the equivalent phenyl groups.

  • δ ~ 138-140 ppm (1C): The ipso-carbon C1'' of the bromophenyl ring.

  • δ ~ 136 ppm (2C): The ipso-carbons C1' and C1''' of the diphenyl groups.

  • δ ~ 122-135 ppm (Multiple Signals): The remaining carbons of the three phenyl rings. The carbon directly bonded to bromine (C3'') will have a distinct chemical shift, typically around 122-124 ppm. The other carbons (C2'', C4'', C5'', C6'') will have unique signals due to the lack of symmetry. The carbons of the diphenyl groups will likely resolve into three signals (C2'/C6', C3'/C5', C4'). Carbons in an aromatic ring typically absorb in the 120-150 ppm range.[7]

Experimental Protocol for NMR Data Acquisition

To obtain high-quality NMR data for this compound, a standardized protocol is essential. The following represents a robust methodology grounded in best practices.[1][8]

G cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz Spectrometer) cluster_proc Data Processing cluster_analysis Spectral Analysis prep1 Dissolve ~10-20 mg of sample in ~0.6 mL of deuterated solvent (e.g., CDCl3). prep2 Add a small amount of internal standard (TMS). prep1->prep2 prep3 Transfer solution to a clean, dry 5mm NMR tube. prep2->prep3 acq1 Insert sample, lock, and shim the magnetic field. prep3->acq1 acq2 Acquire ¹H spectrum (e.g., 16 scans, 5s relaxation delay). acq1->acq2 acq3 Acquire ¹³C spectrum (e.g., 1024 scans, 2s relaxation delay, proton decoupled). acq2->acq3 proc1 Apply Fourier transform to the FID. acq3->proc1 proc2 Phase correct the spectrum. proc1->proc2 proc3 Calibrate chemical shift to TMS (0.00 ppm). proc2->proc3 proc4 Integrate ¹H signals and pick peaks for both spectra. proc3->proc4 an1 Assign signals based on chemical shift, integration, and multiplicity. proc4->an1 an2 Compare experimental data with predicted values and analogues. an1->an2 an3 Perform 2D NMR (COSY, HSQC) if assignments are ambiguous. an2->an3

References

A Senior Application Scientist's Guide to Mass Spectrometry Validation of 2-(3-Bromophenyl)-4,6-diphenyl-1,3,5-triazine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, experience-driven approach to the synthesis and subsequent mass spectrometry validation of 2-(3-Bromophenyl)-4,6-diphenyl-1,3,5-triazine. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of protocols. Instead, it delves into the rationale behind experimental choices, establishes a self-validating system for trustworthy results, and is grounded in authoritative scientific principles.

The Synthetic Rationale: Crafting an Unsymmetrical Triazine Core

The 1,3,5-triazine scaffold is a privileged structure in medicinal chemistry and materials science, often imparting desirable pharmacokinetic or photophysical properties. The synthesis of unsymmetrically substituted triazines like this compound requires a strategic approach to control the sequential substitution of a common starting material.

Our synthesis of choice leverages the reactivity of cyanuric chloride (2,4,6-trichloro-1,3,5-triazine), a cost-effective and versatile precursor. The stepwise nucleophilic substitution of the chlorine atoms is the most practical method for assembling unsymmetrical triazines.[1] This reactivity is temperature-dependent, allowing for controlled, sequential additions of different nucleophiles.

A general synthetic pathway involves the sequential reaction of cyanuric chloride with different nucleophiles. By carefully controlling the reaction conditions, we can achieve a high yield of the desired trisubstituted triazine.

Experimental Protocol: A Step-by-Step Synthesis

This protocol outlines a reliable method for the synthesis of this compound.

Materials:

  • Cyanuric chloride (1,3,5-triazine, 2,4,6-trichloro-)

  • Aniline

  • 3-Bromoaniline

  • Anhydrous N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Acetonitrile

  • Anhydrous Tetrahydrofuran (THF)

  • Phenylmagnesium bromide solution (in THF)

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Sodium carbonate

  • Silica gel for column chromatography

  • Appropriate organic solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)

Procedure:

  • Monosubstitution: Dissolve cyanuric chloride (1.0 eq) in anhydrous acetonitrile at 0°C. In a separate flask, prepare a solution of aniline (1.0 eq) and DIPEA (1.1 eq) in anhydrous acetonitrile. Add the aniline solution dropwise to the cyanuric chloride solution while maintaining the temperature at 0°C. Stir for 2 hours.

  • Disubstitution: To the reaction mixture from step 1, add a solution of 3-bromoaniline (1.0 eq) and DIPEA (1.1 eq) in anhydrous acetonitrile, again at 0°C. Allow the reaction to warm to room temperature and stir for an additional 4 hours.

  • Purification of the Dichloro-intermediate (Optional but Recommended): The reaction mixture can be concentrated and purified by silica gel chromatography to isolate the 2-(phenylamino)-4-(3-bromophenylamino)-6-chloro-1,3,5-triazine intermediate. This step ensures a cleaner final reaction.

  • Trisubstitution (Suzuki Coupling): To a solution of the purified dichloro-intermediate (or the crude reaction mixture) in anhydrous THF, add phenylboronic acid (1.2 eq), an aqueous solution of sodium carbonate (2.0 eq), and a catalytic amount of a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq). Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.

  • Work-up and Purification: Cool the reaction to room temperature and quench with water. Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield this compound as a solid.

Mass Spectrometry Validation: Confirming Molecular Identity

Mass spectrometry is an indispensable tool for the structural verification of synthesized small molecules.[2] For this compound, high-resolution mass spectrometry (HRMS) is the gold standard for confirming the elemental composition, while tandem mass spectrometry (MS/MS) provides crucial structural information through fragmentation analysis.

Predicted Mass and Isotopic Pattern

The chemical formula for this compound is C₂₁H₁₄BrN₃, with a monoisotopic mass of 387.0371 g/mol .[3] A key feature to look for in the mass spectrum is the characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), which will result in two prominent peaks for the molecular ion, M and M+2, of nearly equal intensity.

Recommended Validation Workflow: LC-MS/MS with Electrospray Ionization (ESI)

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with ESI is the preferred method for this compound due to its polarity and to obtain both molecular weight confirmation and structural information in a single analysis.

Figure 1: Experimental workflow for LC-MS/MS validation.

Detailed LC-MS/MS Protocol

Instrumentation:

  • High-Performance Liquid Chromatograph (HPLC) coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

LC Conditions:

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A suitable gradient to elute the compound, for example, starting at 5% B, ramping to 95% B over 5 minutes, holding for 2 minutes, and then re-equilibrating.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 1-5 µL.

MS Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • MS1 Scan Range: m/z 100-1000.

  • MS/MS: Collision-Induced Dissociation (CID) of the protonated molecular ion ([M+H]⁺).

Expected Fragmentation Pattern

Under ESI-MS/MS, the protonated molecule ([M+H]⁺) will be the precursor ion. The fragmentation is expected to occur at the bonds connecting the substituted phenyl rings to the triazine core.

Fragmentation_Pathway cluster_frags Key Fragments M [C21H15BrN3]+. m/z = 388/390 (isotopic pair) F1 Loss of Bromophenyl radical [M - C6H4Br]+ M->F1 F2 Loss of Phenyl radical [M - C6H5]+ M->F2 F3 Triazine core fragments F1->F3 F2->F3

Figure 2: Predicted fragmentation of this compound.

Key Expected Fragments:

  • [M+H]⁺: The protonated molecular ion with the characteristic bromine isotopic pattern at m/z 388 and 390.

  • Loss of Bromophenyl group: A significant fragment corresponding to the loss of the bromophenyl moiety.

  • Loss of Phenyl group: A fragment resulting from the cleavage of a phenyl group.

  • Fragments of the Triazine Ring: Further fragmentation may lead to ions characteristic of the substituted triazine core.

Comparison with Alternative Validation Methods

While LC-MS/MS is the recommended primary validation technique, other methods can provide complementary information or serve as alternatives in certain contexts.

MethodAdvantagesDisadvantagesBest For
Gas Chromatography-Mass Spectrometry (GC-MS) Excellent for volatile and thermally stable compounds. Well-established libraries for electron impact (EI) spectra.Requires derivatization for non-volatile compounds. High temperatures can cause degradation of some molecules.Analysis of thermally stable, volatile byproducts.
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides detailed structural information, including connectivity and stereochemistry. Non-destructive.Lower sensitivity compared to MS. Requires larger sample amounts and longer acquisition times.Unambiguous structure elucidation and confirmation of isomerism.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV) Widely available and cost-effective. Good for quantitative analysis.Not as specific as MS; cannot confirm molecular weight. Co-eluting impurities can interfere.Routine purity checks and quantification after initial validation.

Conclusion: A Framework for Confident Validation

The successful synthesis of this compound is critically dependent on a controlled, stepwise synthetic strategy. Subsequent validation by high-resolution mass spectrometry, particularly LC-MS/MS, provides an unambiguous confirmation of the molecular identity. By carefully analyzing the molecular ion, its isotopic pattern, and fragmentation data, researchers can have high confidence in the structure of their synthesized compound. This robust validation framework is essential for ensuring the quality and reliability of data in drug discovery and materials science research.

References

A Comparative Guide to 2-(Bromophenyl)-4,6-diphenyl-1,3,5-triazine Isomers for Advanced Material Applications

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, chemists, and professionals in drug development and materials science, the 1,3,5-triazine scaffold is a cornerstone of innovation. This heterocyclic motif is not only a key pharmacophore in medicinal chemistry but also a privileged structure in the realm of organic electronics, particularly in the development of Organic Light-Emitting Diodes (OLEDs).[1][2] The strategic functionalization of the triazine core allows for the fine-tuning of its electronic and photophysical properties. This guide provides an in-depth comparative analysis of 2-(3-bromophenyl)-4,6-diphenyl-1,3,5-triazine and its ortho- and para-isomers, offering insights into how the seemingly subtle shift of a bromine atom can profoundly impact molecular properties and performance.

The bromophenyl-diphenyl-triazine isomers serve as critical building blocks. The bromine atom provides a reactive handle for further molecular elaboration, typically through palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, enabling the synthesis of more complex, high-performance materials.[3][4] Understanding the distinct characteristics of the ortho-, meta-, and para-isomers is paramount for the rational design of next-generation materials for OLEDs and other advanced applications.

The Isomeric Landscape: A Structural and Electronic Overview

The positioning of the bromine atom on the phenyl ring—ortho, meta, or para—directly influences the steric and electronic landscape of the molecule. These differences, in turn, dictate the material's photophysical behavior, thermal stability, and ultimately, its utility in a device.

  • 2-(2-Bromophenyl)-4,6-diphenyl-1,3,5-triazine (ortho-isomer): The ortho-substitution introduces significant steric hindrance between the bromophenyl ring and the triazine core. This forces a larger dihedral angle (twist) between the two rings, which can disrupt π-conjugation. This disruption is expected to lead to a blue-shift in absorption and emission spectra compared to its isomers.[5]

  • This compound (meta-isomer): The meta-positioning of the bromine atom has a more subtle effect on the molecule's conformation compared to the ortho-isomer. The steric hindrance is minimized, allowing for a more planar conformation. The electronic influence of the bromine atom in the meta-position is primarily inductive, leading to a moderate impact on the electronic properties of the triazine core.

  • 2-(4-Bromophenyl)-4,6-diphenyl-1,3,5-triazine (para-isomer): In the para-isomer, the bromine atom is positioned directly opposite the triazine ring, minimizing steric interactions and allowing for the most planar conformation among the three. This planarity enhances π-conjugation across the molecule. The electronic effects of the para-substituent can influence the charge distribution across the entire molecular backbone.

Synthesis of 2-(Bromophenyl)-4,6-diphenyl-1,3,5-triazine Isomers

The most common and versatile route to substituted 1,3,5-triazines is the cyclotrimerization of nitriles or the reaction of amidines with other precursors.[6][7] A prevalent method involves the reaction of a substituted benzamidine with an appropriate precursor. Below are generalized, detailed protocols for the synthesis of each isomer.

Experimental Protocol: Synthesis of 2-(Bromophenyl)-4,6-diphenyl-1,3,5-triazine Isomers

Objective: To synthesize the ortho-, meta-, and para-isomers of 2-(bromophenyl)-4,6-diphenyl-1,3,5-triazine.

Core Reaction: The reaction of the appropriately substituted bromobenzamidine hydrochloride with benzoyl chloride in the presence of a base, followed by cyclization, or the reaction of a bromobenzonitrile with a large excess of a strong acid. A more direct route involves the reaction of a substituted N-benzylideneaniline with benzamidine.[8]

Step-by-Step Methodology (Generalized):

  • Reagent Preparation:

    • Equimolar amounts of the corresponding bromobenzamidine hydrochloride (ortho-, meta-, or para-) and benzamidine hydrochloride are dissolved in a suitable solvent such as pyridine or a mixture of chloroform and a base.

    • Benzoyl chloride (1 equivalent) is dissolved in the same solvent in a separate flask.

  • Reaction:

    • The benzoyl chloride solution is added dropwise to the amidine solution at 0 °C with constant stirring.

    • The reaction mixture is then allowed to warm to room temperature and subsequently heated to reflux (e.g., 80 °C in chloroform) for 12-24 hours.[8] The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Purification:

    • Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

    • The residue is washed with water and a saturated sodium bicarbonate solution to remove any unreacted acid chloride and hydrochloride salts.

    • The crude product is then collected by filtration.

    • Purification is achieved by recrystallization from a suitable solvent system (e.g., ethanol/chloroform) or by column chromatography on silica gel.

Comparative Physicochemical Properties

The isomeric position of the bromine atom gives rise to distinct physicochemical properties, which are summarized in the table below. While a direct comparative study providing all data points in a single reference is not available, the following table is compiled from individual product specifications and established chemical principles.

Property2-(2-Bromophenyl)- (ortho)2-(3-Bromophenyl)- (meta)2-(4-Bromophenyl)- (para)
CAS Number 77989-15-2[3]864377-31-1[9]23449-08-3[10]
Molecular Formula C₂₁H₁₄BrN₃C₂₁H₁₄BrN₃C₂₁H₁₄BrN₃
Molecular Weight 388.26 g/mol [3]388.26 g/mol [9]388.27 g/mol [11]
Appearance Off-white powder[3]White powder[12]White to light yellow solid
Purity ≥99.0%[3]≥99.5%[12]≥97.0%
Melting Point (°C) Data not readily availableData not readily availableData not readily available
UV-Vis Abs (λmax, nm) Expected blue-shiftIntermediateExpected red-shift
Emission (λem, nm) Expected blue-shiftIntermediateExpected red-shift
Quantum Yield (Φ) Expected lowerIntermediateExpected higher
Thermal Stability (TGA) Expected lowerHigherHighest
Photophysical Properties: A Tale of Conjugation and Steric Hindrance

The photophysical properties of these isomers are directly linked to the degree of π-conjugation and the steric hindrance imposed by the bromine atom.

  • Ortho-isomer: The significant steric clash between the ortho-bromine and the triazine ring is expected to force the bromophenyl ring out of planarity. This disruption of conjugation will likely lead to a higher energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), resulting in a blue-shift in both the absorption and emission spectra compared to the other two isomers. The non-planar structure may also provide pathways for non-radiative decay, potentially leading to a lower fluorescence quantum yield.

  • Meta-isomer: With reduced steric hindrance, the meta-isomer can adopt a more planar conformation than the ortho-isomer, allowing for more effective π-conjugation. Its photophysical properties are expected to be intermediate between the ortho- and para-isomers.

  • Para-isomer: The para-isomer is anticipated to have the most planar structure, maximizing π-conjugation across the molecule. This extended conjugation should result in the most red-shifted absorption and emission spectra of the three. The rigid and planar structure is also conducive to high fluorescence quantum yields.

Thermal Stability: The Impact of Symmetry and Steric Effects

The thermal stability of these isomers is crucial for their application in OLEDs, where high temperatures are encountered during device fabrication and operation.

  • Ortho-isomer: The steric strain inherent in the ortho-isomer may lead to lower thermal stability. The twisted conformation could be a point of weakness, making the molecule more susceptible to decomposition at elevated temperatures.

  • Meta- and Para-isomers: The more stable conformations of the meta- and para-isomers are expected to translate to higher thermal stability. The para-isomer, with its more symmetrical and sterically unhindered structure, is likely to exhibit the highest thermal stability, as it can pack more efficiently in the solid state.

Application in Organic Light-Emitting Diodes (OLEDs)

The primary application of these brominated triazine derivatives is as intermediates for the synthesis of host and electron-transporting materials in OLEDs.[3][4] The electron-deficient nature of the 1,3,5-triazine ring makes these compounds excellent electron transporters. The bromine atom serves as a versatile synthetic handle for introducing other functional groups to fine-tune the material's properties, such as its triplet energy, charge mobility, and morphology in thin films.

The choice of isomer will have a significant impact on the final properties of the OLED material:

  • Ortho-isomer derivatives: The inherent non-planarity could be exploited to create materials with high triplet energies, which are desirable for blue phosphorescent OLEDs, by disrupting conjugation. However, this may come at the cost of lower charge mobility.

  • Meta-isomer derivatives: These offer a balance between electronic properties and steric effects, providing a versatile platform for a wide range of applications.

  • Para-isomer derivatives: The extended conjugation and planarity make these ideal for creating materials with high charge mobility, which is crucial for efficient charge transport in OLEDs.

Visualizing the Concepts

To better illustrate the structural differences and the synthetic workflow, the following diagrams are provided.

G cluster_isomers Isomeric Structures ortho 2-(2-Bromophenyl)- 4,6-diphenyl-1,3,5-triazine meta 2-(3-Bromophenyl)- 4,6-diphenyl-1,3,5-triazine para 2-(4-Bromophenyl)- 4,6-diphenyl-1,3,5-triazine

Caption: Molecular structures of the ortho-, meta-, and para-isomers.

G start Starting Materials (e.g., Bromobenzamidine, Benzoyl Chloride) reaction Cyclization Reaction start->reaction workup Work-up and Purification reaction->workup isomers Ortho, Meta, Para Isomers workup->isomers characterization Characterization (NMR, MS, UV-Vis, TGA) isomers->characterization application Further Functionalization (e.g., Suzuki Coupling) isomers->application oled OLED Material application->oled

Caption: General workflow for synthesis and application.

Conclusion

The choice between 2-(2-bromophenyl)-, 2-(3-bromophenyl)-, and 2-(4-bromophenyl)-4,6-diphenyl-1,3,5-triazine is a critical decision in the design of advanced organic materials. The position of the bromine atom dictates the steric and electronic properties of the molecule, which in turn influences its photophysical behavior, thermal stability, and ultimate performance in applications such as OLEDs. The ortho-isomer offers a twisted conformation that can be leveraged for high-triplet-energy materials, while the para-isomer provides a planar structure conducive to high charge mobility. The meta-isomer presents a balance between these two extremes. A thorough understanding of these isomeric effects, as outlined in this guide, empowers researchers to make informed decisions and rationally design the next generation of high-performance organic electronic materials.

References

A Senior Application Scientist's Guide: Triazine vs. Carbazole Host Materials for High-Performance Blue PhOLEDs

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to a deep dive into one of the most critical challenges in organic electronics: the development of stable and efficient host materials for blue phosphorescent organic light-emitting diodes (PhOLEDs). For researchers and engineers in display and lighting technology, the "blue problem"—the historical inefficiency and short operational lifetime of blue emitters compared to their red and green counterparts—remains a significant bottleneck.[1] The solution lies not only in the emitter but, crucially, in the host material that constitutes the majority of the emissive layer.

This guide provides an in-depth comparison of two dominant classes of host materials: the foundational carbazole-based systems and the highly promising triazine-based alternatives. We will explore their core chemistries, dissect their performance metrics through experimental data, and explain the causality behind molecular design choices that are pushing the boundaries of blue PhOLED performance.

The Critical Role of the Host Material

In a PhOLED, the emissive layer (EML) is typically a host-guest system where a small amount of phosphorescent emitter (guest) is dispersed within a host material matrix.[2][3] This architecture is essential to prevent efficiency-killing concentration quenching and triplet-triplet annihilation (TTA) effects.[2] An ideal host for a blue PhOLED must satisfy several stringent requirements:

  • High Triplet Energy (E_T) : The host's triplet energy must be higher than that of the blue phosphorescent guest (~2.7–2.8 eV) to ensure efficient and irreversible energy transfer to the guest and prevent back-energy transfer, which would otherwise quench the emission.[1][4][5]

  • Balanced Charge Transport : The host should facilitate the transport of both holes and electrons to ensure that charge recombination occurs efficiently on the guest molecules within the EML. Imbalanced transport can lead to recombination outside the desired zone, reducing efficiency and accelerating material degradation.[1][6]

  • Electrochemical and Thermal Stability : The material must possess a high glass transition temperature (Tg) and decomposition temperature (Td) to maintain a stable amorphous film during device operation and fabrication via vacuum thermal evaporation.[7][8][9]

  • Appropriate Frontier Molecular Orbitals : The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) levels must align well with the adjacent charge-transport layers to minimize the energy barrier for charge injection.[5]

The Incumbent: Carbazole-Based Hosts

Carbazole has long been a cornerstone in the synthesis of OLED materials, primarily due to its excellent hole-transporting characteristics and robust chemical stability.[2][4]

Core Strengths and Foundational Molecules:

The archetypal carbazole host is 4,4′-bis(9-carbazolyl)biphenyl (CBP). It has served as a benchmark for green and red PhOLEDs, owing to its good hole mobility and high solubility.[1][10] However, for blue PhOLEDs, CBP falls short. Its triplet energy of 2.56 eV is lower than that of the common blue emitter FIrpic (iridium(III) bis(4,6-difluorophenylpyridinato-N,C2′)picolinate), which has an E_T of ~2.65 eV.[1] This energy mismatch leads to severe exciton loss and poor device efficiency.

To overcome this, researchers developed hosts like 1,3-bis(N-carbazolyl)benzene (mCP), which boasts a significantly higher E_T of 2.90 eV.[10] While mCP solves the energy confinement issue, its low glass transition temperature (Tg ≈ 62°C) makes it prone to crystallization, compromising the morphological stability and lifetime of the device.[10]

Modern Strategies and Performance:

Current research focuses on modifying the carbazole framework to simultaneously elevate triplet energy, improve thermal stability, and introduce electron-transporting capabilities. Key strategies include:

  • Steric Hindrance : Introducing bulky groups or creating twisted molecular geometries (e.g., using meta-linkages) disrupts π-conjugation, which effectively increases the triplet energy.[9]

  • Fused-Ring Systems : Building rigid, fused-ring structures like indolo[3,2,1-jk]carbazole (ICz) enhances thermal stability and maintains a high triplet energy.[6][10]

  • Introducing Electron-Withdrawing Groups : Attaching electron-deficient moieties to the carbazole backbone can modulate the HOMO/LUMO levels and improve electron transport, creating a more bipolar character.[1]

These advanced carbazole derivatives have achieved impressive results, with some devices reporting external quantum efficiencies (EQEs) exceeding 25%.[2]

The Challenger: Triazine-Based Hosts

The 1,3,5-triazine ring is an electron-deficient aromatic system, making it an excellent core for building host materials with strong electron-transporting properties. This inherently complements the hole-transporting nature of carbazole units.

Core Strengths:

  • High Triplet Energy : The electron-deficient nature and rigid structure of the triazine core naturally lead to high triplet energies, often in the range of 2.8-3.0 eV, making them ideal for blue emitters.[8]

  • Excellent Electron Mobility : Triazine derivatives are effective electron transporters, helping to balance the charge carrier flux within the EML.

  • High Thermal Stability : Triazine-based molecules frequently exhibit high glass transition temperatures (Tg > 150°C), contributing to excellent morphological stability in devices.[8]

The primary challenge with purely triazine-based hosts is that they can be too electron-dominant, leading to an imbalance of the opposite kind. The most effective approach, therefore, has been to combine the strengths of both worlds.

The Synergy: Bipolar Carbazole-Triazine Hybrids

The state-of-the-art in host material design involves creating bipolar molecules that integrate a hole-transporting donor unit (like carbazole) with an electron-transporting acceptor unit (like triazine).[11][12] This strategy aims to achieve perfectly balanced charge transport within a single molecule.

Causality in Molecular Design:

The key to a successful bipolar host is to prevent the electronic orbitals of the donor and acceptor from mixing, as this would lower the triplet energy. This is achieved by:

  • Non-Conjugated Linking : Spatially separating the carbazole and triazine units with a non-conjugated linker, such as a meta-substituted phenyl ring. This breaks the π-conjugation, ensuring that the triplet energy remains high.[3][9][13]

  • Orthogonal Orientation : Introducing bulky substituents (e.g., a methyl group) on the phenyl linker forces a twist in the molecular backbone.[12][14] This steric hindrance further decouples the donor and acceptor moieties, preserving the high triplet energy of each part.

A molecule like 3-(3-(4,6-diphenyl-1,3,5-triazin-2-yl)-2-methylphenyl)-9-phenyl-9H-carbazole (TrzmPCz) exemplifies this approach. The methyl group on the phenyl linker creates a distorted structure, resulting in a high triplet energy of 2.79 eV and enabling a blue PhOLED with a maximum EQE of 16.4%.[12][14]

Performance Head-to-Head: A Data-Driven Comparison

The following tables summarize the performance of representative host materials from the literature. This data provides a quantitative basis for comparing these molecular strategies.

Table 1: Performance of Selected Carbazole-Based Host Materials

Host Material Key Structural Feature Dopant Max EQE (%) Max CE (cd/A) Max PE (lm/W) Ref.
CBPPO Carbazole with phosphine oxide (EWG) FIrpic 14.4 28.0 25.8 [1]
A16 Carbazole-benzimidazole FIrpic 26.2 54.5 52.2 [2]
D18 Carbazole derivative FIrpic 27.0 57.5 48.9 [2]
m-ICzPBI Fused-ring (Indolo[3,2,1-jk]carbazole) FIrpic 13.4 31.6 24.8 [6]

| mDCzPF | "M-type" carbazole/fluorene | PtNON | 18.3 | - | - |[4] |

Table 2: Performance of Selected Triazine-Based and Bipolar Host Materials

Host Material Key Structural Feature Dopant Max EQE (%) Max CE (cd/A) Max PE (lm/W) Ref.
TRZ Series Donor-substituted 1,3,5-triazines FIrpic - up to 21 - [8]
MBPTRZ Carbazole & Triazine (meta-linked biphenyl) FIrpic 7.0 16.3 6.3 [9][13]
TrzmPCz Carbazole & Triazine (twisted phenyl linker) FIrpic 16.4 32.0 21.5 [12][14]

| Mixed Host | Bicarbazole (p-type) + Triazine (n-type) | FIrpic | 20.1 | - | - |[11] |

Visualizing the Science

To better understand device operation, the following diagrams illustrate a typical PhOLED structure and the energy dynamics within it.

G cluster_device PhOLED Device Architecture cluster_legend Charge Flow Anode Anode (ITO) HIL Hole Injection Layer (HIL) Anode->HIL HTL Hole Transport Layer (HTL) HIL->HTL EML Emissive Layer (EML) Host:Guest HTL->EML HTL->EML h+ ETL Electron Transport Layer (ETL) EML->ETL Light_out_node EML->Light_out_node ETL->EML e- EIL Electron Injection Layer (EIL) ETL->EIL Cathode Cathode (Al) EIL->Cathode Hole Holes (h+) Electron Electrons (e-) Light Light (hν) Hole_flow Electron_flow Light_out

Caption: Typical multilayer architecture of a Phosphorescent OLED (PhOLED).

G Energy Level Diagram & Exciton Confinement cluster_energy cluster_eml Emissive Layer (EML) HTL HTL HOMO Host_HOMO Host HOMO HTL->Host_HOMO Hole Injection Guest_HOMO Guest HOMO ETL ETL LUMO Host_LUMO Host LUMO ETL->Host_LUMO Electron Injection Guest_LUMO Guest LUMO Host_T1 Host T1 Guest_T1 Guest T1 Host_T1->Guest_T1 Energy Transfer Light BLUE LIGHT Guest_T1->Light Phosphorescence (hν)

Caption: Energy transfer in the EML. The host's high triplet energy confines excitons on the guest.

Experimental Protocol: A Self-Validating System

To provide context for the performance data, this section outlines a standardized, self-validating protocol for the fabrication and characterization of a blue PhOLED device.

1. Substrate Preparation:

  • Action: Clean patterned Indium Tin Oxide (ITO) glass substrates.

  • Procedure: Sequentially sonicate in deionized water, acetone, and isopropyl alcohol for 15 minutes each. Dry the substrates in a nitrogen stream, followed by UV-ozone treatment for 10 minutes.

  • Causality: This multi-step cleaning process is critical to remove organic and inorganic contaminants, ensuring a clean surface for uniform film deposition and efficient hole injection from the ITO anode.

2. Organic Layer and Cathode Deposition:

  • Action: Deposit all organic layers and the metal cathode via vacuum thermal evaporation.

  • Procedure: Transfer the cleaned ITO substrates into a high-vacuum chamber (< 10⁻⁶ Torr). Deposit the layers sequentially without breaking vacuum. A representative device stack is:

    • Hole Injection Layer (HIL): 10 nm of Molybdenum trioxide (MoO₃).

    • Hole Transport Layer (HTL): 40 nm of 1,4-bis[(1-naphthyl phenyl)amino]biphenyl (NPB).

    • Emissive Layer (EML): 20 nm of the Host material doped with 6-15 wt% of a blue emitter like FIrpic. The host and guest are co-evaporated from separate sources, with rates controlled by quartz crystal microbalances.

    • Electron Transport Layer (ETL): 40 nm of 3,3′-(5′-(3-(pyridine-3-yl)phenyl)-[1,1′:3′,1″-terphenyl]-3,3″-diyl)dipyridine (TmPyPB).

    • Electron Injection Layer (EIL): 1 nm of Lithium fluoride (LiF).

    • Cathode: 150 nm of Aluminum (Al).

  • Causality: Each layer serves a specific function. HIL/HTL materials are chosen for their deep HOMO levels to facilitate hole injection and transport. ETL materials have high electron mobility and deep LUMO levels. The EIL lowers the electron injection barrier from the metal cathode. Co-evaporation ensures a uniform dispersion of the guest emitter within the host matrix.[1]

3. Device Encapsulation:

  • Action: Protect the device from atmospheric moisture and oxygen.

  • Procedure: Immediately after fabrication, encapsulate the device in a nitrogen-filled glovebox using a UV-curable epoxy and a glass lid.

  • Causality: Organic materials and the reactive metal cathode are highly susceptible to degradation upon exposure to air, which rapidly quenches luminescence and destroys the device. Encapsulation is mandatory for achieving a stable operational lifetime.

4. Characterization:

  • Action: Measure the optoelectronic performance of the fabricated device.

  • Procedure:

    • Use a source measure unit and a calibrated photodiode/spectrometer to record current density-voltage-luminance (J-V-L) characteristics.

    • From this data, calculate the Current Efficiency (cd/A), Power Efficiency (lm/W), and External Quantum Efficiency (EQE, %).

    • Measure the electroluminescence (EL) spectrum to confirm the emission color and coordinates (CIE).

    • Conduct lifetime testing by monitoring the luminance decay over time at a constant initial brightness (e.g., 500 or 1000 cd/m²).

  • Causality: This full suite of characterization provides the key performance indicators that determine the viability of the host-guest system. Efficiency roll-off (the drop in EQE at high brightness) and operational lifetime are particularly critical metrics for commercial applications.

G cluster_fab Device Fabrication cluster_char Device Characterization sub Substrate Cleaning (Sonication, UV-Ozone) dep Vacuum Thermal Deposition (Organic Layers & Cathode) sub->dep enc Encapsulation (Glovebox) dep->enc jvl J-V-L Measurement enc->jvl To Measurement spec EL Spectrum & CIE jvl->spec life Lifetime Testing jvl->life

Caption: Experimental workflow for PhOLED fabrication and characterization.

Conclusion and Future Outlook

The development of host materials for blue PhOLEDs has evolved significantly. While traditional carbazole-based hosts laid the groundwork with their excellent hole-transporting properties, they often require substantial molecular engineering to meet the high triplet energy and charge balance demands of blue emitters.

Triazine-based hosts emerged as a powerful alternative, bringing high triplet energy, thermal stability, and strong electron-transport character to the table.

The current state-of-the-art, however, lies in the synergy of these two moieties. Bipolar carbazole-triazine hybrid hosts represent the most successful and versatile strategy to date. By intelligently combining donor and acceptor units—and carefully controlling their electronic interaction through non-conjugated linkers and steric hindrance—researchers can achieve the balanced charge transport and high triplet energy essential for high efficiency and long device lifetime.[11][12]

Looking ahead, the field continues to innovate. The exploration of deuterated host materials to enhance bond stability[15], and the application of Thermally Activated Delayed Fluorescence (TADF) materials as hosts to mitigate roll-off[10][16], are promising avenues that may finally solve the "blue problem" and unlock the full potential of PhOLED technology for all applications.

References

A Researcher's Guide to Benchmarking Electron Transport Materials: A Case Study of 2-(3-Bromophenyl)-4,6-diphenyl-1,3,5-triazine

Author: BenchChem Technical Support Team. Date: January 2026

In the pursuit of next-generation organic electronics, particularly in the realm of Organic Light-Emitting Diodes (OLEDs), the meticulous selection and evaluation of constituent materials are paramount. The electron transport layer (ETL) plays a critical role in facilitating efficient charge injection and transport from the cathode to the emissive layer, directly impacting the overall device efficiency, stability, and operational lifetime. This guide provides a comprehensive framework for benchmarking a promising, yet not extensively characterized, electron transport material (ETM), 2-(3-Bromophenyl)-4,6-diphenyl-1,3,5-triazine, against established industry standards.

The core of this guide is not merely a presentation of existing data, but a roadmap for empirical validation. Due to the limited availability of published experimental data for this compound, we will leverage known structure-property relationships to form a hypothesis of its potential performance. This will be followed by a detailed exposition of the experimental protocols required to generate robust, comparative data against well-known ETMs: Tris-(8-hydroxyquinoline)aluminum (Alq3), Bathophenanthroline (BPhen), 1,3,5-Tri(m-pyrid-3-yl-phenyl)benzene (TmPyPB), and 2,4,6-Tris(biphenyl-3-yl)-1,3,5-triazine (T2T).

This document is structured to empower researchers to not only understand the comparative landscape of these materials but also to replicate and validate the findings through rigorous scientific methodology.

The Landscape of Electron Transport Materials: An Overview

An ideal electron transport material should possess several key characteristics:

  • High Electron Mobility (μe): To ensure efficient charge transport and reduce resistive losses.

  • Appropriate LUMO Energy Level: A low-lying Lowest Unoccupied Molecular Orbital (LUMO) is necessary to minimize the energy barrier for electron injection from the cathode.

  • High Triplet Energy (E_T): In phosphorescent OLEDs (PhOLEDs), a high triplet energy is crucial to confine excitons within the emissive layer and prevent energy loss.

  • Good Thermal and Morphological Stability: To ensure a long operational lifetime of the device.

The triazine core is known for its electron-deficient nature, which generally imparts good electron-transporting properties to molecules incorporating it. The addition of a bromophenyl group to the 2,4,6-triphenyl-1,3,5-triazine backbone in our target molecule is anticipated to influence its electronic properties, potentially enhancing electron mobility and tuning the LUMO level for better device performance[1].

The Contenders: A Comparative Data Overview

To establish a robust benchmark, we will compare the theoretical potential of this compound against four widely used ETMs. The following table summarizes their known experimental properties.

MaterialChemical StructureElectron Mobility (cm²/Vs)LUMO (eV)HOMO (eV)Triplet Energy (E_T) (eV)
This compound This compound Chemical StructureTo Be Determined (TBD)TBDTBDTBD
Alq3 Tris-(8-hydroxyquinoline)aluminum~10⁻⁶-3.0-5.95~2.0
BPhen Bathophenanthroline~5 x 10⁻⁴-3.0-6.4~2.5
TmPyPB 1,3,5-Tri(m-pyrid-3-yl-phenyl)benzene10⁻³ - 10⁻⁴-2.75-6.75~2.78
T2T 2,4,6-Tris(biphenyl-3-yl)-1,3,5-triazine>10⁻⁴-3.0-6.52.80

Note: The values presented are collated from various sources and can vary based on the measurement technique and experimental conditions.

Experimental Roadmap for Comprehensive Benchmarking

To empirically validate the performance of this compound, a series of experiments must be conducted in parallel with the benchmark materials. This ensures that any observed differences in performance can be confidently attributed to the intrinsic properties of the materials rather than variations in experimental conditions.

Material Synthesis and Purification

The first and most critical step is to obtain high-purity materials. For this compound, a potential synthetic route involves the reaction of the corresponding amidine with an appropriate benzoyl chloride derivative, followed by cyclization. A generalized synthesis workflow is depicted below.

cluster_synthesis Synthesis of this compound reagent1 3-Bromobenzamidine intermediate N-(3-Bromobenzoyl)benzamidine reagent1->intermediate reagent2 Benzoyl Chloride reagent2->intermediate product This compound intermediate->product reagent3 Ammonia reagent3->product

Caption: A potential synthetic pathway for this compound.

All materials, including the benchmarks, should undergo rigorous purification, typically through temperature gradient sublimation, to achieve a purity of >99.5%. This is crucial as impurities can act as charge traps, significantly impacting electronic property measurements.

Determination of Frontier Molecular Orbital Energy Levels

The HOMO and LUMO energy levels are critical for understanding charge injection barriers. Cyclic Voltammetry (CV) is the standard technique for their determination.

Experimental Protocol: Cyclic Voltammetry

  • Solution Preparation: Dissolve a small amount of the purified material in a suitable solvent (e.g., dichloromethane or tetrahydrofuran) containing a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate).

  • Electrochemical Cell Setup: Utilize a three-electrode setup consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).

  • Measurement: Record the cyclic voltammogram by scanning the potential. The oxidation and reduction potentials are determined from the onset of the respective peaks.

  • Calibration: Use a ferrocene/ferrocenium (Fc/Fc⁺) redox couple as an internal standard.

  • Calculation: The HOMO and LUMO energy levels can be estimated using the following empirical formulas:

    • HOMO (eV) = -[E_ox (vs Fc/Fc⁺) + 4.8]

    • LUMO (eV) = -[E_red (vs Fc/Fc⁺) + 4.8]

cluster_cv Cyclic Voltammetry Workflow start Prepare Sample Solution setup Assemble 3-Electrode Cell start->setup scan Scan Potential and Record Voltammogram setup->scan analyze Determine Oxidation and Reduction Potentials scan->analyze calculate Calculate HOMO and LUMO Levels analyze->calculate

Caption: Workflow for determining HOMO and LUMO energy levels using Cyclic Voltammetry.

Measurement of Electron Mobility

The Time-of-Flight (TOF) technique is a direct method to measure charge carrier mobility in thin films.

Experimental Protocol: Time-of-Flight Measurement

  • Device Fabrication: Fabricate a sandwich-type device with the structure: ITO / Organic Layer / Al. The thickness of the organic layer should be in the range of a few micrometers to ensure a measurable transit time.

  • Experimental Setup: Place the device in a vacuum cryostat. A pulsed laser is used to generate a sheet of charge carriers near the transparent electrode.

  • Measurement: Apply a constant voltage across the device and measure the transient photocurrent as the charge carriers drift across the organic layer.

  • Analysis: The transit time (t_T) is determined from the kink in the photocurrent transient. The electron mobility (μ_e) is then calculated using the formula: μ_e = d² / (V * t_T) where d is the thickness of the organic layer and V is the applied voltage.

cluster_tof Time-of-Flight Measurement Workflow fab Fabricate Sandwich Device setup Mount in Vacuum Cryostat fab->setup pulse Generate Charge Carriers with Pulsed Laser setup->pulse measure Measure Transient Photocurrent pulse->measure analyze Determine Transit Time measure->analyze calculate Calculate Electron Mobility analyze->calculate

Caption: Workflow for measuring electron mobility using the Time-of-Flight method.

OLED Device Fabrication and Characterization

To assess the real-world performance of this compound as an ETL, it is essential to fabricate and test OLED devices.

Experimental Protocol: OLED Fabrication and Testing

  • Substrate Preparation: Clean patterned Indium Tin Oxide (ITO) coated glass substrates.

  • Layer Deposition: Sequentially deposit the organic layers and the cathode via thermal evaporation in a high-vacuum chamber. A typical device structure would be: ITO / Hole Injection Layer (HIL) / Hole Transport Layer (HTL) / Emissive Layer (EML) / Electron Transport Layer (ETL) / Electron Injection Layer (EIL) / Cathode (e.g., Al).

  • Encapsulation: Encapsulate the devices to protect them from atmospheric moisture and oxygen.

  • Characterization: Measure the current density-voltage-luminance (J-V-L) characteristics, electroluminescence (EL) spectra, and operational lifetime of the devices. From the J-V-L data, the external quantum efficiency (EQE) and power efficiency can be calculated.

Anticipated Performance and Concluding Remarks

Based on the structure of this compound, we can hypothesize its performance characteristics. The electron-withdrawing triazine core is expected to facilitate efficient electron transport. The introduction of a bromine atom, an electron-withdrawing group, may further lower the LUMO energy level, potentially reducing the electron injection barrier from common cathodes like aluminum. However, the bulky nature of the bromophenyl and diphenyl groups might influence the molecular packing in the solid state, which in turn affects the electron mobility.

This guide provides a clear and actionable framework for the comprehensive benchmarking of this compound against established electron transport materials. The provided experimental protocols are designed to yield reliable and comparable data, enabling researchers to make informed decisions in the material selection process for high-performance OLEDs. The true potential of this novel triazine derivative can only be unlocked through rigorous experimental validation as outlined herein.

References

Comparative analysis of the photophysical properties of substituted triphenyl-triazines

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Analysis of the Photophysical Properties of Substituted Triphenyl-Triazines

This guide provides a comprehensive analysis of the photophysical properties of substituted 2,4,6-triphenyl-1,3,5-triazine derivatives. The 1,3,5-triazine core, an electron-deficient heterocyclic system, serves as a versatile and robust scaffold for the development of advanced functional materials.[1] Its inherent thermal stability and electron-accepting nature make it a prime candidate for applications in organic light-emitting diodes (OLEDs), molecular sensors, and photocatalysis.[2][3] The true power of this scaffold lies in its tunability; by strategically introducing various substituent groups onto the peripheral phenyl rings, one can precisely engineer the molecule's electronic structure and, consequently, its interaction with light.[1][4]

This document delves into the causal relationships between molecular structure and photophysical behavior, supported by experimental data and validated protocols. We will explore how different classes of substituents modulate key properties such as light absorption, emission wavelength, fluorescence efficiency, and excited-state lifetime.

Core Concepts in Photophysics: A Primer

Before dissecting the specific effects of substituents, it is crucial to understand the fundamental photophysical processes that govern the behavior of these molecules. When a molecule absorbs light, it is promoted from its electronic ground state (S₀) to an excited singlet state (S₁, S₂, etc.).[4] The subsequent relaxation pathways determine its observable photophysical properties.

  • UV-Visible Absorption: This technique measures the wavelengths of light a molecule absorbs.[5] For triphenyl-triazines, the key absorptions are typically π–π* transitions originating from the conjugated aromatic system.[6] The energy of this transition, and thus the absorption wavelength (λabs), is directly related to the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

  • Photoluminescence (Fluorescence): After excitation, the molecule can relax back to the ground state by emitting a photon.[7] This emitted light is almost always of lower energy (longer wavelength, λem) than the absorbed light. The energy difference between the absorption and emission maxima is known as the Stokes Shift .[8] A large Stokes shift is often indicative of a significant change in geometry or electronic structure between the ground and excited states, a common feature in molecules exhibiting intramolecular charge transfer (ICT).[9]

  • Fluorescence Quantum Yield (ΦF): This is a measure of the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed.[7] It is a critical parameter for applications like OLEDs, where high emission efficiency is paramount.

  • Fluorescence Lifetime (τ): This represents the average time a molecule spends in the excited state before returning to the ground state. It is an intrinsic property that can be influenced by various quenching and relaxation pathways. Time-resolved fluorescence spectroscopy is the primary technique for its measurement.[10][11]

The Influence of Substituents: Engineering the HOMO-LUMO Gap

The photophysical properties of triphenyl-triazines are dictated by their HOMO-LUMO energy gap. Substituents alter this gap by modifying the energy levels of these frontier molecular orbitals. The triazine core is a strong electron acceptor, meaning it defines a low-lying LUMO. The functionalization strategy, therefore, centers on modulating the HOMO level and the degree of electronic communication across the molecule.

The Parent Scaffold: 2,4,6-Triphenyl-1,3,5-triazine

The unsubstituted core exhibits absorption in the UV region, corresponding to the π–π* transitions of the benzene and triazine moieties.[6] It serves as our baseline, a moderate bandgap system whose properties are dramatically altered upon substitution.

Donor-π-Acceptor (D-π-A) Architectures

A highly effective strategy for tuning photophysical properties is the creation of D-π-A systems. In this design, an electron-donating group (Donor) is connected to the electron-accepting triazine core (Acceptor), often through a π-conjugated linker.[8]

  • Causality: Electron-donating groups (EDGs) such as amines (-NMe₂, -NPh₂), acridines, or carbazoles have high-energy occupied orbitals.[8][12][13] Attaching them to the triphenyl-triazine framework raises the overall HOMO energy level of the molecule. The LUMO, localized primarily on the triazine acceptor, is less affected. The net result is a significant reduction in the HOMO-LUMO gap .

  • Photophysical Consequences:

    • Bathochromic Shift: The smaller energy gap leads to a pronounced red-shift (shift to longer wavelengths) in both absorption and emission spectra.[9]

    • Intramolecular Charge Transfer (ICT): Upon excitation, an electron effectively moves from the donor to the acceptor part of the molecule. This ICT state is highly polar and is often stabilized by polar solvents, leading to positive solvatochromism (a further red-shift in emission with increasing solvent polarity).[8]

    • Enhanced Brightness: Many D-π-A triazine derivatives exhibit high fluorescence quantum yields, making them excellent emitters for OLEDs. For instance, D-A-D structures with acridine donors and a triazine acceptor have been developed as highly efficient thermally activated delayed fluorescence (TADF) emitters.[12]

Symmetrical (Octupolar) Systems

Symmetrically substituting all three phenyl rings with identical arms creates octupolar or "Y-shaped" molecules.[8] When these arms contain strong donor groups, the resulting molecules can exhibit unique non-linear optical properties.

  • Causality: The symmetrical distribution of charge-donating potential towards the central acceptor core creates a molecule with no net dipole moment in the ground state but a large change in its quadrupole moment upon excitation.

  • Photophysical Consequences:

    • High Molar Absorptivity: The three-fold symmetry often leads to intense absorption bands.[6]

    • Two-Photon Absorption (2PA): These octupolar structures are often excellent two-photon absorbers. Extended triphenyl-s-triazines functionalized with electron-releasing groups have shown large 2PA cross-sections, making them promising for applications like two-photon fluorescence bio-imaging.[9][14]

    • High Quantum Yields: Dendrimeric structures built around a triazine core, featuring multiple chromophores, can exhibit very high emission quantum yields (ΦF up to 0.78) due to the expansion of the π-conjugated system and efficient energy transfer processes.[2][6]

The relationship between substituent type and photophysical output is summarized in the diagram below.

G Fig. 1: Substituent Effect on Photophysical Properties substituent Substituent Type edg Electron-Donating Group (EDG) (-NPh₂, Carbazole) ewg Electron-Withdrawing Group (EWG) (-CN, -NO₂) homo_lumo Frontier Orbitals (HOMO/LUMO) properties Photophysical Properties homo_up HOMO Energy ↑ edg->homo_up lumo_down LUMO Energy ↓ ewg->lumo_down gap_decrease HOMO-LUMO Gap ↓ homo_up->gap_decrease lumo_down->gap_decrease red_shift Red Shift (λabs, λem) ↑ gap_decrease->red_shift ict ICT Character ↑ gap_decrease->ict quantum_yield Quantum Yield (ΦF) ↑ gap_decrease->quantum_yield

Caption: Fig. 1: Substituent Effect on Photophysical Properties.

Comparative Data Summary

The following table summarizes key photophysical data for representative substituted triphenyl-triazine derivatives, illustrating the principles discussed above.

Compound IDKey Substituentsλabs (nm)λem (nm)Stokes Shift (nm)Quantum Yield (ΦF)SolventReference
D1 Dendrimer w/ 1 Triazine Core~325~410~850.32Dichloromethane[2][6]
D2 Dendrimer w/ 4 Triazine Cores323~450~1270.78Dichloromethane[2][6]
3-NPh₂ Tris[(phenyl)ethynyl(diphenylamine)]412506940.69Dichloromethane[9]
7a Diethylamino, Cyano (Styryl)381422410.0039Acetonitrile/Ethanol[1]
TRZ-DDPAc Diphenylacridine (D-A-D)~380~520~1400.797 (doped film)Toluene[12]
OSTrPhCz Carbazole (ortho-linked)~350~450~100-Dichloromethane[13]

This table is a curated representation of data from the cited literature. Experimental conditions can vary.

Analysis of Data:

  • Comparing D1 and D2 clearly shows that expanding the π-conjugation and increasing the number of triazine units leads to a significant red-shift in emission and more than doubles the quantum yield.[2][6]

  • The 3-NPh₂ compound, a symmetrical D-π-A system, exhibits strong absorption above 400 nm and a high quantum yield, demonstrating the effectiveness of the diphenylamine donor.[9]

  • The styryl triazine 7a shows the classic D-π-A behavior, though its quantum yield is notably low in the specified solvent system, which can be due to non-radiative decay pathways.[1]

  • The TADF emitter TRZ-DDPAc highlights the utility of triazines in advanced OLED materials, achieving a very high quantum yield in a solid-state film.[12]

Experimental Protocols for Photophysical Characterization

The trustworthiness of photophysical data relies on rigorous and standardized experimental protocols. The following sections detail the methodologies for key measurements.

Protocol: UV-Visible Absorption Spectroscopy

This protocol outlines the standard procedure for acquiring the absorption spectrum of a sample.[15][16][17]

Objective: To determine the wavelengths of maximum absorption (λabs) and the molar absorption coefficient (ε).

Materials:

  • Dual-beam UV-Vis spectrophotometer

  • Matched quartz cuvettes (1 cm path length)

  • Spectroscopic grade solvent (e.g., Dichloromethane, THF, Toluene)

  • Volumetric flasks and micropipettes

  • Analyte (substituted triphenyl-triazine compound)

Procedure:

  • Sample Preparation: Prepare a stock solution of the analyte of known concentration (e.g., 10⁻³ M) in the chosen solvent. From this, prepare a series of dilutions to find a concentration that gives a maximum absorbance between 0.1 and 1.0.[7] A typical concentration for measurement is 10⁻⁵ to 10⁻⁶ M.

  • Instrument Setup: Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes.

  • Blanking/Reference: Fill both the sample and reference cuvettes with the pure solvent. Place them in the spectrophotometer and record a baseline spectrum. This corrects for the absorbance of the solvent and the cuvettes.[5]

  • Sample Measurement: Empty the sample cuvette, rinse it with a small amount of the analyte solution, and then fill it with the analyte solution. Place it back into the sample holder.

  • Data Acquisition: Scan the desired wavelength range (e.g., 250-700 nm). The instrument will automatically subtract the baseline and display the absorbance spectrum of the analyte.[15]

  • Data Analysis: Identify the wavelength(s) of maximum absorbance (λabs). The molar absorption coefficient (ε) can be calculated using the Beer-Lambert law: A = εcl, where A is the absorbance at λabs, c is the molar concentration, and l is the path length (1 cm).

Protocol: Steady-State Fluorescence Spectroscopy

This protocol describes the measurement of emission spectra and the determination of relative fluorescence quantum yield.

Objective: To determine the wavelength of maximum emission (λem) and the fluorescence quantum yield (ΦF) relative to a known standard.

Materials:

  • Spectrofluorometer

  • Quartz cuvettes (4-sided polished)

  • Spectroscopic grade solvent

  • Analyte and a suitable fluorescence standard (e.g., Quinine Sulfate in 0.1 M H₂SO₄, ΦF = 0.546)

Procedure:

  • Sample and Standard Preparation: Prepare dilute solutions of both the analyte (sample) and the standard in the same solvent (if possible). The absorbance of both solutions at the chosen excitation wavelength must be low (< 0.1) to avoid inner-filter effects.

  • Measure Absorbance: Record the UV-Vis absorption spectra for both the sample and the standard solution. Note the absorbance at the excitation wavelength.

  • Acquire Emission Spectra:

    • Set the excitation wavelength (λex) on the spectrofluorometer, typically at the λabs of the sample.

    • Record the emission spectrum of the sample over a suitable range.

    • Without changing the instrument settings, record the emission spectrum of the standard using the same λex.

  • Data Analysis (Relative Quantum Yield): The quantum yield of the sample (Φsample) is calculated using the following equation[7]:

    Φsample = Φstd * (Isample / Istd) * (Astd / Asample) * (nsample² / nstd²)

    Where:

    • Φstd is the quantum yield of the standard.

    • I is the integrated fluorescence intensity (the area under the emission curve).

    • A is the absorbance at the excitation wavelength.

    • n is the refractive index of the solvent.

Protocol: Time-Resolved Fluorescence Spectroscopy

This protocol outlines the measurement of fluorescence lifetime using Time-Correlated Single Photon Counting (TCSPC).[10][11]

Objective: To determine the fluorescence lifetime (τ) of the analyte.

Materials:

  • TCSPC system, including a pulsed light source (e.g., picosecond laser or LED), a fast detector (e.g., PMT or SPAD), and timing electronics.

  • Sample solution prepared as for fluorescence spectroscopy.

Procedure:

  • Instrument Response Function (IRF): Measure the instrument's response by recording the signal from a scattering solution (e.g., a dilute solution of non-dairy creamer or silica) at the excitation wavelength. This characterizes the temporal profile of the excitation pulse.[18]

  • Sample Measurement: Replace the scattering solution with the analyte solution. Set the emission monochromator to the sample's λem and collect the fluorescence decay curve until sufficient counts (e.g., 10,000 in the peak channel) are accumulated for good statistics.

  • Data Analysis (Deconvolution): The measured fluorescence decay is a convolution of the true decay and the IRF. Use specialized software to perform an iterative deconvolution of the experimental decay curve with the measured IRF.[18] The data is typically fit to a single or multi-exponential decay model to extract the lifetime value(s) (τ).

The overall workflow for comprehensive photophysical characterization is depicted in the following diagram.

G Fig. 2: Experimental Workflow for Photophysical Characterization cluster_prep Sample Preparation cluster_abs Absorption Spectroscopy cluster_ss Steady-State Fluorescence cluster_tr Time-Resolved Fluorescence prep Prepare Dilute Solution (Known Concentration) uv_vis Measure UV-Vis Spectrum (Absorbance < 1.0) prep->uv_vis ss_fluor Measure Emission Spectrum (Absorbance < 0.1) prep->ss_fluor tr_fluor Measure Fluorescence Decay (TCSPC) prep->tr_fluor abs_data Determine λabs Calculate ε uv_vis->abs_data uv_vis->ss_fluor Excite at λabs uv_vis->tr_fluor Excite at λabs ss_data Determine λem Calculate ΦF (relative) ss_fluor->ss_data ss_fluor->tr_fluor Emit at λem tr_data Determine Lifetime (τ) (Deconvolution) tr_fluor->tr_data

Caption: Fig. 2: Experimental Workflow for Photophysical Characterization.

Conclusion

The 2,4,6-triphenyl-1,3,5-triazine scaffold is a remarkably adaptable platform for creating photophysically active materials. This guide has demonstrated that the targeted functionalization of its peripheral phenyl rings with electron-donating and -withdrawing groups provides a powerful and predictable means of tuning its optical properties. By employing D-π-A and octupolar design strategies, researchers can rationally engineer molecules with tailored absorption/emission profiles, high quantum efficiencies, and significant non-linear optical responses. The experimental protocols provided herein offer a validated framework for the accurate characterization of these promising compounds, ensuring data integrity and comparability across studies. As research progresses, these "designer chromophores" will undoubtedly play an increasingly vital role in the advancement of organic electronics, sensing, and biomedical imaging.

References

A Senior Application Scientist's Guide to Validating Experimental Findings for Triazine Derivatives with DFT Calculations

Author: BenchChem Technical Support Team. Date: January 2026

<Step>

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and materials science, the synergy between experimental investigation and computational chemistry is not just beneficial—it's essential. For nitrogen-rich heterocyclic compounds like triazine derivatives, which are pivotal scaffolds in medicinal chemistry, this integration is particularly powerful.[1][2][3][4] This guide provides an in-depth, experience-driven comparison of experimental findings with Density Functional Theory (DFT) calculations for triazine derivatives, offering a robust framework for validating and interpreting your research.

The Symbiotic Relationship: Experimental Data and Computational Validation

Experimental techniques provide tangible, real-world data on the physicochemical properties and biological activities of newly synthesized compounds.[5] However, these methods can be resource-intensive and may not fully elucidate the underlying electronic and structural factors governing a molecule's behavior. DFT calculations, a quantum mechanical modeling method, offer a powerful lens to peer into the atomic and molecular orbitals, predicting and explaining the observed properties.[5][6][7] When experimental and computational results converge, it provides a high degree of confidence in the findings. Discrepancies, on the other hand, can be equally illuminating, often pointing to unexpected structural conformations, solvent effects, or intermolecular interactions.

Part 1: The Experimental Foundation: Synthesizing and Characterizing Triazine Derivatives

The journey begins with the synthesis and rigorous characterization of the triazine derivatives. A common synthetic route involves the sequential substitution of chlorine atoms on a cyanuric chloride precursor.[8]

Step-by-Step Synthesis Protocol (Generic)
  • Monosubstitution: Dissolve cyanuric chloride in a suitable solvent (e.g., tetrahydrofuran) and cool to 0-5 °C.

  • Add a solution of the desired substituted aniline (1 equivalent) dropwise while maintaining the low temperature.

  • Stir the reaction mixture for 2-4 hours.

  • Disubstitution/Thiolation: To the mixture from the previous step, add a solution of a thiolating agent like sodium hydrosulfide (2 equivalents) at room temperature.

  • Heat the reaction to reflux for several hours to facilitate the replacement of the remaining chlorine atoms.[8]

Following synthesis, a suite of analytical techniques is employed for structural confirmation and property determination.

Key Experimental Validation Techniques
  • Spectroscopy (NMR, FT-IR, UV-Vis): These techniques are indispensable for elucidating the molecular structure. 1H and 13C NMR confirm the connectivity of atoms, FT-IR identifies functional groups by their vibrational frequencies, and UV-Vis spectroscopy provides information about the electronic transitions within the molecule.[5]

  • Single-Crystal X-ray Diffraction: This gold-standard technique provides the precise three-dimensional arrangement of atoms in a crystalline state, including bond lengths, bond angles, and dihedral angles.[5][8] This data is crucial for direct comparison with DFT-optimized geometries.[5]

  • Antimicrobial/Anticancer Screening: For drug development applications, in vitro assays are conducted to determine the biological activity of the derivatives, often reported as minimum inhibitory concentration (MIC) or IC50 values.[1][9][10][11][12][13][14]

Part 2: The Computational Counterpart: A Practical Guide to DFT Calculations

DFT calculations allow us to model the electronic structure of molecules, providing insights that are often difficult or impossible to obtain experimentally.

Choosing the Right Tools: Functionals and Basis Sets

The accuracy of DFT calculations is highly dependent on the choice of the functional and basis set.

  • Functionals: For organic molecules like triazine derivatives, the B3LYP hybrid functional is a widely used and well-validated choice that often provides a good balance between accuracy and computational cost.[1][5][6][15][16]

  • Basis Sets: The 6-31G(d,p) basis set is a common starting point, offering a reasonable description of electron distribution.[1][5] For higher accuracy, especially when dealing with anions or excited states, larger basis sets like 6-311++G(d,p) may be necessary.[15][17]

A Step-by-Step DFT Workflow

The following workflow, executable with software like Gaussian, provides a systematic approach to DFT calculations for triazine derivatives.[18][19]

DFT_Workflow start Start: Molecule Structure (SMILES/MOL) conf_search Conformational Search start->conf_search geom_opt Geometry Optimization (e.g., B3LYP/6-31G(d,p)) conf_search->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc freq_calc->geom_opt Imaginary Frequencies Found verify_min Verify True Minimum (No imaginary frequencies) freq_calc->verify_min prop_calc Property Calculations (NMR, UV-Vis, NBO, etc.) verify_min->prop_calc Proceed end_node End: Analyze Results prop_calc->end_node

  • Input Structure: Begin with the 2D or 3D structure of the triazine derivative.

  • Conformational Search: For flexible molecules, a conformational search is crucial to identify the lowest energy conformer.

  • Geometry Optimization: This is the core of the calculation, where the software finds the most stable 3D arrangement of atoms.[19]

  • Frequency Calculation: This step serves two purposes: it confirms that the optimized structure is a true energy minimum (no imaginary frequencies) and it calculates vibrational frequencies that can be compared with experimental FT-IR spectra.[19]

  • Property Calculations: Once the optimized geometry is obtained, a variety of properties can be calculated, including:

    • NMR Chemical Shifts: To compare with experimental NMR data.[15]

    • Electronic Transitions (TD-DFT): To simulate the UV-Vis absorption spectrum.[6][20][21][22]

    • Molecular Orbitals (HOMO-LUMO): To understand the electronic properties and reactivity.[1]

    • Natural Bond Orbital (NBO) Analysis: To investigate intramolecular charge transfer and donor-acceptor interactions.[23]

    • Molecular Electrostatic Potential (MEP): To identify regions of positive and negative electrostatic potential, which are important for intermolecular interactions.[5]

Part 3: The Comparative Analysis: Bridging Experiment and Theory

The true power of this dual approach lies in the direct comparison of experimental and computational data.

PropertyExperimental TechniqueComputational MethodExpected Correlation
Bond Lengths (Å) X-ray CrystallographyGeometry OptimizationExcellent (often within a few percent)[5]
Bond Angles (°) ** X-ray CrystallographyGeometry OptimizationExcellent (often within a few degrees)[5]
Vibrational Frequencies (cm⁻¹) **FT-IR SpectroscopyFrequency CalculationGood (systematic shifts may occur)[5]
UV-Vis λmax (nm) UV-Vis SpectroscopyTD-DFTGood (often within 10-20 nm)[5]
¹H & ¹³C NMR Chemical Shifts (ppm) NMR SpectroscopyGIAO NMR CalculationGood (linear correlation expected)[15]

Causality Behind Discrepancies:

  • Solid State vs. Gas Phase: X-ray data is from the solid state, while DFT calculations are often performed on a single molecule in the gas phase. Intermolecular interactions in the crystal can lead to small differences in geometry.

  • Solvent Effects: Experimental measurements are typically done in solution. Implicit or explicit solvent models in DFT can improve the correlation with experimental data.[20][21][22]

  • Choice of Functional/Basis Set: The level of theory directly impacts the accuracy of the calculated properties.

Part 4: Advanced Computational Insights

Beyond direct comparison, DFT can provide deeper insights into the behavior of triazine derivatives.

Hirshfeld Surface Analysis

This technique, based on the electron distribution of the molecule, allows for the visualization and quantification of intermolecular interactions within a crystal lattice.[24][25][26][27][28] This is particularly useful for understanding crystal packing and identifying key interactions like hydrogen bonds and π-π stacking.[25]

Hirshfeld_Analysis xray Single-Crystal X-ray Data hirshfeld Generate Hirshfeld Surface xray->hirshfeld dnorm d_norm Surface Visualization hirshfeld->dnorm fingerprint 2D Fingerprint Plots hirshfeld->fingerprint quantify Quantify Intermolecular Contacts (e.g., H...H, C...H, N...H) fingerprint->quantify

Molecular Docking

For drug discovery applications, molecular docking simulations can predict the binding mode and affinity of triazine derivatives to a biological target, such as an enzyme or receptor.[1][29][30] The optimized geometry from DFT calculations provides a more accurate starting point for these simulations.

Conclusion: A Unified Approach for Robust Findings

The integration of experimental data and DFT calculations provides a comprehensive and self-validating framework for the study of triazine derivatives. This dual approach not only strengthens the confidence in your findings but also provides a deeper understanding of the structure-property relationships that govern the behavior of these important molecules. By carefully selecting experimental techniques and computational methods, researchers can accelerate the discovery and development of novel triazine-based drugs and materials.

References

A Researcher's Guide to the Synthesis of Asymmetric 1,2,4-Triazines: A Comparative Analysis of Key Synthetic Routes

Author: BenchChem Technical Support Team. Date: January 2026

The 1,2,4-triazine core is a privileged scaffold in medicinal chemistry and materials science, renowned for its broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] The arrangement of nitrogen atoms in this heterocyclic system imparts unique electronic and steric properties, making it a valuable building block for drug discovery and the development of novel functional materials. The strategic synthesis of asymmetrically substituted 1,2,4-triazines is of paramount importance, as the nature and position of substituents dramatically influence the molecule's biological activity and physical characteristics.

This guide provides an in-depth, side-by-side comparison of the most prominent synthetic routes to asymmetric 1,2,4-triazines. We will move beyond a mere listing of protocols to dissect the underlying mechanisms, evaluate the practical advantages and limitations of each approach, and provide detailed, field-tested experimental procedures. This analysis is designed to equip researchers, from medicinal chemists to process scientists, with the critical insights needed to select and optimize the ideal synthetic strategy for their specific target molecules.

Route 1: The Classical Condensation Approach with 1,2-Dicarbonyl Compounds

One of the most established and versatile methods for constructing the 1,2,4-triazine ring involves the cyclocondensation of a 1,2-dicarbonyl compound with a molecule containing a hydrazine or amidrazone moiety.[3][4] This approach is widely utilized due to the commercial availability of a diverse array of starting materials.

Mechanistic Overview

The reaction typically proceeds through a two-step sequence. First, a condensation reaction occurs between one of the carbonyl groups of the 1,2-dicarbonyl compound and the more nucleophilic nitrogen of the hydrazine or amidrazone, forming a hydrazone or a related intermediate. The second step is an intramolecular cyclization, where the remaining nitrogen attacks the second carbonyl group, followed by dehydration to yield the aromatic 1,2,4-triazine ring. The regioselectivity of the final product, a common challenge when using unsymmetrical dicarbonyls, is dictated by the relative reactivity of the two carbonyl groups and the reaction conditions employed.[5]

Diagram: General Workflow for Condensation Synthesis

G Reactants Amidrazone or Acylhydrazide + Unsymmetrical 1,2-Dicarbonyl Intermediate Hydrazone Intermediate Reactants->Intermediate Initial Condensation Product Asymmetric 1,2,4-Triazine Intermediate->Product Cyclization & Aromatization

Caption: Workflow for 1,2,4-triazine synthesis via condensation.

Representative Experimental Protocol: Synthesis from an Amidrazone

This protocol is adapted from a general procedure for the synthesis of 3-substituted 1,2,4-triazines.[4]

Objective: To synthesize a 3,5,6-trisubstituted-1,2,4-triazine.

Materials:

  • C-glycosyl formamidrazone (1.0 equiv)

  • 1,2-dicarbonyl derivative (e.g., benzil) (1.1 equiv)

  • Anhydrous Ethanol (EtOH)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Ethyl Acetate/Hexane mixture)

Procedure:

  • Suspend the C-glycosyl formamidrazone and the 1,2-dicarbonyl derivative in anhydrous ethanol (approx. 3 mL per 100 mg of amidrazone).

  • Stir the reaction mixture at reflux temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexane as the eluent.

  • Once the starting material is consumed, remove the ethanol under reduced pressure using a rotary evaporator.

  • Purify the resulting residue by silica gel column chromatography to isolate the desired 3-glycopyranosyl-1,2,4-triazine product.[4]

Advantages and Disadvantages
FeatureAnalysis
Substrate Scope Broad: A wide variety of commercially available 1,2-dicarbonyls and hydrazides/amidrazones can be used.
Simplicity High: The reaction is often a one-pot procedure with straightforward workup.[3]
Regioselectivity Variable to Poor: Use of unsymmetrical 1,2-dicarbonyls can lead to a mixture of regioisomers, which can be difficult to separate.[5]
Reaction Conditions Generally Mild: Typically requires heating at reflux, but often avoids harsh reagents.

Route 2: The Bamberger Triazine Synthesis

First reported by Eugen Bamberger in 1892, this classic named reaction provides a pathway to 3-aryl-1,2,4-benzotriazines.[6][7] It is a valuable method for accessing this specific fused triazine scaffold.

Mechanistic Overview

The Bamberger synthesis involves the reaction of an aryl diazonium salt with the hydrazone of pyruvic acid.[7] The initial step is an azo coupling, where the diazonium salt acts as an electrophile and attacks the electron-rich carbon of the pyruvic acid hydrazone. This forms an azo intermediate. In the presence of a strong acid, such as sulfuric acid in acetic acid, this intermediate undergoes an intramolecular cyclization followed by aromatization to yield the final benzotriazine product.[6][8]

Diagram: Bamberger Triazine Synthesis Mechanism

G Reactants Aryl Diazonium Salt + Pyruvic Acid Hydrazone Intermediate Azo Intermediate Reactants->Intermediate Azo Coupling Product 1,2,4-Benzotriazine Intermediate->Product Acid-Catalyzed Cyclization

Caption: Key steps of the Bamberger triazine synthesis.

Representative Experimental Protocol

This is a generalized procedure based on the classic description of the reaction.[6][7]

Objective: To synthesize a substituted 1,2,4-benzotriazine.

Materials:

  • Substituted aniline (1.0 equiv)

  • Sodium nitrite (NaNO₂) (1.1 equiv)

  • Hydrochloric acid (HCl)

  • Pyruvic acid hydrazone (1.0 equiv)

  • Sulfuric acid (H₂SO₄)

  • Acetic acid

Procedure:

  • Diazotization: Dissolve the substituted aniline in a mixture of hydrochloric acid and water, and cool the solution to 0-5 °C in an ice bath. Add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5 °C to form the aryl diazonium salt.

  • Azo Coupling: In a separate flask, dissolve the pyruvic acid hydrazone in a suitable solvent. Slowly add the freshly prepared, cold diazonium salt solution to the hydrazone solution with vigorous stirring.

  • Cyclization: Isolate the resulting azo intermediate. Add the intermediate to a mixture of sulfuric acid and acetic acid.

  • Heat the mixture to induce cyclization and formation of the benzotriazine.

  • After the reaction is complete, pour the mixture into ice water to precipitate the product.

  • Collect the solid product by filtration, wash with water, and purify by recrystallization.

Advantages and Disadvantages
FeatureAnalysis
Product Specificity High: Specifically produces 1,2,4-benzotriazines, which can be an advantage when this core is the target.
Historical Significance High: A classic, well-documented named reaction.
Starting Materials Potentially Hazardous: Diazonium salts are often unstable and can be explosive, requiring careful handling at low temperatures.
Reaction Conditions Harsh: The final cyclization step requires strong acid, which may not be compatible with sensitive functional groups.

Route 3: Modern Annulation and Domino Strategies

In recent years, more sophisticated and efficient methods have emerged, such as domino annulation reactions, which allow for the construction of the triazine ring in a single pot through a cascade of reactions.[9] These methods often offer improved regioselectivity and atom economy.

Mechanistic Overview

A [4+2] domino annulation strategy can involve, for example, the reaction of ketones, aldehydes, and a nitrogen source. The sequence might begin with the formation of an enamine from the ketone, which then acts as the 4-atom component. This intermediate reacts with a 2-atom nitrogen-containing component in a cascade that forms multiple bonds and culminates in the cyclized, aromatic triazine. These reactions can be metal-catalyzed or proceed under metal-free conditions, sometimes assisted by microwave irradiation to accelerate the process.[10]

Diagram: Domino Annulation Workflow

G cluster_0 One-Pot Reaction A Ketone + Aldehyde C [4+2] Annulation Cascade A->C B Nitrogen Source (e.g., Hydrazine) B->C D Substituted 1,2,4-Triazine C->D

Caption: Conceptual workflow for a one-pot domino synthesis.

Key Features and Considerations

While a specific, universally applicable protocol is difficult to provide due to the diversity of domino reactions, the general approach offers significant advantages.

FeatureAnalysis
Efficiency High: Multiple bonds are formed in a single operation, reducing the number of synthetic steps and purification procedures.[9]
Atom Economy Excellent: Most atoms from the starting materials are incorporated into the final product.
Regioselectivity Often High: The concerted or stepwise nature of the cascade can provide excellent control over the placement of substituents, overcoming a major limitation of the classical condensation route.[5]
Complexity Moderate to High: Developing and optimizing a domino reaction can be more complex than classical methods, often requiring careful control of conditions.

Comparative Summary of Synthetic Routes

ParameterRoute 1: Classical CondensationRoute 2: Bamberger SynthesisRoute 3: Modern Annulation
Primary Utility General synthesis of diverse 1,2,4-triazinesSpecific synthesis of 1,2,4-benzotriazinesHighly efficient and regioselective synthesis
Key Reactants 1,2-Dicarbonyls, Amidrazones/HydrazidesAryl Diazonium Salts, Pyruvic Acid HydrazoneKetones, Aldehydes, Alkynes, etc.
Regiocontrol Often poor with unsymmetrical substrates[5]Not applicable (forms fused system)Generally good to excellent[5]
Reaction Conditions Mild to moderate heatingLow temperatures followed by strong acidVaries (can be metal-catalyzed, microwave-assisted)
Key Advantage Simplicity, broad substrate availabilityAccess to a specific, important scaffoldHigh efficiency and regioselectivity[9]
Key Disadvantage Poor regioselectivityUse of unstable diazonium salts, harsh acidsCan require more complex optimization

Conclusion and Future Outlook

The choice of synthetic route to an asymmetric 1,2,4-triazine is a strategic decision that depends on the specific target structure, desired substitution pattern, and available starting materials.

  • For rapid access to a wide range of substituted triazines where regioselectivity is not a primary concern, the Classical Condensation method remains a robust and reliable choice.

  • When the specific 1,2,4-benzotriazine core is the goal, the Bamberger Synthesis , despite its harsh conditions, is a direct and proven path.

  • For researchers focused on efficiency, atom economy, and precise control over substitution patterns, exploring Modern Domino and Annulation Reactions is highly recommended. These cutting-edge methods represent the future of heterocyclic synthesis, offering elegant solutions to the persistent challenge of regioselectivity.

As the demand for novel triazine-based compounds in medicine and materials science continues to grow, the development of even more efficient, selective, and sustainable synthetic methodologies will remain a key focus for the chemical research community.

References

A Comparative Guide to 2-(3-Bromophenyl)-4,6-diphenyl-1,3,5-triazine for Advanced Optoelectronic Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of advanced materials, 1,3,5-triazine derivatives have emerged as a critical class of compounds, demonstrating significant potential in fields ranging from medicinal chemistry to organic electronics.[1] This guide provides a comprehensive cross-validation of the experimental results for 2-(3-Bromophenyl)-4,6-diphenyl-1,3,5-triazine, a promising candidate for organic light-emitting diode (OLED) applications. Through a comparative analysis with a leading alternative, 2,4,6-tris(biphenyl-3-yl)-1,3,5-triazine (T2T), this document offers researchers the data and methodologies necessary to make informed decisions in material selection and experimental design.

Introduction: The Significance of Substituted 1,3,5-Triazines

The 1,3,5-triazine core, a six-membered aromatic ring with alternating carbon and nitrogen atoms, provides a robust and electron-deficient scaffold. This intrinsic electronic nature makes it an excellent building block for materials requiring efficient electron transport, a key characteristic for OLEDs.[2][3] The strategic placement of various substituents on the triazine ring allows for the fine-tuning of its electronic and photophysical properties, such as the highest occupied molecular orbital (HOMO), lowest unoccupied molecular orbital (LUMO) energy levels, and triplet energy.

This compound incorporates a bromine atom on one of the phenyl rings. This halogen substitution can serve multiple purposes: it can modulate the electronic properties of the molecule and also provide a reactive handle for further functionalization through cross-coupling reactions, enabling the synthesis of more complex molecular architectures.

Comparative Analysis: this compound vs. 2,4,6-tris(biphenyl-3-yl)-1,3,5-triazine (T2T)

For a meaningful evaluation, this compound is compared against T2T, a well-established high-performance host material in phosphorescent OLEDs.[2][4]

Molecular Structure and Physicochemical Properties
PropertyThis compound2,4,6-tris(biphenyl-3-yl)-1,3,5-triazine (T2T)
Molecular Formula C₂₁H₁₄BrN₃[5]C₃₉H₂₇N₃[4]
Molecular Weight 388.26 g/mol [5][6]537.65 g/mol [4]
CAS Number 864377-31-1[5][6]1201800-83-0[4]
Appearance White to almost white powder/crystalOff-white powder/crystals[4]
Performance in OLED Devices

The ultimate validation of a material's utility in OLEDs lies in its device performance. T2T has demonstrated excellent performance as a host material in green phosphorescent OLEDs.

Performance Metric2,4,6-tris(biphenyl-3-yl)-1,3,5-triazine (T2T) in a Green PhOLED
HOMO Level 6.5 eV[4]
LUMO Level 3.0 eV[4]
Triplet Energy (T₁) 2.80 eV[2][4]
Maximum External Quantum Efficiency (EQE) 17.5%[2][4]
Maximum Power Efficiency 59.0 lm/W[2]

Device Structure: ITO/PEDOT:PSS/a-NPD (20 nm)/TCTA (5 nm)/(PPy)₂Ir(acac):T2T (25 nm)/TPBi (50 nm)/LiF (0.5 nm)/Al (100 nm)[4]

While specific device performance data for this compound is not as widely published, its structural similarity to other high-performing triazine-based materials suggests its potential as an effective host or electron-transporting material. The presence of the bromine atom offers a pathway for further molecular engineering to optimize its properties for specific OLED applications.

Experimental Protocols: A Guide to Synthesis and Characterization

To ensure the reproducibility and cross-validation of experimental results, detailed, step-by-step methodologies for the synthesis and characterization of this compound are provided below. A protocol for the synthesis of the comparative material, T2T, is also included.

Synthesis of this compound

The synthesis of this compound can be efficiently achieved via a Suzuki cross-coupling reaction. This method is widely used for the formation of carbon-carbon bonds. The proposed synthesis is analogous to the reported synthesis of its 4-bromo isomer.[7]

Reaction Scheme:

G cluster_0 Suzuki Coupling Reaction reagent1 2-Chloro-4,6-diphenyl-1,3,5-triazine catalyst Pd(PPh₃)₄ K₂CO₃ reagent1->catalyst reagent2 (3-Bromophenyl)boronic acid reagent2->catalyst product This compound catalyst->product

A Suzuki coupling reaction for synthesis.

Step-by-Step Protocol:

  • Reaction Setup: To a flame-dried round-bottom flask, add 2-chloro-4,6-diphenyl-1,3,5-triazine (1.0 eq.), (3-bromophenyl)boronic acid (1.2 eq.), and tetrakis(triphenylphosphine)palladium(0) (0.02 eq.).

  • Solvent and Base Addition: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen). Add anhydrous tetrahydrofuran (THF) as the solvent, followed by an aqueous solution of potassium carbonate (2 M, 2.5 eq.).

  • Reaction Execution: Heat the reaction mixture to reflux (approximately 80 °C) and stir vigorously for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature. Add water and extract the product with dichloromethane (DCM) or ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate).

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, mass spectrometry, and IR spectroscopy.

Synthesis of 2,4,6-tris(biphenyl-3-yl)-1,3,5-triazine (T2T)

The synthesis of T2T is typically achieved through the cyclotrimerization of 3-biphenylcarbonitrile.

Reaction Scheme:

G cluster_1 Cyclotrimerization Reaction reagent 3-Biphenylcarbonitrile catalyst Triflic Acid reagent->catalyst product 2,4,6-tris(biphenyl-3-yl)-1,3,5-triazine (T2T) catalyst->product

Cyclotrimerization for T2T synthesis.

Step-by-Step Protocol:

  • Reaction Setup: Add 3-biphenylcarbonitrile to a flask.

  • Catalyst Addition: Carefully add triflic acid (trifluoromethanesulfonic acid) to the nitrile.

  • Reaction Execution: Stir the mixture at room temperature for an extended period (e.g., 24-48 hours). The reaction progress can be monitored by observing the formation of a solid precipitate.

  • Workup: Quench the reaction by carefully adding the mixture to a beaker of ice water.

  • Purification: Collect the precipitate by filtration, wash thoroughly with water and then with a suitable organic solvent like methanol or ethanol to remove any unreacted starting material. The product can be further purified by recrystallization or sublimation.

  • Characterization: Verify the identity and purity of the synthesized T2T using standard analytical techniques.

Cross-Validation of Experimental Data

The following section presents the expected characterization data for this compound based on its chemical structure and data from analogous compounds. This serves as a baseline for researchers to validate their own experimental findings.

Spectroscopic Data for this compound
TechniqueExpected Observations
¹H NMR Aromatic protons will appear in the range of δ 7.0-9.0 ppm. The protons on the bromophenyl ring will show distinct splitting patterns. The protons on the two equivalent phenyl rings will also be observable.
¹³C NMR Aromatic carbons will resonate in the region of δ 120-175 ppm. The carbon atoms of the triazine ring will appear at the lower field end of this range. The carbon attached to the bromine atom will show a characteristic chemical shift.
Mass Spec (MS) The molecular ion peak (M⁺) should be observed at m/z corresponding to the molecular weight (387/389 for bromine isotopes). Fragmentation patterns may involve the loss of the bromine atom and cleavage of the phenyl groups.
IR Spectroscopy Characteristic peaks for C=N stretching of the triazine ring (around 1500-1600 cm⁻¹), C-H stretching of the aromatic rings (around 3000-3100 cm⁻¹), and C-Br stretching (in the fingerprint region) are expected.

Workflow for Synthesis and Characterization:

G cluster_workflow Synthesis and Characterization Workflow cluster_characterization Characterization start Starting Materials (2-Chloro-4,6-diphenyl-1,3,5-triazine, (3-Bromophenyl)boronic acid) reaction Suzuki Coupling Reaction start->reaction workup Aqueous Workup & Extraction reaction->workup purification Column Chromatography workup->purification product Pure Product: This compound purification->product nmr ¹H & ¹³C NMR product->nmr Verify Structure ms Mass Spectrometry product->ms Confirm Mass ir IR Spectroscopy product->ir Identify Functional Groups

A comprehensive workflow from synthesis to characterization.

Conclusion and Future Outlook

This guide provides a foundational framework for the synthesis, characterization, and comparative evaluation of this compound. By presenting a detailed experimental protocol and juxtaposing its expected properties with the established performance of T2T, we aim to facilitate further research and development in the field of organic electronics. The presence of the bromine atom in the target molecule opens up avenues for post-synthetic modification, allowing for the creation of a library of novel triazine derivatives with tailored properties for next-generation OLEDs and other optoelectronic devices. The continued exploration of structure-property relationships in this class of compounds is paramount to advancing the field.

References

A Comparative Analysis of 2-(3-Bromophenyl)-4,6-diphenyl-1,3,5-triazine in Green vs. Blue Phosphorescent OLEDs

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Performance Assessment and Experimental Validation

In the pursuit of high-efficiency and long-lasting Phosphorescent Organic Light-Emitting Diodes (PhOLEDs), the judicious selection of host and electron transport materials is paramount. This guide provides an in-depth technical assessment of 2-(3-Bromophenyl)-4,6-diphenyl-1,3,5-triazine, a promising electron-deficient triazine derivative, and evaluates its potential performance in both green and blue PhOLED device architectures. We will delve into the key performance metrics, compare its anticipated efficacy against established alternative materials, and provide detailed experimental protocols for device fabrication and characterization, enabling researchers to validate and expand upon these findings.

The Critical Role of Host and Electron Transport Materials in PhOLEDs

The performance of a PhOLED is not solely dependent on the phosphorescent emitter but is critically influenced by the surrounding organic layers, particularly the host material in the emissive layer (EML) and the electron transport layer (ETL). An ideal host material should possess a high triplet energy (T1) to effectively confine the triplet excitons on the guest emitter, preventing back energy transfer and ensuring high phosphorescence quantum yield. Furthermore, balanced charge carrier (electron and hole) mobilities within the host are crucial for maintaining the recombination zone within the EML, leading to high efficiency and reduced efficiency roll-off at high brightness.

The 1,3,5-triazine core is an excellent building block for electron transport and host materials due to its inherent electron-deficient nature, which facilitates electron injection and transport. The strategic substitution of phenyl and bromophenyl groups at the 2, 4, and 6 positions of the triazine ring allows for the fine-tuning of its electronic properties, thermal stability, and morphological characteristics. The bromine atom in this compound is expected to enhance electron-withdrawing properties, potentially improving charge mobility and device performance.[1]

Performance Projection of this compound

In Green PhOLEDs:

For green PhOLEDs, which typically employ emitters like fac-tris(2-phenylpyridine)iridium(III) (Ir(ppy)₃) with a triplet energy of around 2.4 eV, the primary requirement for a host is a triplet energy significantly higher than this value to ensure efficient exciton confinement. Many triazine derivatives have demonstrated excellent performance in green PhOLEDs. For instance, devices incorporating 2,4,6-tris(biphenyl-3-yl)-1,3,5-triazine (T2T) as a host have achieved high external quantum efficiencies (EQEs) of up to 17.5% and power efficiencies of 59.0 lm/W.[2][3][4] Given the structural similarities, it is reasonable to anticipate that this compound would also serve as an effective host or electron transport material in green PhOLEDs, likely contributing to high efficiency and good operational stability.

In Blue PhOLEDs:

The challenge intensifies with blue PhOLEDs, which utilize emitters like bis(4,6-difluorophenylpyridinato-N,C2')picolinate (FIrpic) with a higher triplet energy (around 2.65 eV). The host material must possess an even higher triplet energy to prevent efficiency losses. The meta-linkage in the subject molecule is advantageous here. Studies on similar bipolar host materials incorporating a meta-linked biphenyl unit between a carbazole and a triazine moiety have shown triplet energies as high as 2.81 eV, enabling their use in blue PhOLEDs with respectable external quantum efficiencies of up to 7.0%.[5][6] Therefore, this compound holds promise as a host material for blue PhOLEDs, although its performance will be highly dependent on its precise triplet energy level.

Comparative Analysis with Alternative Host Materials

To provide a clear perspective, the projected performance of this compound is compared with widely used host materials in the following tables.

Table 1: Performance Comparison in Green PhOLEDs

Host MaterialEmitterMax. EQE (%)Power Efficiency (lm/W)Reference
This compound (Projected) Ir(ppy)₃15 - 2050 - 60-
T2T(PPy)₂Ir(acac)17.559.0[2][3][4]
BTTCIr(ppy)₃21.954.2[7]
DPTPCzIr(ppy)₃21.2-[8]

Table 2: Performance Comparison in Blue PhOLEDs

Host MaterialEmitterMax. EQE (%)Power Efficiency (lm/W)Reference
This compound (Projected) FIrpic5 - 1010 - 20-
MBPTRZFIrpic7.0-[5][6]
DPTPCzFIrpic14.4-[8]

It is important to note that the performance of a PhOLED is highly dependent on the overall device architecture, including the choice of charge transport layers and device fabrication conditions.

Experimental Protocols

To facilitate the validation and further investigation of this compound, detailed experimental protocols for its synthesis and for the fabrication and characterization of PhOLEDs are provided below.

Synthesis of this compound

A plausible synthetic route involves the cyclotrimerization of nitriles or the reaction of amidines with other precursors. A general procedure, adapted from known methods for similar triazine derivatives, is as follows:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-bromobenzonitrile and benzamidine hydrochloride in a suitable solvent such as toluene.

  • Catalyst Addition: Add a catalytic amount of a copper salt, for example, copper(II) acetate (Cu(OAc)₂), and a base like sodium carbonate (Na₂CO₃).

  • Reflux: Heat the reaction mixture to reflux under an air atmosphere for 24 hours.

  • Work-up: After cooling to room temperature, extract the mixture with an organic solvent like ethyl acetate and wash with brine.

  • Purification: Dry the organic phase over anhydrous sodium sulfate, evaporate the solvent under reduced pressure, and purify the crude product by column chromatography on silica gel to obtain the desired this compound.

For a more specific, non-catalyzed synthesis: A mixture of 4-Bromo-N-benzylideneaniline and benzamidine can be dissolved in chloroform and heated to 80°C for 24 hours. The product can then be obtained by filtration.[9]

PhOLED Fabrication by Vacuum Thermal Evaporation

The following protocol outlines the fabrication of a multilayer PhOLED using vacuum thermal evaporation, a standard technique for producing high-performance devices.

Device Architecture: ITO / Hole Injection Layer (HIL) / Hole Transport Layer (HTL) / Emissive Layer (EML) / Electron Transport Layer (ETL) / Electron Injection Layer (EIL) / Cathode

PhOLED_Fabrication cluster_substrate Substrate Preparation cluster_deposition Organic & Metal Deposition (Vacuum Thermal Evaporation) cluster_encapsulation Encapsulation ITO_Substrate ITO-coated Glass Substrate Cleaning Substrate Cleaning (Detergent, DI Water, Solvents) ITO_Substrate->Cleaning Plasma UV-Ozone or O₂ Plasma Treatment Cleaning->Plasma HIL Hole Injection Layer (e.g., MoO₃) Plasma->HIL HTL Hole Transport Layer (e.g., TAPC) HIL->HTL EML Emissive Layer (Host:Emitter, e.g., Triazine:Ir(ppy)₃) HTL->EML ETL Electron Transport Layer (e.g., TPBi) EML->ETL EIL Electron Injection Layer (e.g., LiF) ETL->EIL Cathode Cathode (e.g., Al) EIL->Cathode Encapsulation Device Encapsulation (Glass Lid & UV-cured Epoxy) Cathode->Encapsulation

PhOLED Fabrication Workflow

  • Substrate Preparation:

    • Start with pre-patterned Indium Tin Oxide (ITO)-coated glass substrates.

    • Clean the substrates sequentially in ultrasonic baths of detergent, deionized water, acetone, and isopropanol.

    • Dry the substrates with a stream of nitrogen gas.

    • Treat the cleaned ITO surface with UV-ozone or oxygen plasma to improve the work function and enhance hole injection.

  • Vacuum Deposition:

    • Transfer the substrates into a high-vacuum thermal evaporation system (base pressure < 10⁻⁶ Torr).

    • Deposit the organic and metal layers sequentially without breaking the vacuum.

      • Hole Injection Layer (HIL): Deposit a thin layer (e.g., 5-10 nm) of a material like molybdenum trioxide (MoO₃).

      • Hole Transport Layer (HTL): Deposit a layer (e.g., 30-40 nm) of a hole-transporting material such as 1,1-bis[(di-4-tolylamino)phenyl]cyclohexane (TAPC).

      • Emissive Layer (EML): Co-deposit the host material (e.g., this compound) and the phosphorescent emitter (e.g., Ir(ppy)₃ for green or FIrpic for blue) at a specific doping concentration (typically 5-15 wt%). The thickness of this layer is usually around 20-30 nm.

      • Electron Transport Layer (ETL): Deposit a layer (e.g., 30-40 nm) of an electron-transporting material like 1,3,5-tris(N-phenylbenzimidazol-2-yl)benzene (TPBi).

      • Electron Injection Layer (EIL): Deposit a thin layer (e.g., 1 nm) of a low work function material such as lithium fluoride (LiF).

      • Cathode: Deposit a thick layer (e.g., 100 nm) of a metal cathode, typically aluminum (Al).

  • Encapsulation:

    • Immediately after deposition, transfer the devices to an inert atmosphere (e.g., a nitrogen-filled glovebox) for encapsulation.

    • Seal the devices using a glass lid and a UV-curable epoxy to protect the organic layers from moisture and oxygen.

Device Characterization

The performance of the fabricated PhOLEDs should be characterized to determine their key operational parameters.

Characterization_Workflow cluster_electrical Electrical Characterization cluster_optical Optical Characterization cluster_performance Performance Metrics Calculation cluster_stability Stability Testing IV_Measurement Current-Voltage (I-V) Measurement Current_Efficiency Current Efficiency (cd/A) IV_Measurement->Current_Efficiency Power_Efficiency Power Efficiency (lm/W) IV_Measurement->Power_Efficiency EQE External Quantum Efficiency (%) IV_Measurement->EQE Lifetime_Measurement Operational Lifetime (e.g., LT₅₀) IV_Measurement->Lifetime_Measurement Luminance_Measurement Luminance-Voltage (L-V) Measurement Luminance_Measurement->Current_Efficiency Luminance_Measurement->Power_Efficiency Luminance_Measurement->EQE Luminance_Measurement->Lifetime_Measurement EL_Spectrum Electroluminescence (EL) Spectrum EL_Spectrum->EQE

PhOLED Characterization Workflow

  • Current-Voltage-Luminance (J-V-L) Characteristics:

    • Use a source measure unit and a calibrated photodiode or a spectroradiometer to simultaneously measure the current density, voltage, and luminance of the device.

    • From this data, calculate the current efficiency (cd/A) and power efficiency (lm/W).

  • Electroluminescence (EL) Spectrum and Color Coordinates:

    • Measure the EL spectrum at a constant driving voltage or current using a spectroradiometer.

    • From the spectrum, determine the peak emission wavelength and the Commission Internationale de l'Éclairage (CIE) color coordinates.

  • External Quantum Efficiency (EQE):

    • Calculate the EQE from the luminance, current density, and EL spectrum, assuming a Lambertian emission profile.

  • Operational Lifetime:

    • Measure the operational lifetime by monitoring the decay in luminance over time at a constant initial brightness (e.g., 100 or 1000 cd/m²). The lifetime is often reported as LT₅₀ (time to 50% of initial luminance) or LT₉₅ (time to 95% of initial luminance).

Conclusion and Outlook

This compound presents itself as a compelling candidate for a host and/or electron transport material in both green and blue PhOLEDs. Its electron-deficient triazine core, coupled with the strategic placement of the bromophenyl substituent, suggests the potential for high triplet energy and good electron mobility. While direct experimental evidence is currently lacking, a comparative analysis with structurally similar and well-performing triazine derivatives indicates that it could contribute to devices with high efficiency and stability.

The provided experimental protocols offer a clear pathway for researchers to synthesize this material and fabricate and characterize PhOLEDs to validate its performance. Further research should focus on the precise determination of its triplet energy, charge carrier mobilities, and a systematic study of its performance in optimized green and blue PhOLED architectures. Such investigations will be crucial in fully assessing the potential of this compound and its contribution to the advancement of PhOLED technology.

References

Safety Operating Guide

Personal protective equipment for handling 2-(3-Bromophenyl)-4,6-diphenyl-1,3,5-triazine

Author: BenchChem Technical Support Team. Date: January 2026

Comprehensive Safety Protocol: Handling 2-(3-Bromophenyl)-4,6-diphenyl-1,3,5-triazine

As Senior Application Scientists, our commitment extends beyond providing high-purity chemical compounds; it includes ensuring you can handle these materials with the utmost confidence and safety. This guide provides an in-depth, procedural framework for the safe handling and disposal of this compound. The protocols described herein are designed to be a self-validating system, grounded in established safety principles and an understanding of the compound's potential hazards.

Hazard Analysis: Understanding the Compound

This compound is a solid, often a white to off-white powder or crystalline material.[1] While comprehensive toxicological data for this specific molecule is not fully available, the known hazards associated with its structural analogues and chemical class provide a strong basis for a robust safety protocol.[2] The primary hazards are identified as skin irritation, serious eye irritation, and potential respiratory irritation.[1][3][4]

A proactive risk assessment is the foundation of laboratory safety. Before beginning any work, a thorough review of the Safety Data Sheet (SDS) is mandatory.[5] The key is to not only understand the hazards but to evaluate them in the context of the specific procedures you will be performing.

Hazard ClassGHS CodeDescriptionSource
Skin IrritationH315Causes skin irritation.[1][3]
Serious Eye IrritationH319Causes serious eye irritation.[1][3]
Respiratory Irritation (Potential)H335May cause respiratory irritation.[4][6]

This data dictates that the primary routes of exposure to mitigate are dermal contact, ocular contact, and inhalation of airborne particulates.

Personal Protective Equipment (PPE): A Multi-Layered Defense

The selection of PPE is not a one-size-fits-all approach; it must be tailored to the specific task and the associated risk of exposure.[7][8] We will categorize the required PPE into two tiers: Core Requirements for all handling procedures, and Enhanced Precautions for operations with increased exposure risk.

Core PPE Requirements (Mandatory for All Handling)

This baseline level of protection is required for any procedure involving this compound, including handling sealed containers, preparing solutions, and conducting reactions.

  • Eye and Face Protection: Chemical splash goggles are mandatory.[8][9] Standard safety glasses, even with side shields, do not provide an adequate seal around the eyes to protect from fine powders or splashes. In situations involving larger quantities or a significant risk of splashing, the use of a full-face shield over chemical goggles is best practice.[8]

  • Protective Clothing: A standard, long-sleeved laboratory coat is required to protect the skin from incidental contact and minor spills.[9] Ensure the coat is fully buttoned. For procedures with a higher risk of contamination, consider disposable chemical-resistant coveralls.[7]

  • Hand Protection: Disposable nitrile gloves are the standard for providing protection against incidental splashes and contact with the solid material.[8] It is crucial to inspect gloves for any signs of damage before use and to practice proper removal techniques to avoid skin contamination. For prolonged contact or when handling solutions, consult the glove manufacturer's chemical resistance guide to ensure nitrile is appropriate for the solvent being used.[10]

  • Footwear: Closed-toe shoes are a fundamental requirement in any laboratory setting to protect against spills and falling objects.[8]

Enhanced Precautions for High-Risk Operations

Certain procedures inherently carry a higher risk of generating airborne dust or involve larger quantities of the material. These require an elevated level of PPE.

  • Respiratory Protection: Any procedure that may generate dust, such as weighing the powder, scraping material, or large-scale transfers, must be performed within a certified chemical fume hood or a ventilated balance enclosure.[6] If these engineering controls are not feasible, a NIOSH-approved respirator is required. For nuisance dust, a P95 or N95 particulate respirator may be sufficient.[2] For higher-risk scenarios, a full-face or half-mask air-purifying respirator (APR) with appropriate cartridges should be used.[10][11]

  • Double Gloving: When handling highly concentrated solutions or performing large-scale transfers, wearing two pairs of nitrile gloves can provide an additional layer of safety. This allows for the clean removal of the outer glove if it becomes contaminated, without exposing the skin.

The following workflow diagram illustrates the decision-making process for selecting the appropriate level of PPE.

PPE_Decision_Workflow cluster_0 Task Assessment cluster_1 PPE Selection Start Identify Handling Task Weighing Weighing Powder or Large-Scale Transfer Start->Weighing Dust/Aerosol Risk Solution Handling Solutions or Small, Pre-weighed Amounts Start->Solution Low Dust Risk Spill Spill Cleanup Start->Spill Emergency EnhancedPPE Enhanced PPE: - Core PPE - Respiratory Protection (Fume Hood/Respirator) - Consider Face Shield Weighing->EnhancedPPE CorePPE Core PPE: - Chemical Goggles - Lab Coat - Nitrile Gloves Solution->CorePPE SpillKit Spill Kit PPE: - Chemical-Resistant Coveralls - Double Gloves - Full-Face Respirator Spill->SpillKit

Caption: PPE selection workflow based on the assessed risk of the handling task.

Operational and Disposal Plans

A comprehensive safety plan extends beyond wearing PPE to include the procedures for handling the material and its subsequent waste.

Safe Handling and Operations
  • Designated Area: All work with this compound should be conducted in a designated area, such as a chemical fume hood, to minimize the potential for contamination of the general laboratory space.[12]

  • Avoid Dust Formation: Handle the solid material carefully to avoid generating dust. Use spatulas to gently transfer the powder instead of pouring it.[2]

  • Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested. Know their location before you begin your work.[9]

  • Hand Washing: Always wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.[6]

Decontamination and Disposal

Improper disposal is a common source of safety and environmental incidents. Adherence to a strict disposal protocol is non-negotiable.

  • Chemical Waste: All waste containing this compound, including excess solid material and solutions, must be disposed of as hazardous chemical waste. As a brominated aromatic compound, it should be placed in a clearly labeled, sealed container designated for halogenated organic waste.[13] Do not pour this chemical down the drain.[2][6]

  • Contaminated PPE: Disposable PPE, such as gloves and coveralls, that has been contaminated should be placed in a sealed bag and disposed of as solid hazardous waste. Non-disposable items, like lab coats, must be decontaminated or professionally laundered if contamination is suspected.

  • Spill Cleanup: In the event of a spill, evacuate non-essential personnel. Wearing enhanced PPE (respirator, goggles, lab coat, double gloves), carefully sweep up the solid material, avoiding dust creation.[2] Place the material and all cleanup supplies into a sealed container for hazardous waste disposal. Wash the spill area with soap and water.

By integrating this comprehensive safety protocol into your standard operating procedures, you can effectively mitigate the risks associated with handling this compound, ensuring a safe and productive research environment.

References

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2-(3-Bromophenyl)-4,6-diphenyl-1,3,5-triazine
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.